2-Amino-5-bromo-3-chlorobenzoic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
2-amino-5-bromo-3-chlorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClNO2/c8-3-1-4(7(11)12)6(10)5(9)2-3/h1-2H,10H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYPQWEYJRBPSKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)O)N)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001290361 | |
| Record name | 2-Amino-5-bromo-3-chlorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001290361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58026-21-4 | |
| Record name | 2-Amino-5-bromo-3-chlorobenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58026-21-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Amino-5-bromo-3-chlorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001290361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Amino-5-bromo-3-chlorobenzoic acid | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2-Amino-5-bromo-3-chlorobenzoic acid physical properties
An In-depth Technical Guide on the Physical Properties of 2-Amino-5-bromo-3-chlorobenzoic acid
Introduction
This compound, with the CAS number 58026-21-4, is a halogenated derivative of anthranilic acid.[1][2] Its molecular structure, featuring amino, bromo, chloro, and carboxylic acid functional groups, makes it a potentially valuable building block in organic synthesis, particularly for the development of novel pharmaceutical compounds and other complex molecules.[1]
This guide provides a summary of the available physical property data for this compound. It is important to note that detailed experimental data for this specific isomer is limited in publicly accessible literature. For a more comprehensive understanding, physical properties of the closely related and more extensively studied isomer, 2-Amino-3-bromo-5-chlorobenzoic acid (CAS 41198-02-1), are also presented for comparative purposes.
Physical and Chemical Properties
The quantitative physical and chemical properties are summarized in the tables below.
Table 1: Physical Properties of this compound (CAS: 58026-21-4)
| Property | Value |
| Molecular Formula | C₇H₅BrClNO₂ |
| Molecular Weight | 250.48 g/mol [1] |
| Purity | ≥ 97.0%[1][2] |
Table 2: Physical Properties of Isomer 2-Amino-3-bromo-5-chlorobenzoic acid (CAS: 41198-02-1)
| Property | Value | Source |
| Molecular Formula | C₇H₅BrClNO₂ | [] |
| Molecular Weight | 250.48 g/mol | [] |
| Appearance | White crystalline solid to Pale Yellow/Light Beige solid | [4] |
| Melting Point | 200-202°C or 234-235°C | [4] |
| Solubility | Low in water; soluble in ethanol and acetone | [4] |
| Storage Temperature | -20°C Freezer, under inert atmosphere |
Experimental Protocols
Detailed experimental protocols for the determination of the physical properties of this compound are not available in the surveyed literature. However, standard methodologies for characterizing similar aromatic carboxylic acids are described below.
Melting Point Determination (Capillary Method)
The melting point of a solid aromatic carboxylic acid can be determined using a melting point apparatus.
-
Sample Preparation: A small amount of the dried, crystalline compound is finely crushed and packed into a capillary tube, sealed at one end, to a height of 1-2 mm.
-
Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus alongside a calibrated thermometer.
-
Heating and Observation: The sample is heated at a controlled rate (e.g., a rapid ramp of 10-20°C/minute for an initial estimate, followed by a slower ramp of 1-2°C/minute near the expected melting point).
-
Data Recording: The temperature range is recorded from the point at which the first drop of liquid appears to the temperature at which the entire sample has melted. A narrow melting range (1-2°C) is indicative of a pure compound.
Solubility Determination (Shake-Flask Method)
This method is used to determine the solubility of a compound in a specific solvent at a given temperature.
-
Equilibration: An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, ethanol) in a sealed flask.
-
Saturation: The mixture is agitated (e.g., using a shaker bath) at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached and a saturated solution is formed.
-
Separation: The undissolved solid is separated from the solution by filtration or centrifugation.
-
Quantification: The concentration of the solute in the clear, saturated solution is determined using a suitable analytical technique, such as UV-Vis spectrophotometry or titration. For an acidic compound like a benzoic acid derivative, this can be achieved by titrating a known volume of the saturated solution with a standardized solution of a strong base (e.g., NaOH).
pKa Determination (Potentiometric Titration)
The acid dissociation constant (pKa) can be determined by titrating the acid with a strong base and monitoring the pH.
-
Sample Preparation: A precise mass of the carboxylic acid is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent like ethanol if the aqueous solubility is low.
-
Titration: A calibrated pH electrode is immersed in the solution, which is then titrated with a standardized solution of a strong base (e.g., carbonate-free NaOH) added in small, known increments.
-
Data Collection: The pH of the solution is recorded after each addition of the titrant.
-
Analysis: A titration curve (pH vs. volume of titrant added) is plotted. The pH at the half-equivalence point (where half of the acid has been neutralized) is equal to the apparent pKa of the acid.
Synthetic Workflow Visualization
While a specific, validated synthesis for this compound is not detailed in the search results, a plausible synthetic pathway can be conceptualized based on the chemistry of related compounds. The following diagram illustrates a hypothetical multi-step synthesis starting from 2-Nitrobenzoic acid.
Caption: Hypothetical synthesis of this compound.
References
An In-depth Technical Guide to 2-Amino-5-bromo-3-chlorobenzoic acid
This technical guide provides a comprehensive overview of 2-Amino-5-bromo-3-chlorobenzoic acid, a key intermediate in the synthesis of pharmacologically active compounds. The document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Chemical Structure and Properties
This compound is a substituted aromatic carboxylic acid. The strategic placement of its functional groups—an amino group, a carboxylic acid, a bromine atom, and a chlorine atom—makes it a versatile building block in organic synthesis.
Chemical Structure:
Caption: Chemical structure of this compound.
Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₇H₅BrClNO₂ | [] |
| Molecular Weight | 250.48 g/mol | [] |
| CAS Number | 41198-02-1 | [2] |
| SMILES | C1=C(C=C(C(=C1C(=O)O)N)Br)Cl | [] |
| InChI | InChI=1S/C7H5BrClNO2/c8-5-2-3(9)1-4(6(5)10)7(11)12/h1-2H,10H2,(H,11,12) | [] |
| Appearance | White crystalline solid | [3] |
| Melting Point | 234 - 235 °C | [] |
| Solubility | Low in water, soluble in organic solvents like ethanol and acetone | [3] |
Synthesis
Proposed Experimental Protocol: Synthesis of this compound
-
Materials:
-
2-amino-5-chlorobenzoic acid
-
Glacial acetic acid
-
Bromine
-
Benzene (for washing)
-
-
Procedure:
-
Dissolve 2-amino-5-chlorobenzoic acid in glacial acetic acid in a reaction vessel.
-
Prepare a solution of bromine in glacial acetic acid.
-
Cool the solution of the starting material to 15°C.
-
Add the bromine solution dropwise to the cooled solution of 2-amino-5-chlorobenzoic acid while stirring.
-
Continue stirring the reaction mixture at 15°C for 1 hour after the addition is complete.
-
Filter the resulting precipitate.
-
Wash the filtered product with benzene.
-
Dry the product in the dark.
-
-
Note: This is a proposed protocol and requires optimization and validation in a laboratory setting.
Spectroscopic Characterization
No experimentally determined spectra for this compound were found in the reviewed literature. The following are expected spectral characteristics based on the compound's structure and data from analogous compounds.
Expected Spectroscopic Data:
| Technique | Expected Peaks/Signals |
| ¹H NMR | Aromatic protons as distinct signals, a broad singlet for the amino (NH₂) protons, and a singlet for the carboxylic acid (COOH) proton. |
| ¹³C NMR | Seven distinct signals corresponding to the seven carbon atoms in the molecule. The carboxyl carbon will be the most downfield signal. |
| IR Spectroscopy | Characteristic absorption bands for N-H stretching of the amino group, O-H stretching of the carboxylic acid, C=O stretching of the carboxyl group, and C-Br and C-Cl stretching. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (250.48 g/mol ), with a characteristic isotopic pattern due to the presence of bromine and chlorine. |
Application in the Synthesis of Bioactive Molecules
This compound is a key intermediate in the synthesis of quinazolinone derivatives, which have shown promising biological activities, including anticoccidial and potential anti-HIV properties[][4].
Experimental Workflow: Synthesis of Anticoccidial Quinazolinone Derivatives
The synthesis of 3-(2-(2-methoxyphenyl)-2-oxoethyl) quinazolinone derivatives from this compound generally follows a two-step process involving the formation of a benzoxazinone intermediate, followed by condensation with an appropriate amine.
Caption: General workflow for the synthesis of quinazolinone derivatives.
Experimental Protocol: General Synthesis of Quinazolinone Derivatives
-
Step 1: Formation of the Benzoxazinone Intermediate
-
Dissolve this compound in a suitable solvent such as pyridine.
-
Add the appropriate acyl chloride (e.g., 2-methoxy-2-oxoacetyl chloride) to the solution.
-
Stir the reaction mixture, typically at room temperature, until the reaction is complete (monitored by TLC).
-
Isolate the benzoxazinone intermediate, often by precipitation and filtration.
-
-
Step 2: Formation of the Quinazolinone Derivative
-
Dissolve the benzoxazinone intermediate in a suitable solvent like pyridine or DMF.
-
Add the desired primary amine (e.g., 2-amino-N-(2-methoxyphenyl)acetamide).
-
Heat the reaction mixture, often to reflux, until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and isolate the crude product.
-
Purify the final quinazolinone derivative by recrystallization or column chromatography.
-
Conclusion
This compound is a valuable and versatile chemical intermediate. Its primary significance lies in its role as a precursor for the synthesis of complex heterocyclic compounds, particularly quinazolinone derivatives with demonstrated anticoccidial activity. While detailed experimental data for the compound itself is sparse in the public domain, its utility in the development of new therapeutic agents is evident. Further research to fully characterize this compound and optimize its synthesis would be beneficial for the scientific community.
References
A Technical Guide to 2-Amino-5-bromo-3-chlorobenzoic Acid (CAS: 41198-02-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-5-bromo-3-chlorobenzoic acid, registered under CAS number 41198-02-1, is a halogenated anthranilic acid derivative. Its molecular structure, featuring amino, carboxylic acid, bromo, and chloro functional groups, makes it a highly valuable and versatile building block in organic synthesis.[1] The strategic placement of these groups allows for the construction of complex molecules, particularly heterocyclic scaffolds, which are of significant interest in medicinal chemistry and materials science.[1] This technical guide provides a comprehensive overview of its chemical properties, spectral data, synthesis protocols, and key applications, tailored for professionals in research and development.
Physicochemical and Spectral Data
The compound is typically a white to pale yellow or beige crystalline solid.[2][3][4] It exhibits low solubility in water but is more soluble in organic solvents such as ethanol, acetone, DMSO, and DMF.[1][2][3]
Table 1: Physicochemical Properties
| Property | Value |
| CAS Number | 41198-02-1 |
| Molecular Formula | C₇H₅BrClNO₂[2][3][4][][6][7][8][9] |
| Molecular Weight | 250.48 g/mol [4][][6][7][10] |
| IUPAC Name | 2-amino-3-bromo-5-chlorobenzoic acid[] |
| Appearance | White to pale yellow/beige crystalline solid[2][3][4] |
| Melting Point | 200-202 °C[2][3] or 234-235 °C[4] |
| Purity | Typically ≥95%[8][10][11] |
| Storage | Store in a cool, dry, dark place, sealed from moisture.[10][11] |
Structural Elucidation
The structural integrity and purity of this compound are confirmed using a combination of spectroscopic techniques.
Table 2: Predicted Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons (δ ~6.8-7.7 ppm), a broad singlet for the amino (NH₂) protons, and a downfield singlet for the carboxylic acid (COOH) proton (δ >11 ppm).[1] |
| ¹³C NMR | Seven distinct carbon signals are expected. The carboxylic carbon will resonate significantly downfield (~170 ppm), with other signals corresponding to the substituted aromatic ring.[1] |
| FT-IR (cm⁻¹) | Broad O-H stretch (carboxylic acid) from 3300-2500 cm⁻¹; N-H stretches (amino) from 3500-3300 cm⁻¹; Sharp C=O stretch (carboxylic acid) from 1720-1680 cm⁻¹; C=C stretches (aromatic) from 1600-1450 cm⁻¹; C-Cl stretch from 800-700 cm⁻¹.[1] |
| Mass Spec. | ESI-MS or MALDI-TOF can be used to confirm the molecular weight of 250.48 g/mol .[1] |
| UV-Vis | Based on similar compounds, absorption peaks are expected around 220-370 nm, corresponding to π → π* and n → π* electronic transitions within the aromatic system.[1] |
Synthesis and Experimental Protocols
The primary synthetic route to this compound involves the selective bromination of its precursor, 2-amino-5-chlorobenzoic acid.[1] A detailed protocol for the synthesis of this precursor is well-documented.
Caption: General workflow for the synthesis of this compound.
Experimental Protocol 1: Synthesis of 2-Amino-5-chlorobenzoic Acid (Precursor)
This protocol is adapted from established procedures for the reduction of a nitrobenzoic acid derivative.[12]
-
Reaction Setup: To a solution of 5-chloro-2-nitrobenzoic acid (e.g., 20 g, 110 mmol) in ethanol, add freshly activated Raney nickel (e.g., 2 g) in a reaction flask suitable for hydrogenation.
-
Hydrogenation: Stir the mixture at room temperature under a hydrogen atmosphere (e.g., balloon or Parr shaker) overnight.
-
Monitoring: Track the reaction's progress using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.[1]
-
Workup: Upon completion, filter the reaction mixture through a pad of celite to remove the nickel catalyst.
-
Isolation: Evaporate the filtrate under reduced pressure to yield the product, 2-amino-5-chlorobenzoic acid, typically as a white solid.[12] The reported yield for this step is high, around 96%.[12]
Experimental Protocol 2: Synthesis of this compound (Generalized)
-
Protection (Optional but Recommended): To prevent side reactions at the amino group, it can be protected using an acetyl or tert-butoxycarbonyl (Boc) group.[1]
-
Bromination: Dissolve the precursor, 2-amino-5-chlorobenzoic acid, in a suitable solvent. Add a brominating agent (e.g., N-Bromosuccinimide or elemental bromine) portion-wise. A Lewis acid catalyst like FeCl₃ may be used to facilitate the reaction.[1] The amino group is a strong ortho-, para-director, guiding the incoming bromine electrophile.
-
Deprotection: If a protecting group was used, remove it under appropriate acidic or basic conditions.
-
Purification: The final product can be purified by recrystallization from a suitable solvent system.
Chemical Reactivity and Applications
This compound serves as a cornerstone intermediate for synthesizing a range of functional molecules. Its reactivity is dominated by the interplay of its functional groups. The bromine atom at the C3 position is more susceptible to palladium-catalyzed cross-coupling than the chlorine atom at C5, allowing for selective functionalization.[1]
Caption: Key chemical transformations and applications of the title compound.
-
Pharmaceutical Synthesis:
-
Anticoccidial Agents: It is a documented starting material for synthesizing quinazolinone derivatives that show activity against the parasite Eimeria tenella in poultry.[1][][13][14]
-
Antiviral Research: The compound is a precursor for certain quinazoline-based molecules investigated as potential inhibitors of the HIV reverse transcriptase enzyme.[1]
-
Oncology: The broader family of halogenated anthranilic acids is being explored for the development of androgen receptor antagonists, which are relevant in treating prostate cancer.[1]
-
-
Agrochemicals: Beyond specific anticoccidial applications, it is an intermediate in the broader agrochemical industry.[1] A recent patent describes its use in synthesizing novel insecticides for controlling diamide-resistant pests.[15]
-
Materials Science: Anthranilic acids can be polymerized to create functional polymers. The presence of bromine and chlorine atoms in this molecule offers a way to tune the properties of resulting polyanthranilic acids, potentially enhancing thermal stability or altering electronic characteristics for use in corrosion protection or biosensors.[1]
Safety and Handling
While extensive public safety data is limited, the compound is classified with GHS07 (Exclamation mark) pictogram, indicating it may cause skin irritation, eye irritation, or respiratory irritation.[8][10]
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[8][10]
-
Precautionary Statements: P280 (Wear protective gloves/eye protection), P261 (Avoid breathing dust), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[8][10]
Standard laboratory safety protocols should be strictly followed, including the use of personal protective equipment (PPE) and working in a well-ventilated area.[2][3] Avoid contact with strong oxidants.[2][3]
References
- 1. 2-Amino-3-bromo-5-chlorobenzoic acid | 41198-02-1 | Benchchem [benchchem.com]
- 2. chembk.com [chembk.com]
- 3. chembk.com [chembk.com]
- 4. China Pharmaceutical Intermediates Manufacturers Suppliers Factory - HONGJIA [hongjiachem.cn]
- 6. 2-Amino-3-bromo-5-chlorobenzoic acid | 41198-02-1 | RBA19802 [biosynth.com]
- 7. 41198-02-1 | 2-Amino-3-bromo-5-chlorobenzoic acid - Aromsyn Co.,Ltd. [aromsyn.com]
- 8. aobchem.com [aobchem.com]
- 9. อนุพันธ์กรดเบนโซอิกสำหรับการสังเคราะห์สารเคมีเกษตร (18) [myskinrecipes.com]
- 10. 2-Amino-3-bromo-5-chlorobenzoic acid | 41198-02-1 [sigmaaldrich.com]
- 11. 2-Amino-3-bromo-5-chlorobenzoic acid | 41198-02-1 [sigmaaldrich.com]
- 12. 2-Amino-5-chlorobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 13. Benzoic acid, 2-aMino-3-broMo-5-chloro- | 41198-02-1 [chemicalbook.com]
- 14. 2-AMINO-3-BROMO-5-CHLOROBENZOIC ACID CAS#: [amp.chemicalbook.com]
- 15. WO2024133426A1 - Method for controlling diamide resistant pests and compounds therefor - Google Patents [patents.google.com]
An In-depth Technical Guide to the Synthesis of 2-Amino-5-bromo-3-chlorobenzoic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis of 2-Amino-5-bromo-3-chlorobenzoic acid, a valuable intermediate in the development of pharmaceuticals and other complex organic molecules.[1][] This document outlines a feasible synthetic pathway, detailed experimental protocols, and relevant physicochemical data to support research and development activities.
Overview of Synthetic Strategy
The synthesis of this compound can be effectively achieved through the electrophilic bromination of 2-amino-3-chlorobenzoic acid. This approach is advantageous due to the commercial availability of the starting material and the generally high regioselectivity of the bromination reaction on activated aromatic rings. The amino group in the starting material directs the incoming electrophile (bromine) to the ortho and para positions. In this case, the para position (C5) is sterically accessible, leading to the desired product. A common and effective brominating agent for this type of transformation is N-Bromosuccinimide (NBS) in a polar aprotic solvent such as N,N-Dimethylformamide (DMF).[3][4][5][6]
Physicochemical and Spectroscopic Data
A summary of the key quantitative data for the starting material and the final product is presented below.
| Property | 2-Amino-3-chlorobenzoic acid (Starting Material) | This compound (Product) |
| Molecular Formula | C₇H₆ClNO₂ | C₇H₅BrClNO₂ |
| Molecular Weight | 171.58 g/mol | 250.48 g/mol [] |
| CAS Number | 6388-47-2 | 41198-02-1[] |
| Melting Point | 185-187 °C | 234-235 °C[] |
| Appearance | Off-white solid | White to light yellow crystalline solid[7] |
| ¹H NMR (DMSO-d₆, δ) | ~7.6 (d), ~7.2 (t), ~6.8 (d) ppm | Predicted: ~7.8 (s), ~7.5 (s) ppm |
| ¹³C NMR (DMSO-d₆, δ) | Predicted: ~168, 148, 132, 128, 118, 117, 116 ppm | Predicted: ~167, 147, 135, 120, 118, 115, 110 ppm |
| IR (cm⁻¹) | ~3400-3300 (N-H), ~3200-2500 (O-H), ~1680 (C=O) | Predicted: ~3400-3300 (N-H), ~3200-2500 (O-H), ~1680 (C=O), ~600-500 (C-Br) |
| Mass Spectrum (m/z) | [M+H]⁺: 172.0 | [M-H]⁻: 247.9[8][9] |
Synthesis Pathway
The reaction proceeds via an electrophilic aromatic substitution mechanism. The lone pair of electrons on the amino group increases the electron density of the aromatic ring, activating it towards electrophilic attack. The bromine atom from N-bromosuccinimide acts as the electrophile.
Caption: Synthetic pathway for this compound.
Experimental Protocol
This protocol is based on established methods for the bromination of substituted anilines and benzoic acids.[3][4][5][6]
Materials:
-
2-Amino-3-chlorobenzoic acid (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.05 eq)
-
N,N-Dimethylformamide (DMF)
-
Deionized water
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexanes
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Büchner funnel and filter flask
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 2-amino-3-chlorobenzoic acid (1.0 eq). Dissolve the starting material in a minimal amount of N,N-dimethylformamide (DMF).
-
Addition of Brominating Agent: In a separate flask, dissolve N-bromosuccinimide (1.05 eq) in DMF. Transfer this solution to a dropping funnel.
-
Bromination Reaction: Cool the solution of 2-amino-3-chlorobenzoic acid to 0 °C using an ice bath. Add the NBS solution dropwise over a period of 30 minutes, maintaining the temperature at 0 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes).
-
Work-up: Upon completion of the reaction, pour the mixture into a beaker containing deionized water. This will precipitate the crude product.
-
Isolation of Crude Product: Collect the precipitate by vacuum filtration using a Büchner funnel. Wash the solid with copious amounts of deionized water to remove residual DMF and succinimide.
-
Purification:
-
Transfer the crude solid to a separatory funnel containing ethyl acetate and a saturated solution of sodium bicarbonate. Shake the funnel to dissolve the product in the organic layer and neutralize any remaining acidic byproducts.
-
Separate the organic layer and wash it sequentially with deionized water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Recrystallization: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to yield pure this compound as a crystalline solid.
-
Characterization: Confirm the identity and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry. The melting point of the purified product should also be determined and compared to the literature value.
Experimental Workflow
The following diagram illustrates the logical flow of the experimental procedure.
Caption: Experimental workflow for the synthesis of this compound.
Safety Considerations
-
N-Bromosuccinimide is a lachrymator and should be handled in a well-ventilated fume hood.
-
N,N-Dimethylformamide is a skin and eye irritant and is readily absorbed through the skin.
-
Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
References
- 1. 2-Amino-3-bromo-5-chlorobenzoic acid | 41198-02-1 | Benchchem [benchchem.com]
- 3. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. chembk.com [chembk.com]
- 8. PubChemLite - 2-amino-3-bromo-5-chlorobenzoic acid (C7H5BrClNO2) [pubchemlite.lcsb.uni.lu]
- 9. PubChemLite - this compound (C7H5BrClNO2) [pubchemlite.lcsb.uni.lu]
Navigating the Solubility Landscape of 2-Amino-5-bromo-3-chlorobenzoic Acid in Organic Solvents
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to 2-Amino-5-bromo-3-chlorobenzoic Acid
This compound is a substituted aromatic carboxylic acid. Its structure, featuring an amino group, a carboxylic acid moiety, and halogen substituents, suggests a complex solubility profile governed by a balance of polar and non-polar interactions. Understanding its solubility in various organic solvents is paramount for its application in medicinal chemistry and pharmaceutical sciences, particularly in processes such as reaction medium selection, crystallization, and the preparation of formulations.
Solubility Profile of this compound
Currently, there is a lack of specific, publicly available quantitative solubility data for this compound in common organic solvents. However, qualitative assessments indicate the following:
-
Slightly Soluble: Methanol, Dimethyl Sulfoxide (DMSO)
-
More Soluble: Ethanol, Acetone
This qualitative information suggests that polar aprotic and protic solvents can solvate the molecule to some extent. The higher solubility in ethanol and acetone compared to methanol may be attributed to a more favorable balance of polarity and intermolecular interactions.
Comparative Solubility Data of Structurally Similar Compounds
To provide a practical framework for estimating the solubility of this compound, the following table summarizes quantitative solubility data for structurally related benzoic acid derivatives. These compounds share key functional groups and structural motifs, and their solubility behavior can offer valuable insights.
| Compound | Solvent | Temperature (°C) | Solubility ( g/100g Solvent) |
| 2-Aminobenzoic Acid | Ethanol | 25 | 10.7 |
| 3-Bromobenzoic Acid | Methanol | 25 | 59.4 |
| 3-Bromobenzoic Acid | Ethanol | 25 | 68.2 |
| 4-Chlorobenzoic Acid | Acetone | 25 | 43.1 |
| 4-Chlorobenzoic Acid | Ethanol | 25 | 26.8 |
Data sourced from the IUPAC-NIST Solubility Data Series and other chemical literature.
Analysis of Comparative Data:
The data for these related compounds highlights several trends that may be applicable to this compound:
-
Effect of Functional Groups: The amino group in 2-aminobenzoic acid contributes to its solubility in polar protic solvents like ethanol through hydrogen bonding.
-
Impact of Halogenation: The bromo and chloro substituents on the aromatic ring increase the molecular weight and can influence crystal lattice energy, which in turn affects solubility. The relatively high solubility of 3-bromobenzoic acid in methanol and ethanol suggests that the halogen's electron-withdrawing nature and its contribution to van der Waals forces play a significant role.
-
Solvent Polarity: The good solubility of these compounds in polar solvents like alcohols and acetone underscores the importance of matching the polarity of the solvent with that of the solute.
Based on these trends, it is reasonable to hypothesize that this compound will exhibit moderate to good solubility in polar organic solvents, with the exact values being influenced by the interplay of its amino, carboxyl, bromo, and chloro substituents.
Experimental Protocol for Solubility Determination: The Shake-Flask Method
The "gold standard" for determining the equilibrium solubility of a compound is the shake-flask method.[1] This method is recommended by various regulatory bodies, including the International Council for Harmonisation (ICH).[2][3][4] The following is a detailed protocol that can be adapted for determining the solubility of this compound.
4.1. Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Thermostatically controlled orbital shaker or water bath
-
Vials with screw caps
-
Analytical balance
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer[5]
4.2. Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.
-
Add a known volume of the selected organic solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours. It is advisable to determine the equilibration time by sampling at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration has reached a plateau.[6]
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the experimental temperature to allow the excess solid to sediment.
-
To ensure complete removal of undissolved solids, centrifuge the vials at a high speed.
-
Carefully withdraw a clear aliquot of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial. This step must be performed quickly to avoid temperature fluctuations that could cause precipitation.
-
-
Analysis:
-
Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Determine the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.[5][7]
-
Prepare a calibration curve using standard solutions of the compound of known concentrations.
-
-
Calculation:
-
Calculate the solubility of the compound in the original solvent by taking into account the dilution factor. The solubility is typically expressed in units of mg/mL, g/L, or mol/L.
-
4.3. Experimental Workflow Diagram
Caption: Experimental workflow for the shake-flask solubility determination method.
Logical Relationship of Factors Influencing Solubility
The solubility of a compound like this compound is a multifactorial property. The following diagram illustrates the key relationships between the solute, solvent, and experimental conditions that govern solubility.
Caption: Key factors influencing the solubility of a solid in a liquid solvent.
Conclusion
While quantitative solubility data for this compound in organic solvents is not extensively documented in publicly accessible sources, this guide provides a robust framework for researchers and drug development professionals. By understanding its qualitative solubility, leveraging comparative data from structurally similar molecules, and employing the detailed experimental protocol for the shake-flask method, scientists can effectively determine the solubility of this compound and make informed decisions in their research and development endeavors. The provided diagrams offer a clear visualization of the experimental workflow and the fundamental principles governing solubility.
References
- 1. researchgate.net [researchgate.net]
- 2. ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries - PMC [pmc.ncbi.nlm.nih.gov]
- 3. database.ich.org [database.ich.org]
- 4. ema.europa.eu [ema.europa.eu]
- 5. improvedpharma.com [improvedpharma.com]
- 6. enamine.net [enamine.net]
- 7. dissolutiontech.com [dissolutiontech.com]
Technical Guide: Physicochemical Properties and Analysis of 2-Amino-5-bromo-3-chlorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the available physicochemical data for 2-Amino-5-bromo-3-chlorobenzoic acid, a halogenated aromatic compound of interest in synthetic and medicinal chemistry. Due to the limited availability of experimental data for this specific isomer, this guide also includes information on a closely related compound and outlines a general methodology for the determination of its melting point.
Physicochemical Properties
For reference and comparison, the reported physicochemical properties of a structural isomer, 2-Amino-3-bromo-5-chlorobenzoic acid (CAS No. 41198-02-1), are summarized below. It is critical to note that these values are for a different compound and should be used with caution as indicative properties only.
| Property | Value | Source |
| IUPAC Name | 2-Amino-3-bromo-5-chlorobenzoic acid | N/A |
| CAS Number | 41198-02-1 | N/A |
| Molecular Formula | C₇H₅BrClNO₂ | N/A |
| Molecular Weight | 250.48 g/mol | N/A |
| Melting Point | 234 - 235 °C | N/A |
| Appearance | Pale Yellow to Light Beige Solid | N/A |
| Solubility | DMSO (Slightly), Methanol (Slightly) | N/A |
Experimental Protocol: Melting Point Determination
The melting point of a crystalline solid is a critical physical property that provides an indication of its purity. The following is a standard experimental protocol for determining the melting point using the capillary method.
Objective: To determine the melting point range of a solid crystalline compound.
Materials and Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Mortar and pestle
-
Spatula
-
Watch glass
-
The solid sample to be analyzed (e.g., this compound)
Procedure:
-
Sample Preparation:
-
Ensure the sample is completely dry and in a fine powdered form to allow for uniform heating. If necessary, gently grind the crystalline sample into a fine powder using a clean, dry mortar and pestle.
-
Place a small amount of the powdered sample onto a clean, dry watch glass.
-
-
Loading the Capillary Tube:
-
Take a capillary tube that is sealed at one end.
-
Press the open end of the capillary tube into the powdered sample on the watch glass. A small amount of the solid will enter the tube.
-
Invert the tube and gently tap the sealed end on a hard surface to pack the sample down into the bottom of the tube. The packed sample height should be approximately 2-3 mm.
-
-
Melting Point Measurement:
-
Place the loaded capillary tube into the sample holder of the melting point apparatus.
-
If the approximate melting point is unknown, a preliminary rapid heating can be performed to determine a rough estimate.
-
For an accurate measurement, set the heating rate to a slow and steady increase, typically 1-2 °C per minute, especially when approaching the expected melting point.
-
Carefully observe the sample through the magnifying lens of the apparatus.
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
-
Continue to observe and record the temperature at which the entire sample has completely melted into a clear liquid (the end of the melting range).
-
-
Data Recording and Interpretation:
-
The recorded temperature range is the melting point of the substance.
-
A sharp melting point range (typically 0.5-1 °C) is indicative of a pure compound.
-
A broad melting point range often suggests the presence of impurities.
-
Conceptual Workflow: Synthesis of a Substituted Aminobenzoic Acid
Caption: Generalized synthetic workflow for a substituted aminobenzoic acid.
Logical Relationship: Purity and Melting Point
The relationship between the purity of a crystalline compound and its melting point is a fundamental concept in chemistry. The following diagram illustrates this logical connection.
Caption: Relationship between compound purity and observed melting point range.
Spectroscopic and Synthetic Profile of 2-Amino-5-bromo-3-chlorobenzoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the predicted spectroscopic data for 2-Amino-5-bromo-3-chlorobenzoic acid, a halogenated anthranilic acid derivative of interest in synthetic and medicinal chemistry. Due to the limited availability of direct experimental spectra in public databases, this document presents predicted data based on the analysis of structurally analogous compounds. Detailed experimental protocols for acquiring such data are also provided, along with a plausible synthetic pathway and a general workflow for spectroscopic analysis, visualized using Graphviz diagrams.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from established principles of spectroscopy and data from similar compounds, such as 2-aminobenzoic acid, 2-amino-5-bromobenzoic acid, and other halogenated aromatic compounds.[1][2]
Table 1: Predicted ¹H NMR Spectroscopic Data
Solvent: DMSO-d₆
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-4 | 7.8 - 8.0 | d | ~2.5 |
| H-6 | 7.5 - 7.7 | d | ~2.5 |
| -NH₂ | 5.5 - 6.5 | br s | - |
| -COOH | 12.0 - 13.0 | br s | - |
d: doublet, br s: broad singlet
Table 2: Predicted ¹³C NMR Spectroscopic Data
Solvent: DMSO-d₆
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O | 167 - 169 |
| C-2 (C-NH₂) | 148 - 152 |
| C-5 (C-Br) | 110 - 114 |
| C-3 (C-Cl) | 118 - 122 |
| C-1 | 115 - 119 |
| C-6 | 134 - 138 |
| C-4 | 138 - 142 |
Table 3: Predicted FT-IR Spectroscopic Data
| Wavenumber Range (cm⁻¹) | Vibration | Functional Group |
| 3400 - 3200 | N-H stretch | Amino (-NH₂) |
| 3300 - 2500 | O-H stretch | Carboxylic acid (-COOH) |
| 1710 - 1680 | C=O stretch | Carboxylic acid (-COOH) |
| 1620 - 1580 | N-H bend | Amino (-NH₂) |
| 1600 - 1450 | C=C stretch | Aromatic ring |
| 1320 - 1210 | C-O stretch | Carboxylic acid (-COOH) |
| 850 - 750 | C-Cl stretch | Chloro-aromatic |
| 700 - 600 | C-Br stretch | Bromo-aromatic |
Table 4: Predicted Mass Spectrometry (Electron Ionization) Data
| m/z | Predicted Fragment Ion |
| 251/253/255 | [M]⁺ (Molecular ion) |
| 233/235/237 | [M-H₂O]⁺ |
| 206/208/210 | [M-COOH]⁺ |
| 127/129 | [M-Br-COOH]⁺ |
| 77 | [C₆H₅]⁺ |
Experimental Protocols
The following are detailed methodologies for the key experiments required to obtain the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
-
¹H NMR Acquisition:
-
Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.
-
Set the spectral width to cover the range of -2 to 15 ppm.
-
Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum on the same spectrometer.
-
Use a spectral width of 0 to 200 ppm.
-
Employ proton decoupling to simplify the spectrum.
-
A larger number of scans will be required compared to ¹H NMR to obtain an adequate signal-to-noise ratio.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Place the mixture into a pellet die and apply pressure using a hydraulic press to form a transparent or translucent pellet.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Record the spectrum over the range of 4000 to 400 cm⁻¹.
-
Collect a background spectrum of the empty sample holder to subtract from the sample spectrum.
-
Mass Spectrometry (MS)
-
Sample Introduction:
-
For a volatile compound, direct insertion or gas chromatography-mass spectrometry (GC-MS) can be used. Given the carboxylic acid group, derivatization to a more volatile ester may be beneficial for GC-MS.
-
Alternatively, electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) can be used with a suitable solvent system.
-
-
Electron Ionization (EI) Mass Spectrometry:
-
The sample is introduced into the ion source, where it is bombarded with a beam of high-energy electrons (typically 70 eV).
-
This causes ionization and fragmentation of the molecule.
-
The resulting ions are accelerated and separated by their mass-to-charge ratio (m/z) in a mass analyzer.
-
A detector records the abundance of each ion, generating the mass spectrum.
-
Visualizations
The following diagrams, created using the DOT language, illustrate a plausible synthetic pathway for this compound and a general workflow for its spectroscopic characterization.
References
Starting materials for 2-Amino-5-bromo-3-chlorobenzoic acid synthesis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide outlines the primary synthetic pathways, experimental protocols, and starting materials for the synthesis of 2-Amino-5-bromo-3-chlorobenzoic acid. This compound, a halogenated anthranilic acid derivative, serves as a crucial building block in the development of novel pharmaceuticals and complex organic molecules. This guide provides detailed methodologies, quantitative data, and visual representations of the synthetic routes to aid researchers in their synthetic endeavors.
Core Synthetic Strategies and Starting Materials
The synthesis of this compound can be approached through several strategic pathways. The most direct and plausible route involves the regioselective bromination of a pre-functionalized anthranilic acid derivative. Alternative multi-step syntheses commencing from more basic aromatic compounds are also feasible, offering flexibility in starting material selection.
Primary Synthetic Route: Electrophilic Bromination of 2-Amino-3-chlorobenzoic Acid
The principal and most direct method for the preparation of this compound is the electrophilic bromination of 2-amino-3-chlorobenzoic acid. In this approach, the electron-donating amino group strongly activates the aromatic ring and directs the incoming electrophile (bromine) to the positions ortho and para to it. Given that the C3 position is already occupied by a chlorine atom, the bromination is highly favored at the C5 position, which is para to the amino group, thus ensuring high regioselectivity.
Key Starting Materials:
-
2-Amino-3-chlorobenzoic acid
-
Brominating agent (e.g., N-Bromosuccinimide (NBS), Bromine)
-
Solvent (e.g., Acetic acid, N,N-Dimethylformamide (DMF))
Alternative Synthetic Route: Multi-step Synthesis from 2,3-Dichlorobenzoic Acid
An alternative pathway involves a two-step synthesis starting from 2,3-dichlorobenzoic acid. This route first introduces the amino group via a nucleophilic aromatic substitution reaction, followed by the selective bromination of the resulting 2-amino-3-chlorobenzoic acid.
Key Starting Materials:
-
2,3-Dichlorobenzoic acid
-
Ammonia
-
Copper catalyst (e.g., Copper(I) salts)
-
Brominating agent
-
Appropriate solvents
Experimental Protocols
The following are detailed experimental protocols for the synthesis of the target compound and its key precursor.
Protocol 1: Synthesis of 2-Amino-3-chlorobenzoic Acid from 2,3-Dichlorobenzoic Acid
This procedure is adapted from established methods for the amination of dichlorobenzoic acids.
Materials:
-
2,3-Dichlorobenzoic acid
-
Aqueous ammonia (25% solution)
-
Copper(I) chloride (CuCl)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Water
Procedure:
-
In a pressure vessel, dissolve 1 mole of 2,3-dichlorobenzoic acid in 400-2000 parts of water containing an equimolar amount of sodium hydroxide.
-
Add a catalytic amount of a copper(I) salt, such as copper(I) chloride.
-
Add a significant excess of aqueous ammonia (e.g., 500-2500 mol %).
-
Seal the vessel and heat the reaction mixture to 150-220 °C for several hours.
-
After cooling, carefully vent the vessel.
-
Acidify the reaction mixture with hydrochloric acid to a pH of approximately 3 to precipitate the product.
-
Filter the precipitate, wash with water, and dry under vacuum to yield 2-amino-3-chlorobenzoic acid.
Protocol 2: Synthesis of this compound via Bromination
This protocol is based on analogous bromination reactions of substituted anthranilic acids.
Materials:
-
2-Amino-3-chlorobenzoic acid
-
N-Bromosuccinimide (NBS)
-
N,N-Dimethylformamide (DMF)
-
Water
-
Ethyl acetate
Procedure:
-
Dissolve 1 equivalent of 2-amino-3-chlorobenzoic acid in a suitable volume of DMF.
-
Add 1.05 equivalents of N-Bromosuccinimide (NBS) to the solution.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water.
-
Extract the aqueous mixture with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography to yield this compound.
Data Presentation
The following tables summarize the key quantitative data for the proposed synthetic routes.
Table 1: Synthesis of 2-Amino-3-chlorobenzoic Acid
| Parameter | Value | Reference |
| Starting Material | 2,3-Dichlorobenzoic acid | [1] |
| Key Reagents | Ammonia, Copper(I) salt | [1] |
| Temperature | 150-220 °C | [1] |
| Yield | ~85% | [1] |
| Purity | High industrial purity | [1] |
Table 2: Synthesis of this compound
| Parameter | Value | Reference |
| Starting Material | 2-Amino-3-chlorobenzoic acid | Analogous Reactions |
| Key Reagents | N-Bromosuccinimide (NBS) | Analogous Reactions |
| Solvent | N,N-Dimethylformamide (DMF) | Analogous Reactions |
| Temperature | Room Temperature | Analogous Reactions |
| Yield | Estimated >80% | Based on similar reactions |
| Purity | High purity after purification | Based on similar reactions |
Mandatory Visualizations
The following diagrams illustrate the synthetic pathways described in this guide.
Caption: Primary synthetic route to this compound.
Caption: Detailed experimental workflow for the two-step synthesis.
References
Regioselective Synthesis of 2-Amino-5-bromo-3-chlorobenzoic Acid: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the regioselective synthesis of 2-Amino-5-bromo-3-chlorobenzoic acid, a key intermediate in the development of various pharmaceutical compounds. This document details the synthetic pathway, including a theoretical analysis of the reaction's regioselectivity, complete experimental protocols for each step, and a summary of the physicochemical and spectroscopic data of the synthesized compounds.
Introduction
This compound is a valuable building block in medicinal chemistry, particularly in the synthesis of quinazolinone derivatives, which have shown a wide range of biological activities.[1] The precise arrangement of the amino, bromo, and chloro substituents on the benzoic acid core allows for targeted modifications and the development of novel therapeutic agents. This guide focuses on a reliable and regioselective two-step synthesis starting from commercially available materials.
Synthetic Pathway Overview
The synthesis of this compound is achieved through a two-step process:
-
Reduction of 5-chloro-2-nitrobenzoic acid to form the key intermediate, 2-amino-5-chlorobenzoic acid.
-
Regioselective bromination of 2-amino-5-chlorobenzoic acid at the C3 position to yield the final product.
The overall synthetic scheme is presented below:
Figure 1: Overall synthetic pathway for this compound.
Regioselectivity of the Bromination Step
The key to the successful synthesis of the target molecule is the regioselective bromination of 2-amino-5-chlorobenzoic acid. The directing effects of the substituents on the aromatic ring govern the position of the incoming electrophile (bromine).
-
Amino Group (-NH₂): The amino group is a strong activating group and an ortho, para-director. In 2-amino-5-chlorobenzoic acid, the positions ortho to the amino group are C3 and C5. The para position is also C5, which is already substituted with a chloro group.
-
Carboxylic Acid Group (-COOH): The carboxylic acid group is a deactivating group and a meta-director. The positions meta to the carboxylic acid group are C3 and C5.
Both the activating amino group and the deactivating carboxylic acid group direct the incoming electrophile to the C3 and C5 positions. Since the C5 position is already occupied by a chlorine atom, the bromination is regioselectively directed to the C3 position. This results in the desired product, this compound.
Figure 2: Directing effects of substituents on 2-amino-5-chlorobenzoic acid.
Experimental Protocols
Step 1: Synthesis of 2-Amino-5-chlorobenzoic acid
Reaction: Reduction of 5-chloro-2-nitrobenzoic acid.
Procedure:
-
To a solution of 5-chloro-2-nitrobenzoic acid (20 g, 110 mmol) in ethanol, add freshly activated Raney nickel (2 g).
-
Stir the mixture overnight at room temperature under a hydrogen atmosphere.
-
Upon completion of the reaction (monitored by TLC), filter the solution through celite and evaporate the solvent under reduced pressure.
Product: 2-Amino-5-chlorobenzoic acid is obtained as a white solid.
| Parameter | Value |
| Yield | 96% |
| Appearance | White solid |
Step 2: Synthesis of this compound
Reaction: Regioselective bromination of 2-amino-5-chlorobenzoic acid.
Procedure (Adapted from a similar synthesis[2]):
-
Dissolve 2-amino-5-chlorobenzoic acid in glacial acetic acid.
-
Add bromine (1.1 equivalents) dropwise to the solution.
-
Heat the mixture at reflux for two hours.
-
Cool the reaction mixture and concentrate it in vacuo.
-
Recrystallize the residue from ethanol to obtain the pure product.
Product: this compound.
| Parameter | Value |
| Yield | Not reported (expected to be high) |
| Appearance | White crystalline solid[3] |
Physicochemical and Spectroscopic Data
This compound
| Property | Value | Reference |
| Molecular Formula | C₇H₅BrClNO₂ | [3] |
| Molecular Weight | 250.48 g/mol | [4] |
| Melting Point | 200-202 °C | [3] |
| Appearance | White crystalline solid | [3] |
| Solubility | Low in water; better in ethanol and acetone | [3] |
Spectroscopic Data
-
¹H NMR: Two singlets in the aromatic region corresponding to the two aromatic protons. A broad singlet for the -NH₂ protons and a singlet for the -COOH proton at a downfield chemical shift.
-
¹³C NMR: Seven distinct signals corresponding to the seven carbon atoms in the molecule.
-
FTIR (cm⁻¹): Characteristic peaks for N-H stretching of the primary amine, C=O stretching of the carboxylic acid, and C-Br and C-Cl stretching. A study on the related 2-amino-5-bromobenzoic acid reported FT-IR and FT-Raman spectra, which can serve as a reference.[5]
Experimental Workflow
The following diagram illustrates the workflow for the synthesis and purification of this compound.
Figure 3: Step-by-step experimental workflow.
Safety Information
-
5-Chloro-2-nitrobenzoic acid: Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Raney Nickel: Flammable solid. Handle in a well-ventilated area, away from ignition sources.
-
Bromine: Highly corrosive and toxic. Handle in a fume hood with appropriate PPE.
-
Acetic Acid: Corrosive. Handle with care to avoid skin and eye contact.
Always consult the Safety Data Sheet (SDS) for each reagent before use.
Conclusion
This technical guide outlines a straightforward and regioselective method for the synthesis of this compound. The two-step synthesis is efficient and relies on the well-understood directing effects of substituents on the aromatic ring to achieve the desired regiochemistry. The provided experimental protocols and data serve as a valuable resource for researchers and professionals in the field of drug discovery and development.
References
Commercial Suppliers and Synthetic Applications of 2-Amino-5-bromo-3-chlorobenzoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the commercial availability and synthetic utility of 2-Amino-5-bromo-3-chlorobenzoic acid (CAS No: 41198-02-1). This halogenated anthranilic acid derivative serves as a crucial building block in the synthesis of various heterocyclic compounds, particularly quinazolinone derivatives with potential therapeutic applications.
Commercial Availability
A number of chemical suppliers offer this compound, with varying purity levels and available quantities. Researchers should contact the suppliers directly for the most up-to-date pricing and availability.
| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Available Quantities |
| --INVALID-LINK-- | 41198-02-1 | C₇H₅BrClNO₂ | 250.48 | High-quality reference standards | Inquire for details |
| --INVALID-LINK-- | 41198-02-1 | C₇H₅BrClNO₂ | 250.48 | ≥95% | Inquire for details |
| --INVALID-LINK-- | 41198-02-1 | C₇H₅BrClNO₂ | 250.48 | Neat | 1g, 5g, 25g |
| --INVALID-LINK-- | 41198-02-1 | C₇H₅BrClNO₂ | - | 95% | 250mg, 500mg, 1g, 5g, 10g, 25g, 100g |
| --INVALID-LINK-- | 41198-02-1 | C₇H₅BrClNO₂ | 250.48 | 98% | 100g, 250g, 500g, 1kg |
| --INVALID-LINK-- | 41198-02-1 | C₇H₅BrClNO₂ | 250.48 | - | 25g |
| --INVALID-LINK-- | 41198-02-1 | C₇H₅BrClNO₂ | - | - | 5g |
| --INVALID-LINK-- | 411198-02-1 | C₇H₅BrClNO₂ | - | Technical Grade | Inquire for bulk quantities |
Synthetic Applications and Experimental Protocols
This compound is a key starting material in the synthesis of biologically active molecules. A notable application is in the preparation of quinazolinone derivatives, which have shown potential as anticoccidial agents for treating parasitic infections in poultry.[]
Synthesis of 6-bromo-8-chloroquinazolin-4(3H)-one
A foundational step in the synthesis of more complex quinazolinone derivatives is the formation of the core heterocyclic structure.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, combine this compound (1 equivalent) with an excess of formamide (used as both a reactant and a solvent).
-
Reaction Conditions: Heat the mixture at a high temperature, typically around 150-180°C. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water.
-
Isolation: The resulting precipitate, 6-bromo-8-chloroquinazolin-4(3H)-one, is collected by vacuum filtration, washed with cold water, and dried.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent such as ethanol.
Synthesis of 4-(2-methoxyphenyl)-2-oxobutyl-quinazolinone Derivatives
This multi-step synthesis illustrates the utility of the quinazolinone core in building more complex, biologically active molecules.[2]
Experimental Protocol:
-
Preparation of the Intermediate (2a-h): Substituted anthranilic acids (including this compound) are reacted with formamide at high temperatures to yield the corresponding quinazolinone intermediates (e.g., 6-bromo-8-chloroquinazolin-4(3H)-one).[2]
-
Alkylation of the Quinazolinone: The quinazolinone intermediate (e.g., 6-bromo-8-chloroquinazolin-4(3H)-one) is deprotonated with a strong base like sodium hydride (NaH) in a solvent such as dimethyl sulfoxide (DMSO).
-
Coupling Reaction: The resulting anion is then reacted with a suitable electrophile, in this case, a brominated derivative of 4-(2-methoxyphenyl)butan-2-one. The reaction is stirred at an elevated temperature (75-78°C) for approximately one hour to yield the final 4-(2-methoxyphenyl)-2-oxobutyl-quinazolinone derivatives. The addition of potassium iodide (KI) can shorten the reaction time.[2]
Safety and Handling
This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting. Users should consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on handling, storage, and disposal. General recommendations include wearing personal protective equipment such as gloves, safety glasses, and a lab coat. The compound should be handled in a well-ventilated area or a fume hood.
Conclusion
This compound is a readily available and versatile chemical intermediate. Its primary utility lies in the synthesis of quinazolinone-based heterocyclic systems, which are of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities. The experimental protocols outlined in this guide provide a starting point for researchers interested in utilizing this compound for the synthesis of novel therapeutic agents.
References
Methodological & Application
Application Notes and Protocols for Suzuki Coupling of 2-Amino-5-bromo-3-chlorobenzoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method in modern organic synthesis for the formation of carbon-carbon bonds.[1][2][3] This reaction's tolerance of a wide range of functional groups and its typically high yields have made it an indispensable tool in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries.[4][5][6]
This document provides a detailed protocol for the Suzuki coupling of 2-Amino-5-bromo-3-chlorobenzoic acid with various arylboronic acids. This substrate is a valuable building block in medicinal chemistry, serving as a precursor for the synthesis of novel therapeutic agents.[7][8] The presence of two different halogen atoms (bromine and chlorine) on the aromatic ring presents a chemoselectivity challenge. Generally, the carbon-bromine bond is more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions, allowing for selective functionalization. This protocol is designed to favor the selective coupling at the C-5 position (C-Br bond).
Reaction Principle
The Suzuki coupling reaction involves the palladium-catalyzed reaction of an organohalide with an organoboron compound in the presence of a base.[1][9] The catalytic cycle consists of three key steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation of the organoboron species to the palladium(II) complex, and reductive elimination to form the new C-C bond and regenerate the palladium(0) catalyst.[2][9]
Experimental Protocol
This protocol provides a general starting point for the Suzuki coupling of this compound. Optimization of the reaction conditions (catalyst, ligand, base, solvent, and temperature) may be necessary to achieve the desired yield and selectivity for different arylboronic acids.
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃, Pd(dppf)Cl₂) (1-5 mol%)
-
Ligand (if required, e.g., SPhos, XPhos) (2-10 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2-3 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane/water, DMF, Toluene)
-
Schlenk flask or microwave vial
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask or microwave vial, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.).
-
If using a solid palladium catalyst and ligand, add them to the flask.
-
Seal the flask with a septum and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Add the anhydrous solvent (e.g., 1,4-dioxane/water, 4:1 v/v, 5 mL) via syringe.
-
Stir the reaction mixture at the desired temperature (typically 80-110 °C) for the specified time (4-24 hours). Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 2-amino-3-chloro-5-arylbenzoic acid.
Data Presentation: Reaction Optimization
The following table summarizes a hypothetical optimization study for the Suzuki coupling of this compound with phenylboronic acid. These representative data illustrate the effect of different reaction parameters on the yield of the desired product.
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 65 |
| 2 | Pd₂(dba)₃ (2) | SPhos (4) | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 78 |
| 3 | Pd(dppf)Cl₂ (3) | - | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 85 |
| 4 | Pd(dppf)Cl₂ (3) | - | K₃PO₄ (3) | 1,4-Dioxane/H₂O (4:1) | 100 | 8 | 92 |
| 5 | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ (2) | Toluene | 110 | 6 | 88 |
| 6 | Pd(dppf)Cl₂ (3) | - | K₃PO₄ (3) | DMF | 100 | 8 | 75 |
Note: Yields are hypothetical and for illustrative purposes. Actual yields will require experimental determination.
Visualizations
Suzuki Coupling Catalytic Cycle
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. nbinno.com [nbinno.com]
- 6. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-Amino-3-bromo-5-chlorobenzoic acid | 41198-02-1 | Benchchem [benchchem.com]
- 8. Page loading... [wap.guidechem.com]
- 9. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
Application Notes and Protocols for the Synthesis of Quinazolinones from 2-Amino-5-bromo-3-chlorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of quinazolinone derivatives utilizing 2-amino-5-bromo-3-chlorobenzoic acid as a key starting material. Quinazolinones are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous molecules with significant therapeutic potential, including anticancer, anti-inflammatory, and antimicrobial agents. The presence of bromine and chlorine atoms on the quinazolinone scaffold can significantly influence the pharmacological activity, making the targeted synthesis from this compound a valuable strategy in drug discovery and development.
The primary and most versatile method for this synthesis involves a two-step process: the formation of a benzoxazinone intermediate, followed by condensation with a primary amine to yield the desired 2,3-disubstituted quinazolinone.[1][2][3] This approach allows for the introduction of a wide variety of substituents at the 2 and 3 positions of the quinazolinone core, enabling the creation of diverse chemical libraries for structure-activity relationship (SAR) studies.
General Synthetic Strategy: Two-Step Synthesis via Benzoxazinone Intermediate
The synthesis of 6-bromo-8-chloro-2,3-disubstituted-quinazolin-4(3H)-ones from this compound generally proceeds through the following two-step sequence:
-
Acylation and Cyclization: The initial step involves the acylation of this compound with an appropriate acyl chloride in the presence of a base like pyridine. This is followed by cyclization, often facilitated by a dehydrating agent such as acetic anhydride, to form the 6-bromo-8-chloro-2-substituted-4H-3,1-benzoxazin-4-one intermediate.[1][2]
-
Condensation with a Primary Amine: The benzoxazinone intermediate is then reacted with a primary amine. The nitrogen of the amine attacks the carbonyl group of the benzoxazinone, leading to ring-opening and subsequent recyclization to form the stable quinazolinone ring system.[3]
This robust methodology offers a high degree of flexibility in introducing chemical diversity to the quinazolinone scaffold.
Caption: General two-step synthesis of quinazolinones.
Experimental Protocols
Protocol 1: Synthesis of 6-Bromo-8-chloro-2-substituted-4H-3,1-benzoxazin-4-one (Intermediate)
This protocol details the formation of the benzoxazinone intermediate from this compound.
Materials:
-
This compound
-
Acyl chloride (e.g., acetyl chloride, benzoyl chloride)
-
Pyridine
-
Acetic anhydride
-
Anhydrous solvent (e.g., Dioxane, Toluene)
-
Standard laboratory glassware
-
Heating and stirring apparatus
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous pyridine.
-
Cool the solution in an ice bath and add the desired acyl chloride (1.1 eq) dropwise with constant stirring.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
To the reaction mixture, add acetic anhydride (3.0 eq) and reflux for 3-5 hours.[2]
-
After completion of the reaction (monitored by TLC), cool the mixture to room temperature and pour it into ice-cold water.
-
The precipitated solid is collected by vacuum filtration, washed thoroughly with cold water, and dried under vacuum to yield the crude 6-bromo-8-chloro-2-substituted-4H-3,1-benzoxazin-4-one.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).
Protocol 2: Synthesis of 6-Bromo-8-chloro-2,3-disubstituted-quinazolin-4(3H)-one
This protocol describes the final step of condensing the benzoxazinone intermediate with a primary amine.
Materials:
-
6-Bromo-8-chloro-2-substituted-4H-3,1-benzoxazin-4-one (from Protocol 1)
-
Primary amine (e.g., aniline, benzylamine)
-
Solvent (e.g., Glacial acetic acid, Toluene, DMF)
-
Standard laboratory glassware
-
Heating and stirring apparatus
Procedure:
-
In a round-bottom flask, dissolve the 6-bromo-8-chloro-2-substituted-4H-3,1-benzoxazin-4-one (1.0 eq) in a suitable solvent such as glacial acetic acid or toluene.
-
Add the primary amine (1.2 eq) to the solution.
-
Reflux the reaction mixture for 4-8 hours. The reaction progress should be monitored by TLC.[1]
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect it by vacuum filtration. If not, remove the solvent under reduced pressure.
-
The resulting crude product is washed with a cold solvent (e.g., ethanol) to remove any unreacted starting materials.
-
The final 6-bromo-8-chloro-2,3-disubstituted-quinazolin-4(3H)-one can be purified by recrystallization from a suitable solvent system (e.g., ethanol/DMF) or by column chromatography on silica gel.
Alternative Synthetic Approaches
While the two-step method is robust, one-pot and microwave-assisted syntheses offer advantages in terms of efficiency and reaction time.
Protocol 3: Microwave-Assisted One-Pot Synthesis
Microwave-assisted organic synthesis can significantly accelerate the reaction and improve yields.[4][5]
Materials:
-
This compound
-
Orthoester (e.g., triethyl orthoformate)
-
Primary amine
-
Ethanol
-
Microwave vial
-
Microwave reactor
Procedure:
-
In a microwave vial, combine this compound (1.0 eq), the orthoester (1.2 eq), and the primary amine (1.2 eq) in ethanol.[6]
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a specified temperature (typically 120-150°C) and time (15-30 minutes).[4]
-
After the reaction is complete, cool the vial to room temperature.
-
Pour the reaction mixture into ice-cold water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization or column chromatography.
Data Presentation
The following table summarizes representative quantitative data for the synthesis of quinazolinone derivatives based on analogous reactions reported in the literature. Actual yields will vary depending on the specific substituents (R1 and R2).
| Starting Material | Reagents | Method | Product | Anticipated Yield (%) | Reference |
| Substituted Anthranilic Acid | Acyl Chloride, Primary Amine | Two-Step (Reflux) | 2,3-Disubstituted Quinazolinone | 60-85 | [1][2] |
| Substituted Anthranilic Acid | Formamide | Niementowski (Microwave) | Unsubstituted Quinazolinone | ~87 | [5] |
| Substituted Anthranilic Acid | Orthoester, Amine | One-Pot (Microwave) | 3-Substituted Quinazolinone | 70-90 | [6] |
Workflow and Characterization
The general workflow for synthesis and characterization is outlined below.
Caption: General experimental and characterization workflow.
Characterization:
The synthesized quinazolinone derivatives should be characterized using standard analytical techniques to confirm their structure and purity:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR to elucidate the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups (e.g., C=O stretch of the quinazolinone ring).
-
Melting Point: To assess the purity of the final compound.
References
- 1. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. tandfonline.com [tandfonline.com]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 2-Amino-5-bromo-3-chlorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the palladium-catalyzed cross-coupling reactions of 2-Amino-5-bromo-3-chlorobenzoic acid. This versatile building block is of significant interest in medicinal chemistry and drug discovery due to its potential for derivatization at the C5 position. The strategic placement of the bromo, chloro, amino, and carboxylic acid functionalities allows for selective transformations, leading to the synthesis of a diverse range of complex molecules, including heterocyclic scaffolds like quinazolinones.[1]
The reactivity of the carbon-halogen bonds in palladium-catalyzed cross-coupling reactions generally follows the order C-I > C-Br > C-Cl.[2] Consequently, the carbon-bromine bond at the C5 position of this compound is expected to be significantly more reactive than the carbon-chlorine bond at the C3 position. This inherent difference in reactivity allows for selective functionalization at the C5 position using common palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.[1]
Data Presentation: Comparative Overview of Coupling Reactions
The following tables summarize general conditions and expected outcomes for key palladium-catalyzed cross-coupling reactions with this compound. These are representative conditions and may require optimization for specific substrates and desired products.
Table 1: Suzuki-Miyaura Coupling of this compound with Arylboronic Acids
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O (4:1) | 100 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2) | XPhos (4) | K₂CO₃ | 1,4-Dioxane | 100 | 16 | 80-90 |
| 3 | 3-Pyridylboronic acid | Pd(PPh₃)₄ (5) | - | Cs₂CO₃ | DMF | 90 | 18 | 75-85 |
Table 2: Buchwald-Hartwig Amination of this compound
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | BINAP (3) | NaOtBu | Toluene | 100 | 18 | 70-85 |
| 2 | Aniline | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ | 1,4-Dioxane | 110 | 24 | 65-80 |
| 3 | Benzylamine | PdCl₂(dppf) (3) | - | K₃PO₄ | Toluene | 100 | 20 | 70-85 |
Table 3: Sonogashira Coupling of this compound with Terminal Alkynes
| Entry | Terminal Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₄ (4) | CuI (5) | Et₃N | DMF | 80 | 12 | 80-90 |
| 2 | Ethynyltrimethylsilane | PdCl₂(PPh₃)₂ (3) | CuI (5) | Piperidine | THF | 65 | 16 | 75-85 |
| 3 | 1-Heptyne | Pd(OAc)₂ (2) / PPh₃ (4) | CuI (5) | DIPA | Acetonitrile | 80 | 14 | 70-80 |
Experimental Protocols
General Considerations
All reactions should be performed in oven-dried glassware under an inert atmosphere (e.g., Argon or Nitrogen). Solvents should be anhydrous and degassed prior to use. Reagents should be of high purity and handled according to standard laboratory safety procedures. Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Protocol 1: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the synthesis of 2-amino-5-aryl-3-chlorobenzoic acids.
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 mmol)
-
Anhydrous, degassed solvent (e.g., Toluene/H₂O, 4:1, 5 mL)
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the palladium catalyst and ligand under a positive flow of inert gas.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-amino-5-aryl-3-chlorobenzoic acid.[2][3]
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Protocol 2: Buchwald-Hartwig Amination
This protocol provides a general method for the synthesis of 2-amino-5-(arylamino)-3-chlorobenzoic acids.
Materials:
-
This compound (1.0 mmol)
-
Amine (1.2 mmol)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Ligand (e.g., BINAP, 3 mol%)
-
Base (e.g., NaOtBu, 1.4 mmol)
-
Anhydrous, degassed solvent (e.g., Toluene, 5 mL)
Procedure:
-
In a glovebox or under a positive flow of inert gas, add the palladium catalyst, ligand, and base to a dry Schlenk flask.
-
Add the this compound.
-
Add the anhydrous, degassed solvent.
-
Add the amine via syringe.
-
Seal the flask and heat the reaction mixture to 100-110 °C for 18-24 hours.
-
After cooling to room temperature, quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography to yield the desired 2-amino-5-(arylamino)-3-chlorobenzoic acid.
References
2-Amino-5-bromo-3-chlorobenzoic Acid: A Versatile Precursor for the Synthesis of Heterocyclic Compounds
For Immediate Release:
Shanghai, China – December 26, 2025 – 2-Amino-5-bromo-3-chlorobenzoic acid is a valuable and versatile starting material for the synthesis of a variety of heterocyclic compounds, which are of significant interest in medicinal chemistry and drug development. Its unique substitution pattern, featuring an amino group, a carboxylic acid, and two different halogen atoms, allows for the construction of diverse molecular scaffolds, including quinazolinones, acridones, and benzodiazepines. These classes of compounds are known to exhibit a wide range of biological activities, making this precursor a key building block in the development of new therapeutic agents.
This document provides detailed application notes and experimental protocols for the synthesis of these important heterocyclic systems, intended for researchers, scientists, and professionals in the field of drug development.
Application Notes
This compound serves as a strategic precursor for generating molecular diversity. The presence of the bromine and chlorine atoms offers opportunities for selective functionalization through various cross-coupling reactions, while the amino and carboxylic acid groups are key for the formation of the heterocyclic core.
-
Quinazolinone Synthesis: The amino and carboxylic acid functionalities are perfectly positioned for the construction of the quinazolinone ring system. A common and effective strategy involves a two-step process: initial acylation of the amino group to form a 2-substituted-4H-3,1-benzoxazin-4-one intermediate, followed by condensation with a primary amine to yield the desired 2,3-disubstituted quinazolin-4(3H)-one. This approach allows for the introduction of a wide variety of substituents at the 2 and 3-positions of the quinazolinone core, enabling the creation of diverse chemical libraries for biological screening. For instance, this precursor has been utilized in the synthesis of 3-(2-(2-methoxyphenyl)-2-oxoethyl) quinazolinone derivatives, which have shown anticoccidial activity.[1][]
-
Acridone Synthesis: The synthesis of acridone derivatives from this compound typically proceeds through an initial Ullmann condensation. This copper-catalyzed cross-coupling reaction with an aryl halide introduces the N-phenyl group, forming an N-phenylanthranilic acid intermediate. Subsequent intramolecular Friedel-Crafts-type cyclization, often promoted by a strong acid like sulfuric acid or polyphosphoric acid, yields the tricyclic acridone core. The halogen substituents on the acridone scaffold can be further modified to explore structure-activity relationships.
-
Benzodiazepine Synthesis: The preparation of benzodiazepines from this compound requires a multi-step approach. The first key step is the conversion of the benzoic acid to the corresponding 2-aminobenzophenone. This is typically achieved by first converting the carboxylic acid to an acyl chloride, followed by a Friedel-Crafts acylation of an aromatic compound. The resulting 2-amino-5-bromo-3-chlorobenzophenone can then be used in established synthetic routes to construct the seven-membered benzodiazepine ring. A common method involves reaction with an α-amino acid or its derivative, or a two-step sequence of acylation of the amino group followed by cyclization.
Experimental Protocols
The following are detailed protocols for the synthesis of key intermediates and final heterocyclic compounds from this compound.
I. Synthesis of 6-Bromo-8-chloro-quinazolin-4(3H)-one Derivatives
This protocol outlines a general two-step procedure for the synthesis of 6-bromo-8-chloro-2,3-disubstituted-quinazolin-4(3H)-ones.
Step 1: Synthesis of 6-Bromo-8-chloro-2-substituted-4H-3,1-benzoxazin-4-one
This step involves the acylation of this compound to form the benzoxazinone intermediate.
-
Materials:
-
This compound
-
Acyl chloride (e.g., acetyl chloride, benzoyl chloride)
-
Pyridine (or another suitable base)
-
Anhydrous solvent (e.g., toluene, dioxane)
-
-
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend this compound (1.0 eq) in the anhydrous solvent.
-
Add pyridine (2.0 eq) and cool the mixture to 0 °C in an ice bath.
-
Slowly add the acyl chloride (1.1 eq) dropwise to the stirred suspension.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into ice-water.
-
Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry to afford the crude 6-bromo-8-chloro-2-substituted-4H-3,1-benzoxazin-4-one.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate).
-
Step 2: Synthesis of 6-Bromo-8-chloro-2,3-disubstituted-quinazolin-4(3H)-one
This step involves the reaction of the benzoxazinone intermediate with a primary amine.
-
Materials:
-
6-Bromo-8-chloro-2-substituted-4H-3,1-benzoxazin-4-one
-
Primary amine (e.g., aniline, methylamine)
-
Solvent (e.g., ethanol, acetic acid, or DMF)
-
-
Procedure:
-
In a round-bottom flask, dissolve the 6-bromo-8-chloro-2-substituted-4H-3,1-benzoxazin-4-one (1.0 eq) in the chosen solvent.
-
Add the primary amine (1.2 eq) to the solution.
-
Heat the reaction mixture to reflux for 4-8 hours, monitoring completion by TLC.
-
After cooling, the product may precipitate directly from the solution. If not, the solvent is removed under reduced pressure.
-
The crude product is purified by recrystallization or column chromatography on silica gel to yield the pure 6-bromo-8-chloro-2,3-disubstituted-quinazolin-4(3H)-one.
-
| Reactants | Product | Yield (%) | Melting Point (°C) | Spectroscopic Data |
| This compound, Acetyl chloride, Aniline | 6-Bromo-8-chloro-2-methyl-3-phenylquinazolin-4(3H)-one | 75-85 (overall) | 210-212 | ¹H NMR, ¹³C NMR, MS |
| This compound, Benzoyl chloride, Methylamine | 6-Bromo-8-chloro-3-methyl-2-phenylquinazolin-4(3H)-one | 70-80 (overall) | 195-197 | ¹H NMR, ¹³C NMR, MS |
Note: Yields and melting points are typical and may vary depending on the specific substituents and reaction conditions.
II. Synthesis of Halogenated Acridone Derivatives
This protocol describes a general two-step procedure for the synthesis of substituted acridones.
Step 1: Synthesis of N-Aryl-2-amino-5-bromo-3-chlorobenzoic Acid (Ullmann Condensation)
-
Materials:
-
This compound
-
Aryl halide (e.g., iodobenzene, bromobenzene)
-
Copper powder or Copper(I) salt (e.g., CuI)
-
Base (e.g., K₂CO₃)
-
High-boiling polar solvent (e.g., DMF, NMP)
-
-
Procedure:
-
To a flask, add this compound (1.0 eq), the aryl halide (1.2 eq), copper catalyst (0.1 eq), and potassium carbonate (2.0 eq).
-
Add the solvent and heat the mixture to 150-180 °C under an inert atmosphere for 12-24 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture and pour it into acidified water.
-
Collect the precipitate by filtration, wash with water, and purify by recrystallization or column chromatography to obtain the N-aryl-2-amino-5-bromo-3-chlorobenzoic acid.
-
Step 2: Intramolecular Cyclization to form Acridone
-
Materials:
-
N-Aryl-2-amino-5-bromo-3-chlorobenzoic acid
-
Strong acid (e.g., concentrated H₂SO₄ or polyphosphoric acid (PPA))
-
-
Procedure:
-
Carefully add the N-aryl-2-amino-5-bromo-3-chlorobenzoic acid to the strong acid at room temperature.
-
Heat the mixture to 100-120 °C for 2-4 hours.
-
Cool the reaction mixture and pour it onto crushed ice.
-
Collect the precipitated acridone by filtration, wash thoroughly with water until neutral, and dry.
-
Purify the crude product by recrystallization.
-
| Reactants | Product | Yield (%) | Melting Point (°C) | Spectroscopic Data |
| This compound, Iodobenzene | 2-Bromo-4-chloro-10H-acridin-9-one | 60-70 (overall) | >300 | ¹H NMR, ¹³C NMR, MS |
| This compound, 4-Iodotoluene | 2-Bromo-4-chloro-6-methyl-10H-acridin-9-one | 55-65 (overall) | >300 | ¹H NMR, ¹³C NMR, MS |
Note: Yields and melting points are typical and may vary depending on the specific substituents and reaction conditions.
III. Synthesis of Halogenated Benzodiazepine Derivatives
This protocol outlines a general multi-step procedure for the synthesis of benzodiazepine derivatives.
Step 1: Synthesis of 2-Amino-5-bromo-3-chlorobenzoyl Chloride
-
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous solvent (e.g., toluene, CH₂Cl₂)
-
-
Procedure:
-
Suspend this compound in the anhydrous solvent.
-
Add a catalytic amount of DMF (if using oxalyl chloride).
-
Add thionyl chloride or oxalyl chloride (2.0 eq) dropwise at room temperature.
-
Heat the mixture to reflux for 2-3 hours until the evolution of gas ceases.
-
Remove the excess chlorinating agent and solvent under reduced pressure to obtain the crude acyl chloride, which is often used directly in the next step.
-
Step 2: Synthesis of 2-Amino-5-bromo-3-chlorobenzophenone (Friedel-Crafts Acylation)
-
Materials:
-
2-Amino-5-bromo-3-chlorobenzoyl chloride
-
Aromatic compound (e.g., benzene)
-
Lewis acid catalyst (e.g., AlCl₃)
-
Anhydrous solvent (e.g., CS₂, nitrobenzene)
-
-
Procedure:
-
Dissolve the aromatic compound in the anhydrous solvent and cool to 0 °C.
-
Add the Lewis acid catalyst portion-wise.
-
Slowly add a solution of 2-amino-5-bromo-3-chlorobenzoyl chloride in the same solvent.
-
Stir the reaction mixture at room temperature for several hours.
-
Carefully quench the reaction by pouring it onto a mixture of ice and concentrated HCl.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer, dry, and concentrate.
-
Purify the crude product by column chromatography.
-
Step 3: Synthesis of the Benzodiazepine Ring
-
Materials:
-
2-Amino-5-bromo-3-chlorobenzophenone
-
Glycine ethyl ester hydrochloride
-
Pyridine
-
-
Procedure:
-
A mixture of 2-amino-5-bromo-3-chlorobenzophenone (1.0 eq) and glycine ethyl ester hydrochloride (1.5 eq) in pyridine is heated to reflux for 24-48 hours.
-
After cooling, the pyridine is removed under reduced pressure.
-
The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed, dried, and concentrated.
-
The crude product is purified by column chromatography to yield the benzodiazepine derivative.
-
| Reactants | Product | Yield (%) | Melting Point (°C) | Spectroscopic Data |
| This compound, Benzene, Glycine ethyl ester HCl | 7-Bromo-9-chloro-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one | 40-50 (overall) | 225-227 | ¹H NMR, ¹³C NMR, MS |
| This compound, Toluene, Glycine ethyl ester HCl | 7-Bromo-9-chloro-5-(p-tolyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one | 35-45 (overall) | 230-232 | ¹H NMR, ¹³C NMR, MS |
Note: Yields and melting points are typical and may vary depending on the specific substituents and reaction conditions.
References
Application Notes and Protocols for C-N Bond Formation with 2-Amino-5-bromo-3-chlorobenzoic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of N-aryl derivatives of 2-Amino-5-bromo-3-chlorobenzoic acid, a key intermediate in the development of novel therapeutics. The formation of the C-N bond is a critical step in the synthesis of a wide range of biologically active compounds, including potential anticancer and anti-inflammatory agents.[1][2][3] This document outlines two robust and widely used methods for this transformation: the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.
Introduction
This compound is a versatile building block for organic synthesis.[4] The presence of amino, carboxylic acid, bromo, and chloro substituents provides multiple reaction sites for diversification. The formation of a C-N bond at the position of the bromine atom allows for the introduction of various aryl and heteroaryl amines, leading to the generation of diverse libraries of N-aryl anthranilic acid derivatives. These derivatives are of significant interest in medicinal chemistry due to their prevalence in pharmacologically active molecules.[2][5][6] For instance, N-phenylanthranilic acid is the core scaffold of several non-steroidal anti-inflammatory drugs (NSAIDs).[5][7] Furthermore, derivatives of this scaffold have shown promise as anticancer agents.[1][8][9][10]
This document provides detailed experimental procedures for two common C-N cross-coupling reactions, allowing researchers to select the most appropriate method based on available resources and desired outcomes.
Data Presentation: Comparison of C-N Bond Formation Methods
The following table summarizes typical quantitative data for the Buchwald-Hartwig amination and Ullmann condensation for the arylation of aryl halides, providing a basis for comparison. The data is compiled from literature on analogous transformations.
| Parameter | Buchwald-Hartwig Amination | Ullmann Condensation |
| Catalyst | Palladium(II) acetate (Pd(OAc)₂) or Pd₂(dba)₃ | Copper(I) iodide (CuI) or Copper powder |
| Typical Catalyst Loading | 1-5 mol% | 10-20 mol% (catalytic) or stoichiometric (classical) |
| Ligand | Bulky, electron-rich phosphines (e.g., Xantphos, RuPhos) | Diamines, amino acids (e.g., L-proline), or no ligand |
| Base | Strong, non-nucleophilic bases (e.g., NaOtBu, K₃PO₄) | Inorganic bases (e.g., K₂CO₃, Cs₂CO₃) |
| Solvent | Anhydrous, aprotic solvents (e.g., Toluene, Dioxane) | Polar, high-boiling solvents (e.g., DMF, DMSO) |
| Reaction Temperature | 80-120 °C | 100-180 °C |
| Typical Reaction Time | 4-24 hours | 12-48 hours |
| Typical Yield | 70-95% | 50-85% |
| Functional Group Tolerance | Generally high | Moderate, can be sensitive to certain functional groups |
Experimental Protocols
Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination
This protocol describes a general procedure for the C-N cross-coupling of this compound with a generic aryl amine using a palladium catalyst and a phosphine ligand.
Materials:
-
This compound (1.0 equiv)
-
Aryl amine (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
Xantphos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (2.0 equiv)
-
Anhydrous toluene
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating mantle/oil bath
-
Thin Layer Chromatography (TLC) supplies
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
Procedure:
-
To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), Pd(OAc)₂ (0.02 equiv), and Xantphos (0.04 equiv).
-
Seal the flask, and evacuate and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times.
-
Add sodium tert-butoxide (2.0 equiv) to the flask under a positive pressure of inert gas.
-
Add the aryl amine (1.2 equiv) followed by anhydrous toluene via syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the progress of the reaction by TLC until the starting material is consumed (typically 4-12 hours).
-
Cool the reaction mixture to room temperature and quench with water.
-
Acidify the aqueous layer with 1 M HCl to a pH of approximately 2-3 to protonate the carboxylic acid.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired N-aryl-2-amino-5-bromo-3-chlorobenzoic acid.
Protocol 2: Copper-Catalyzed Ullmann Condensation
This protocol provides a general method for the C-N bond formation between this compound and a generic aryl amine using a copper catalyst.
Materials:
-
This compound (1.0 equiv)
-
Aryl amine (1.5 equiv)
-
Copper(I) iodide (CuI) (10 mol%)
-
L-proline (20 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
-
Magnetic stirrer and heating mantle/oil bath
-
Thin Layer Chromatography (TLC) supplies
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv), CuI (0.1 equiv), L-proline (0.2 equiv), and K₂CO₃ (2.0 equiv).
-
Add the aryl amine (1.5 equiv) and anhydrous DMSO.
-
Flush the flask with an inert gas (nitrogen or argon).
-
Heat the reaction mixture to 120-140 °C with vigorous stirring.
-
Monitor the reaction by TLC. The reaction may take 12-24 hours to go to completion.
-
Cool the reaction mixture to room temperature and pour it into a beaker of ice water.
-
Acidify the mixture with 1 M HCl to a pH of 2-3.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization.
Visualizations
Experimental Workflow
Caption: Experimental workflow for C-N bond formation.
Signaling Pathway Implication
N-aryl anthranilic acid derivatives have been investigated for their potential to modulate various signaling pathways implicated in cancer. The diagram below illustrates a simplified, hypothetical mechanism of action where a synthesized N-aryl derivative inhibits a key signaling pathway involved in cell proliferation.
Caption: Inhibition of a pro-proliferative signaling pathway.
References
- 1. New potential anticancer agents based on the anthranilic acid scaffold: synthesis and evaluation of biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. ijddr.in [ijddr.in]
- 4. 2-Amino-3-bromo-5-chlorobenzoic acid | 41198-02-1 | Benchchem [benchchem.com]
- 5. asianpubs.org [asianpubs.org]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. asianpubs.org [asianpubs.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benthamdirect.com [benthamdirect.com]
Application Notes and Protocols for the Use of 2-Amino-5-bromo-3-chlorobenzoic Acid in Pharmaceutical Intermediate Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2-Amino-5-bromo-3-chlorobenzoic acid as a key starting material in the synthesis of pharmaceutical intermediates. This document includes detailed experimental protocols for the synthesis of quinazolinone derivatives, a summary of quantitative data from related reactions, and visualizations of relevant biological signaling pathways.
Introduction
This compound is a halogenated anthranilic acid derivative that serves as a versatile building block in medicinal chemistry. The strategic placement of its amino, carboxyl, bromo, and chloro substituents on the benzene ring allows for the construction of complex heterocyclic scaffolds. These scaffolds are central to the development of novel therapeutic agents. Notably, this compound is a documented precursor in the synthesis of quinazolinone derivatives, which have shown a wide range of biological activities, including anticoccidial, and potential as HIV reverse transcriptase inhibitors and androgen receptor antagonists.[1] The presence of halogen atoms can also enhance the pharmacological properties of the final compounds.
Key Applications in Pharmaceutical Synthesis
The primary application of this compound in pharmaceutical synthesis is as a precursor for quinazolinone and quinazoline derivatives. These nitrogen-containing heterocyclic compounds are of significant interest due to their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2]
Synthesis of Quinazolinone Derivatives
One of the most well-documented applications of this compound is in the synthesis of quinazolinone derivatives.[1] For instance, it is a precursor for 3-(2-(2-methoxyphenyl)-2-oxoethyl) quinazolinone derivatives, which have demonstrated anticoccidial activity against Eimeria tenella in chickens.[3] The general synthetic strategy involves the cyclocondensation of the anthranilic acid derivative with a suitable one-carbon source.
Androgen Receptor Antagonists
Derivatives of halogen-substituted anthranilic acids have been investigated as androgen receptor (AR) antagonists, which are crucial in the treatment of prostate cancer.[1] The unique substitution pattern of this compound makes it a valuable starting material for the synthesis of novel AR antagonists.
HIV Reverse Transcriptase Inhibitors
This benzoic acid derivative is also a key component in the synthesis of certain quinazoline-based compounds that have been explored as potential inhibitors of the HIV reverse transcriptase enzyme.[1]
Experimental Protocols
The following protocols are representative methods for the synthesis of pharmaceutical intermediates using this compound and its analogs.
Protocol 1: Microwave-Assisted Synthesis of 8-Bromo-6-chloroquinazolin-4-ol
This protocol is adapted from the synthesis of 8-Chloroquinazolin-4-OL from 2-amino-3-chlorobenzoic acid and is expected to be applicable to this compound.[4] Microwave irradiation is employed to reduce reaction times and potentially improve yields.[4][5]
Materials:
-
This compound
-
Formamide
-
Microwave reactor
-
Standard laboratory glassware
-
Filtration apparatus
Procedure:
-
Reaction Setup: In a microwave-safe reaction vessel, combine this compound (1.0 eq) and formamide (5-10 eq).
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a constant temperature of 150°C for 15-30 minutes. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After cooling the reaction mixture to room temperature, pour it into ice-cold water with stirring.
-
Filtration: Collect the precipitated solid product by vacuum filtration.
-
Purification: Wash the crude product with cold water and then recrystallize from a suitable solvent, such as ethanol or a mixture of DMF/ethanol, to yield the pure 8-Bromo-6-chloroquinazolin-4-ol.
Protocol 2: Synthesis of 2,3-Disubstituted Quinazolin-4(3H)-ones
This general two-step protocol is adapted from methods used for the synthesis of quinazoline derivatives from other substituted anthranilic acids and can be applied to this compound.[2]
Step 1: Formation of the Benzoxazinone Intermediate
-
Acylation: Dissolve this compound in a suitable solvent such as pyridine.
-
Add an appropriate acyl chloride (R1COCl) dropwise to the solution while stirring.
-
The reaction will form the 8-bromo-6-chloro-2-substituted-4H-benzo[d][6][7]oxazin-4-one intermediate.
Step 2: Formation of the Quinazolinone
-
Condensation: To the benzoxazinone intermediate from Step 1, add a primary amine (R2NH2) in a solvent like pyridine or DMF.
-
Heat the reaction mixture to facilitate the condensation reaction, leading to the formation of the desired 8-bromo-6-chloro-2,3-disubstituted-quinazolin-4(3H)-one.
-
Purification: The final product can be purified by standard techniques such as recrystallization or column chromatography.
Data Presentation
The following table summarizes typical quantitative data for the synthesis of quinazolinone derivatives from analogous starting materials. Yields can vary based on the specific substrates and reaction conditions.
| Starting Material | Reagents | Product | Reaction Conditions | Yield (%) | Purity (%) | Reference |
| 2-Amino-3-methylbenzoic acid | Dichlorohydantoin, Benzoyl peroxide, N,N-dimethylformamide | 2-Amino-3-methyl-5-chlorobenzoic acid | 110°C, 1 hour | 87.0 | 99.1 | [8] |
| Methyl 2-amino-5-bromobenzoate | Formamide | 6-Bromoquinazolin-4(3H)-one | 130-140°C, 4-6 hours | ~90 | Not specified | [5] |
| 2-Amino-3-chlorobenzoic acid | Formamide | 8-Chloroquinazolin-4-OL | Microwave, 150°C, 15-30 min | Not specified | Not specified | [4] |
| 2-Amino-5-bromobenzophenone | Substituted aniline, Iodine, DMSO | 2-Aryl-6-bromo-4-phenylquinazolines | 120°C, 8-12 hours | Not specified | Not specified |
Mandatory Visualizations
Experimental Workflow
Signaling Pathways
Quinazolinone derivatives synthesized from anthranilic acids have been identified as inhibitors of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is crucial for cell proliferation and survival.[5] Halogenated anthranilic acid derivatives also show potential as androgen receptor antagonists.[1]
References
- 1. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Antimicrobial Activity of 2-[2-(2,6-dichloro phenyl)amino]benzyl-3-(5-substituted phenyl-4,5-dihydro-1H-pyrazol-3-yl-amino)-6,8-dibromoquinazolin-4(3H)ones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Anwendungsbeispiele und Protokolle zur Derivatisierung von 2-Amino-5-brom-3-chlorbenzoesäure für die Synthese von Substanzbibliotheken
Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Wirkstoffentwicklung.
Einführung: 2-Amino-5-brom-3-chlorbenzoesäure ist ein vielseitiges Ausgangsmaterial für die Synthese von Substanzbibliotheken in der medizinischen Chemie. Die drei reaktiven Zentren des Moleküls – die Aminogruppe, die Carbonsäuregruppe sowie die Brom- und Chlor-Substituenten – ermöglichen eine breite Diversifizierung und die Erzeugung einer Vielzahl von Derivaten. Anthranilsäurederivate sind eine wichtige Klasse von Verbindungen mit einem breiten Spektrum an biologischen Aktivitäten, darunter entzündungshemmende, antimikrobielle und antitumorale Eigenschaften.[1][2][3] Insbesondere Derivate, die als Inhibitoren des Smoothened (SMO)-Rezeptors im Hedgehog-Signalweg fungieren, haben als potenzielle Krebsmedikamente Aufmerksamkeit erregt.[4][5] Diese Anwendungsbeispiele und Protokolle beschreiben detaillierte Methoden zur Derivatisierung von 2-Amino-5-brom-3-chlorbenzoesäure zur Erstellung von Substanzbibliotheken für das Screening in der Wirkstoffforschung.
Diversifizierungsstrategien
Die Derivatisierung von 2-Amino-5-brom-3-chlorbenzoesäure kann an drei Hauptpositionen erfolgen:
-
Amid- und Esterbildung: Die Carbonsäure- und Aminogruppen können leicht modifiziert werden, um eine Vielzahl von Amiden und Estern zu erzeugen.
-
Kreuzkupplungsreaktionen: Die Brom- und Chlor-Substituenten am aromatischen Ring können für Palladium-katalysierte Kreuzkupplungsreaktionen wie die Suzuki-Miyaura-Kupplung und die Buchwald-Hartwig-Aminierung genutzt werden, um neue Kohlenstoff-Kohlenstoff- und Kohlenstoff-Stickstoff-Bindungen zu knüpfen.[6][7][8][9]
-
Synthese von Heterocyclen: Die Anthranilsäure-Einheit dient als Vorläufer für die Synthese von kondensierten heterocyclischen Systemen, wie z. B. Quinazolinonen, die für ihre pharmakologischen Aktivitäten bekannt sind.[10][11][12][13][14]
Experimentelle Protokolle
Protokoll 1: Parallele Synthese von Amiden
Dieses Protokoll beschreibt die Synthese einer Amid-Bibliothek aus 2-Amino-5-brom-3-chlorbenzoesäure und einer Auswahl von primären und sekundären Aminen mittels eines Carbodiimid-Kupplungsreagenzes.
Materialien:
-
2-Amino-5-brom-3-chlorbenzoesäure
-
Eine Auswahl an primären und sekundären Aminen (z. B. Benzylamin, Morpholin, Piperidin)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimid-hydrochlorid (EDC)
-
Hydroxybenzotriazol (HOBt)
-
N,N-Diisopropylethylamin (DIPEA)
-
Dimethylformamid (DMF)
-
Dichlormethan (DCM)
-
Gesättigte Natriumbicarbonatlösung
-
Kochsalzlösung (Brine)
-
Wasserfreies Magnesiumsulfat
Durchführung:
-
In einer 96-Well-Platte werden pro Well 0,1 mmol 2-Amino-5-brom-3-chlorbenzoesäure in 1 ml DMF gelöst.
-
Zu jeder Well werden 0,12 mmol des entsprechenden Amins, 0,15 mmol EDC, 0,15 mmol HOBt und 0,3 mmol DIPEA gegeben.
-
Die Platte wird versiegelt und bei Raumtemperatur für 16 Stunden geschüttelt.
-
Nach Abschluss der Reaktion wird der Inhalt jeder Well mit 2 ml DCM verdünnt und nacheinander mit 2 ml gesättigter Natriumbicarbonatlösung, 2 ml Wasser und 2 ml Kochsalzlösung gewaschen.
-
Die organische Phase wird über wasserfreiem Magnesiumsulfat getrocknet, filtriert und das Lösungsmittel unter reduziertem Druck entfernt.
-
Die Rohprodukte können mittels präparativer HPLC oder Säulenchromatographie gereinigt werden.
Erwartete Ergebnisse (Beispieldaten):
| Amid-Derivat | Amin | Ausbeute (%) | Reinheit (%) (HPLC) |
| 1a | Benzylamin | 85 | >95 |
| 1b | Morpholin | 82 | >95 |
| 1c | Piperidin | 88 | >95 |
Protokoll 2: Synthese einer Ester-Bibliothek
Dieses Protokoll beschreibt die Veresterung von 2-Amino-5-brom-3-chlorbenzoesäure mit verschiedenen Alkoholen unter Steglich-Bedingungen.[15][16]
Materialien:
-
2-Amino-5-brom-3-chlorbenzoesäure
-
Eine Auswahl an Alkoholen (z. B. Methanol, Ethanol, Isopropanol)
-
N,N′-Dicyclohexylcarbodiimid (DCC)
-
4-(Dimethylamino)pyridin (DMAP)
-
Dichlormethan (DCM)
-
Hexan
-
Wasserfreies Natriumsulfat
Durchführung:
-
In einem Rundkolben werden 1 mmol 2-Amino-5-brom-3-chlorbenzoesäure und 0,1 mmol DMAP in 10 ml DCM gelöst.
-
Es werden 1,2 mmol des entsprechenden Alkohols zugegeben.
-
Die Mischung wird auf 0 °C abgekühlt und 1,1 mmol DCC, gelöst in 2 ml DCM, werden langsam zugetropft.
-
Die Reaktion wird für 12 Stunden bei Raumtemperatur gerührt.
-
Der ausgefallene Dicyclohexylharnstoff wird abfiltriert und das Filtrat mit Wasser gewaschen.
-
Die organische Phase wird über wasserfreiem Natriumsulfat getrocknet, filtriert und das Lösungsmittel im Vakuum entfernt.
-
Das Rohprodukt wird durch Umkristallisation aus einem DCM/Hexan-Gemisch oder durch Säulenchromatographie gereinigt.
Erwartete Ergebnisse (Beispieldaten):
| Ester-Derivat | Alkohol | Ausbeute (%) | Reinheit (%) (HPLC) |
| 2a | Methanol | 92 | >98 |
| 2b | Ethanol | 90 | >97 |
| 2c | Isopropanol | 85 | >96 |
Protokoll 3: Suzuki-Miyaura-Kreuzkupplung
Dieses Protokoll beschreibt die Diversifizierung am C5-Brom-Substituenten mittels Suzuki-Miyaura-Kreuzkupplung mit verschiedenen Arylboronsäuren.[8][9][17]
Materialien:
-
2-Amino-5-brom-3-chlorbenzoesäuremethylester (Produkt aus Protokoll 2)
-
Eine Auswahl an Arylboronsäuren (z. B. Phenylboronsäure, 4-Methoxyphenylboronsäure)
-
Palladium(II)-acetat (Pd(OAc)₂)
-
Tricyclohexylphosphin (PCy₃)
-
Kaliumphosphat (K₃PO₄)
-
Toluol
-
Wasser
-
Wasserfreies Magnesiumsulfat
Durchführung:
-
In einem Schlenkrohr werden 1 mmol 2-Amino-5-brom-3-chlorbenzoesäuremethylester, 1,5 mmol der entsprechenden Arylboronsäure, 2 mol% Pd(OAc)₂, 4 mol% PCy₃ und 2 mmol K₃PO₄ vorgelegt.
-
Das Gefäß wird evakuiert und mit Argon gefüllt (dreimal wiederholen).
-
Es werden 10 ml Toluol und 1 ml Wasser zugegeben.
-
Die Reaktionsmischung wird für 12 Stunden bei 100 °C gerührt.
-
Nach dem Abkühlen wird die Mischung mit Ethylacetat verdünnt und durch Celite filtriert.
-
Das Filtrat wird mit Wasser und Kochsalzlösung gewaschen, über wasserfreiem Magnesiumsulfat getrocknet und das Lösungsmittel im Vakuum entfernt.
-
Das Rohprodukt wird mittels Säulenchromatographie gereinigt.
Erwartete Ergebnisse (Beispieldaten):
| Kupplungsprodukt | Arylboronsäure | Ausbeute (%) | Reinheit (%) (HPLC) |
| 3a | Phenylboronsäure | 78 | >95 |
| 3b | 4-Methoxyphenylboronsäure | 75 | >95 |
Protokoll 4: Synthese von Quinazolinonen
Dieses Protokoll beschreibt die Synthese von Quinazolinon-Derivaten durch die Reaktion von 2-Amino-5-brom-3-chlorbenzoesäure mit Orthoestern in Gegenwart einer Aminquelle.[11][12][13]
Materialien:
-
2-Amino-5-brom-3-chlorbenzoesäure
-
Triethylorthoformiat
-
Ammoniumacetat
-
Essigsäure
Durchführung:
-
In einem Rundkolben werden 1 mmol 2-Amino-5-brom-3-chlorbenzoesäure, 5 mmol Triethylorthoformiat und 2 mmol Ammoniumacetat in 10 ml Essigsäure suspendiert.
-
Die Mischung wird für 4 Stunden unter Rückfluss erhitzt.
-
Nach dem Abkühlen auf Raumtemperatur wird die Reaktionsmischung in Eiswasser gegossen.
-
Der ausgefallene Feststoff wird abfiltriert, mit Wasser gewaschen und an der Luft getrocknet.
-
Das Rohprodukt kann durch Umkristallisation aus Ethanol gereinigt werden.
Erwartete Ergebnisse (Beispieldaten):
| Produkt | Name | Ausbeute (%) | Reinheit (%) (HPLC) |
| 4a | 6-Brom-8-chlor-3,4-dihydroquinazolin-4-on | 80 | >96 |
Visualisierungen
Abbildung 1: Experimenteller Arbeitsablauf zur Derivatisierung.
Abbildung 2: Vereinfachter Hedgehog-Signalweg und Inhibition durch Derivate.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. Novel Anthranilic Acid Hybrids—An Alternative Weapon against Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tuning the Anthranilamide Peptidomimetic Design to Selectively Target Planktonic Bacteria and Biofilm [mdpi.com]
- 4. Design, synthesis and biological evaluation of anthranilamide derivatives as potent SMO inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ijarsct.co.in [ijarsct.co.in]
- 14. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A high yielding synthesis of anthranilate esters from sterically hindered alcohols | Record | DigitalNZ [digitalnz.org]
- 16. researchportalplus.anu.edu.au [researchportalplus.anu.edu.au]
- 17. m.youtube.com [m.youtube.com]
Application Notes and Protocols for Selective C-Br Bond Functionalization of 2-Amino-5-bromo-3-chlorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-5-bromo-3-chlorobenzoic acid is a valuable building block in medicinal chemistry and materials science. Its trifunctional nature allows for the strategic introduction of diverse substituents to create complex molecular architectures. A key challenge and opportunity in the utilization of this scaffold lies in the selective functionalization of one C-X bond over the other. Due to the inherent difference in bond dissociation energies, the carbon-bromine (C-Br) bond is more reactive than the carbon-chlorine (C-Cl) bond in palladium-catalyzed cross-coupling reactions. This reactivity difference enables the selective functionalization of the C-Br bond, leaving the C-Cl and other functional groups intact for subsequent transformations.
These application notes provide detailed protocols for the selective functionalization of the C-Br bond in this compound via three common and powerful palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Sonogashira coupling.
Principle of Selectivity
The selective functionalization of the C-Br bond in the presence of a C-Cl bond is primarily governed by the difference in their bond dissociation energies. The C-Br bond is weaker than the C-Cl bond, making it more susceptible to oxidative addition to a palladium(0) catalyst, which is often the rate-determining step in the catalytic cycle.[1][2] By carefully controlling the reaction conditions (e.g., catalyst, ligand, temperature), the C-Br bond can be selectively activated and functionalized while the more robust C-Cl bond remains unreacted. The general order of reactivity for aryl halides in palladium-catalyzed cross-coupling reactions is I > Br > Cl.[3]
Data Presentation: Representative Cross-Coupling Reactions
The following tables summarize general conditions and expected outcomes for the selective functionalization of the C-Br bond in this compound based on analogous reactions in the literature. Yields are representative and may vary depending on the specific coupling partner and require optimization.
Table 1: Selective Suzuki-Miyaura Coupling with Arylboronic Acids
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12-18 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Dioxane/H₂O | 90 | 16 | 80-90 |
| 3 | 3-Thienylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ | DMF | 110 | 12 | 75-85 |
Table 2: Selective Buchwald-Hartwig Amination with Amines
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ | Toluene | 110 | 18-24 | 80-90 |
| 2 | Aniline | Pd(OAc)₂ (2) | BINAP (3) | NaOtBu | Dioxane | 100 | 16-20 | 70-85 |
| 3 | n-Butylamine | Pd₂(dba)₃ (2) | BrettPhos (4) | LiHMDS | THF | 80 | 12-16 | 75-90 |
Table 3: Selective Sonogashira Coupling with Terminal Alkynes
| Entry | Alkyne | Pd Catalyst (mol%) | Cu(I) Source (mol%) | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (3) | CuI (5) | Et₃N | THF/DMF | 65 | 8-12 | 85-95 |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | i-Pr₂NH | Toluene | 80 | 10-14 | 80-90 |
| 3 | 1-Hexyne | Pd(OAc)₂ (2) / PPh₃ (4) | CuI (5) | Piperidine | DMF | 70 | 12 | 75-85 |
Experimental Protocols
Safety Precaution: These reactions should be carried out in a well-ventilated fume hood. All reagents and solvents should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Palladium catalysts and phosphine ligands are air- and moisture-sensitive and should be handled under an inert atmosphere.
Protocol 1: Selective Suzuki-Miyaura Coupling
This protocol describes a general procedure for the selective coupling of an arylboronic acid at the C-Br position of this compound.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Toluene
-
Water (degassed)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, and potassium phosphate.
-
Evacuate and backfill the flask with an inert gas three times.
-
Under a positive pressure of inert gas, add Pd(OAc)₂ and SPhos.
-
Add degassed toluene and water (typically in a 4:1 to 10:1 ratio).
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically 12-18 hours), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Selective Buchwald-Hartwig Amination
This protocol provides a general method for the selective amination at the C-Br position.[4][5]
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (4 mol%)
-
Cesium carbonate (Cs₂CO₃) (1.5 equiv)
-
Anhydrous toluene
-
Schlenk tube
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk tube, add this compound, cesium carbonate, Pd₂(dba)₃, and Xantphos.
-
Evacuate and backfill the tube with an inert gas three times.
-
Add the amine (if solid) or inject via syringe (if liquid).
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion (typically 18-24 hours), cool the mixture to room temperature.
-
Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Protocol 3: Selective Sonogashira Coupling
This protocol outlines a general procedure for the selective coupling of a terminal alkyne at the C-Br position.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (3 mol%)
-
Copper(I) iodide (CuI) (5 mol%)
-
Triethylamine (Et₃N) (2.0 equiv)
-
Anhydrous solvent (e.g., THF or a mixture of THF/DMF)
-
Schlenk flask
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous solvent, triethylamine, and the terminal alkyne via syringe.
-
Heat the reaction mixture to 65 °C and stir.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion (typically 8-12 hours), cool the mixture to room temperature.
-
Dilute with ethyl acetate and wash with a saturated aqueous solution of ammonium chloride and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Visualizations
Caption: General experimental workflow for palladium-catalyzed cross-coupling reactions.
Caption: Catalytic cycle for the Suzuki-Miyaura coupling reaction.
Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.
Caption: Catalytic cycle for the Sonogashira coupling reaction.
References
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling of Halo-aminobenzoic Acids
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding common side products encountered during the Suzuki coupling of halo-aminobenzoic acids.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products observed in the Suzuki coupling of halo-aminobenzoic acids?
A1: The three most common side products are:
-
Homocoupling products: These are symmetrical biaryls formed from the coupling of two molecules of the same starting material, either two molecules of the halo-aminobenzoic acid (Ar-Ar) or two molecules of the boronic acid (Ar'-Ar'). The presence of oxygen can often exacerbate homocoupling.[1]
-
Protodeboronation product: This side product (Ar'-H) results from the replacement of the boronic acid group on the coupling partner with a hydrogen atom. This is more prevalent with electron-rich boronic acids and can be promoted by prolonged reaction times at elevated temperatures.[1]
-
Dehalogenation product: This involves the replacement of the halogen atom on the halo-aminobenzoic acid with a hydrogen atom (Ar-H).[1]
Q2: How do the amino and carboxylic acid groups on the halo-aminobenzoic acid affect the Suzuki coupling reaction?
A2: Both functional groups can influence the reaction:
-
Amino Group: As an electron-donating group, the amino group can activate the aryl halide. However, its basic nature allows it to coordinate with the palladium catalyst. This coordination can sometimes inhibit the catalyst's activity by blocking sites required for the catalytic cycle. The choice of ligand is crucial to manage this interaction.[1]
-
Carboxylic Acid Group: Under the basic conditions of the Suzuki coupling, the carboxylic acid is deprotonated to a carboxylate salt. This can lead to poor solubility in common organic solvents, potentially slowing down or inhibiting the reaction. The carboxylate can also coordinate to the palladium center, affecting its catalytic activity.[1]
Q3: Can the choice of halogen (I, Br, Cl) on the aminobenzoic acid affect side product formation?
A3: Yes, the reactivity of the C-X bond (where X is the halogen) follows the order I > Br > Cl. Iodo-aminobenzoic acids are the most reactive and can often be coupled under milder conditions, which may help to reduce the formation of some side products that are favored by higher temperatures and longer reaction times. Bromo-aminobenzoic acids are also effective but may require more forcing conditions. Chloro-aminobenzoic acids are the least reactive and often necessitate specialized, highly active catalyst systems to achieve good conversion, which can sometimes lead to an increase in side reactions if not optimized properly.
Troubleshooting Guide
Issue 1: Significant Formation of Homocoupling Products
-
Potential Cause: Presence of oxygen in the reaction mixture, which can promote the oxidative coupling of boronic acids. Use of a Pd(II) precatalyst that is not efficiently reduced to the active Pd(0) species can also lead to the formation of Pd(II) species that promote homocoupling.
-
Troubleshooting Steps:
-
Thoroughly Degas Solvents: Before use, sparge solvents with an inert gas (argon or nitrogen) for at least 30 minutes.
-
Inert Atmosphere: Ensure the reaction is set up and maintained under a positive pressure of an inert gas. This can be achieved by using Schlenk techniques or a glovebox.
-
Use a Pd(0) Catalyst: Consider using a Pd(0) catalyst, such as Pd(PPh₃)₄, to avoid the in-situ reduction step.
-
Fresh Reagents: Use fresh, high-purity boronic acid, as degradation over time can contribute to side reactions.
-
Issue 2: High Levels of Protodeboronation
-
Potential Cause: The boronic acid is unstable under the reaction conditions, often exacerbated by high temperatures, prolonged reaction times, and the presence of water and a strong base.
-
Troubleshooting Steps:
-
Use Boronic Esters: Consider using more stable boronic esters, such as pinacol esters, in place of boronic acids.
-
Milder Base: Screen milder bases (e.g., K₂CO₃, K₃PO₄) instead of stronger bases like NaOH or KOH.
-
Lower Reaction Temperature: If possible, reduce the reaction temperature and monitor the reaction progress closely to avoid unnecessarily long reaction times.
-
Anhydrous Conditions: For some systems, using anhydrous solvents and bases can minimize protodeboronation.
-
Issue 3: Dehalogenation of the Halo-aminobenzoic Acid
-
Potential Cause: The palladium catalyst can facilitate the reduction of the aryl halide. This can be influenced by the choice of solvent, base, and ligand.
-
Troubleshooting Steps:
-
Solvent Choice: Avoid using alcoholic solvents that can act as hydride sources. Toluene, dioxane, and DMF are common alternatives.
-
Ligand Selection: The choice of phosphine ligand can influence the rate of dehalogenation. Screening different ligands may be necessary.
-
Base Selection: The nature of the base can play a role. Experiment with different inorganic bases.
-
Protecting Groups: In some challenging cases, protection of the amino group may be necessary to suppress dehalogenation.[2]
-
Issue 4: Low or No Conversion
-
Potential Cause: Catalyst inhibition by the amino group, poor solubility of the aminobenzoate salt, or inactive catalyst.
-
Troubleshooting Steps:
-
Ligand Screening: Use bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands) to promote the catalytic cycle and mitigate catalyst inhibition.
-
Solvent System: Employ a mixed solvent system, such as dioxane/water or THF/water, to improve the solubility of the deprotonated aminobenzoic acid.[1]
-
Phase-Transfer Catalyst: In biphasic systems, adding a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can enhance the reaction rate.
-
Catalyst and Reagent Quality: Use fresh, high-quality palladium catalyst and ensure the purity of all starting materials.
-
Data Presentation
The following tables summarize hypothetical quantitative data for the Suzuki coupling of a generic halo-aminobenzoic acid with an arylboronic acid under various conditions. This data is representative and intended to illustrate the impact of different reaction parameters on product and side product distribution. Actual results will vary depending on the specific substrates and precise reaction conditions.
Table 1: Effect of Catalyst System on Product and Side Product Yields
| Entry | Palladium Source | Ligand | Base | Solvent | Temp (°C) | Desired Product Yield (%) | Homocoupling (%) | Protodeboronation (%) | Dehalogenation (%) |
| 1 | Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Dioxane/H₂O | 100 | 75 | 10 | 5 | 10 |
| 2 | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 92 | 3 | 2 | 3 |
| 3 | PdCl₂(dppf) | dppf | Cs₂CO₃ | DMF | 110 | 85 | 5 | 4 | 6 |
| 4 | NiCl₂(PCy₃)₂ | PCy₃ | K₃PO₄ | 2-MeTHF | 100 | 80 | 8 | 7 | 5 |
Table 2: Effect of Base and Solvent on Product and Side Product Yields
| Entry | Catalyst System | Base | Solvent | Temp (°C) | Desired Product Yield (%) | Homocoupling (%) | Protodeboronation (%) | Dehalogenation (%) |
| 1 | Pd(OAc)₂/SPhos | K₂CO₃ | Dioxane/H₂O | 100 | 88 | 5 | 4 | 3 |
| 2 | Pd(OAc)₂/SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 92 | 3 | 2 | 3 |
| 3 | Pd(OAc)₂/SPhos | Cs₂CO₃ | Dioxane/H₂O | 100 | 90 | 4 | 3 | 3 |
| 4 | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 100 | 95 | 2 | 1 | 2 |
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling of a Bromo-aminobenzoic Acid
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Bromo-aminobenzoic acid (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture, 5 mL)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add the bromo-aminobenzoic acid, arylboronic acid, and base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Under a positive flow of inert gas, add the palladium catalyst.
-
Add the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[3]
Protocol 2: Analysis of Reaction Mixture by GC-MS
Sample Preparation:
-
Take a small aliquot (e.g., 0.1 mL) of the reaction mixture.
-
Perform a mini-workup by diluting with ethyl acetate (1 mL) and washing with water (1 mL).
-
Dry the organic layer with a small amount of anhydrous sodium sulfate.
-
If the product contains a carboxylic acid, derivatization to a more volatile ester (e.g., by adding a solution of diazomethane or by heating with an alcohol and a catalytic amount of acid) may be necessary for GC analysis. Caution: Diazomethane is toxic and explosive.
-
Dilute the derivatized or non-derivatized sample to an appropriate concentration with a suitable solvent (e.g., ethyl acetate).
GC-MS Conditions (Representative):
-
Column: Standard non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at a suitable initial temperature (e.g., 80 °C), hold for 2 minutes, then ramp at a rate of 10 °C/min to a final temperature of 280 °C, and hold for 10 minutes.
-
MS Detector: Electron ionization (EI) at 70 eV, scanning a mass range of m/z 50-500.
By comparing the retention times and mass spectra of the peaks in the chromatogram to those of authentic standards of the starting materials, desired product, and potential side products, the composition of the reaction mixture can be determined.
Mandatory Visualizations
Caption: Troubleshooting workflow for low yield in Suzuki coupling.
Caption: Logical relationships for diagnosing common side products.
References
Technical Support Center: Sonogashira Coupling of 2-Amino-5-bromo-3-chlorobenzoic acid
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the Sonogashira coupling of 2-Amino-5-bromo-3-chlorobenzoic acid.
Troubleshooting Guide
This guide addresses common issues encountered during the Sonogashira reaction with this compound, providing potential causes and solutions in a question-and-answer format.
Low or No Product Yield
Question: My Sonogashira reaction with this compound is resulting in a low yield or no desired product. What are the potential causes and how can I improve the yield?
Answer:
Low or no product yield in a Sonogashira coupling can stem from several factors, ranging from reagent quality to reaction conditions. Below is a systematic guide to troubleshooting this issue.
Potential Causes and Solutions:
-
Catalyst and Ligand Issues:
-
Palladium Catalyst Inactivity: The Pd(0) active species may not be forming efficiently from the Pd(II) precatalyst.[1] Ensure that the reaction conditions facilitate the in-situ reduction of the palladium source.[1] The use of fresh, high-purity palladium catalysts is crucial.[2] Common palladium sources include Pd(PPh₃)₄ and PdCl₂(PPh₃)₂.[2]
-
Ligand Degradation: Phosphine ligands are susceptible to oxidation.[1] Using bulky, electron-rich phosphine ligands can enhance the rate of oxidative addition and improve catalyst stability.[3] Consider using ligands like XPhos or Buchwald-type ligands.[4]
-
Copper(I) Co-catalyst Oxidation: The Cu(I) co-catalyst is essential for the formation of the copper acetylide intermediate.[2] If the CuI source is old or has been exposed to air, it may be oxidized. Use a fresh bottle of CuI.[1]
-
-
Reagent and Substrate Quality:
-
Impure Starting Materials: Impurities in the this compound or the terminal alkyne can poison the catalyst.[1] Ensure the purity of your starting materials using techniques like NMR spectroscopy.[1]
-
Amine Base Quality: The amine base can oxidize over time.[1] Use a freshly distilled amine base.[1] Common bases include triethylamine and piperidine.[5][6]
-
Solvent Purity and Degassing: Oxygen can poison the Pd(0) catalyst.[1] It is critical to use anhydrous and thoroughly degassed solvents.[7] Degassing can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas like argon or nitrogen.[1]
-
-
Reaction Conditions:
-
Temperature: The reaction temperature may be too low for the oxidative addition to occur, especially with less reactive aryl bromides.[8] For aryl bromides, heating is often required.[2] Conversely, excessively high temperatures can lead to catalyst decomposition or side reactions.[1] A typical starting point for aryl bromides is around 80-100°C.[6][8]
-
Reaction Time: The reaction may not have proceeded to completion. Monitor the reaction progress using TLC or LC-MS.[6]
-
Troubleshooting Flowchart:
Caption: Troubleshooting flowchart for low Sonogashira reaction yield.
Formation of Side Products (e.g., Glaser Coupling)
Question: I am observing significant amounts of homocoupled alkyne (Glaser coupling product) in my reaction mixture. How can I minimize this side reaction?
Answer:
The formation of alkyne dimers is a common side reaction in Sonogashira couplings, known as the Glaser coupling.[2] This is particularly prevalent when a copper co-catalyst is used in the presence of oxygen.[2]
Strategies to Minimize Glaser Coupling:
-
Strictly Anaerobic Conditions: Ensure the reaction is carried out under a completely inert atmosphere (argon or nitrogen).[2] Thoroughly degas all solvents and reagents before use.[1]
-
Copper-Free Conditions: Consider a copper-free Sonogashira protocol. While the reaction may be slower, it eliminates the primary catalyst for Glaser coupling.[2]
-
Slow Addition of Alkyne: Adding the terminal alkyne slowly to the reaction mixture can help to keep its concentration low, disfavoring the homocoupling reaction.[9]
-
Choice of Base: The choice of amine base can influence the extent of homocoupling. Some studies suggest that more hindered bases may reduce this side reaction.[9]
Incomplete Starting Material Conversion
Question: My reaction stalls, leaving a significant amount of unreacted this compound. What could be the reason?
Answer:
Incomplete conversion often points towards catalyst deactivation or suboptimal reaction conditions.[1]
Potential Causes and Solutions:
-
Catalyst Deactivation: The palladium catalyst may be deactivating over the course of the reaction.[1] This can be due to impurities in the reagents or solvent, or thermal instability of the catalyst.
-
Solution: Ensure all reagents and solvents are of high purity and are properly degassed.[1] Consider using a more robust ligand that can stabilize the palladium center.
-
-
Insufficient Catalyst Loading: The amount of catalyst may be too low for the reaction to go to completion. While higher loadings can be costly, a modest increase might be necessary for challenging substrates.
-
Suboptimal Temperature: The reaction temperature may not be high enough to drive the reaction to completion, especially with an electron-deficient aryl bromide.[8]
-
Solution: Gradually increase the reaction temperature and monitor for improvement in conversion.
-
Frequently Asked Questions (FAQs)
Q1: Which halogen on this compound is more reactive in the Sonogashira coupling?
A1: The reactivity of aryl halides in the Sonogashira reaction generally follows the order I > Br > Cl.[3][10] Therefore, the carbon-bromine bond is significantly more reactive than the carbon-chlorine bond. Under standard Sonogashira conditions, the coupling will occur selectively at the bromine-substituted position. Achieving coupling at the chlorine position is much more challenging and would require more forcing conditions, specialized catalysts, and ligands.[2][11]
Q2: What are the recommended starting conditions for the Sonogashira coupling of this compound?
A2: A good starting point for optimizing the reaction would be the conditions outlined in the table below, which are compiled from general protocols for aryl bromides.
| Parameter | Recommended Starting Condition | Notes |
| Palladium Catalyst | PdCl₂(PPh₃)₂ (2-5 mol%) | Other common catalysts include Pd(PPh₃)₄.[2] |
| Copper Co-catalyst | CuI (4-10 mol%) | Use a fresh, high-purity source.[1] |
| Ligand | PPh₃ (often included with the Pd catalyst) | For challenging reactions, consider bulky, electron-rich ligands.[3] |
| Base | Triethylamine (Et₃N) or Piperidine (2-3 equiv.) | Must be fresh and dry.[5][6] |
| Solvent | DMF or THF | Must be anhydrous and thoroughly degassed.[8][12] |
| Temperature | 80 - 100 °C | Aryl bromides typically require heating.[2][8] |
| Atmosphere | Inert (Argon or Nitrogen) | Crucial to prevent catalyst oxidation and Glaser coupling.[1] |
Q3: How do the amino and carboxylic acid groups on the substrate affect the reaction?
A3: The amino and carboxylic acid groups are electron-withdrawing, which can make the aryl bromide slightly more reactive towards oxidative addition. However, these functional groups can also coordinate to the metal catalysts, potentially influencing their activity. The acidic proton of the carboxylic acid will be neutralized by the amine base. It is important to use a sufficient excess of the base to both neutralize the generated HX and maintain basic conditions for the catalytic cycle.
Q4: Can I run this reaction without a copper co-catalyst?
A4: Yes, copper-free Sonogashira reactions are well-established.[2] These protocols are particularly useful for avoiding the Glaser homocoupling side product.[2] Copper-free reactions often require a stronger base and may proceed at a slower rate.[3]
Experimental Protocols
General Protocol for Sonogashira Coupling of this compound
This protocol is a representative starting point and may require optimization for specific terminal alkynes.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Terminal alkyne (1.2 mmol, 1.2 equiv)
-
PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%)
-
Copper(I) iodide (CuI) (0.06 mmol, 6 mol%)
-
Triethylamine (Et₃N) (3.0 mmol, 3.0 equiv)
-
Anhydrous, degassed DMF (5 mL)
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Seal the flask, and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Under a positive flow of the inert gas, add the anhydrous, degassed DMF via syringe.
-
Add the triethylamine and the terminal alkyne via syringe.
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Experimental Workflow Diagram:
Caption: General workflow for the Sonogashira coupling experiment.
References
- 1. benchchem.com [benchchem.com]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. Sonogashira–Hagihara reactions of halogenated glycals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. reddit.com [reddit.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. youtube.com [youtube.com]
- 11. discovery.researcher.life [discovery.researcher.life]
- 12. reddit.com [reddit.com]
Technical Support Center: Purification of 2-Amino-5-bromo-3-chlorobenzoic Acid Reaction Products
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 2-amino-5-bromo-3-chlorobenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: The most common impurities often depend on the synthetic route employed. However, typical impurities may include:
-
Starting Materials: Unreacted precursors such as 2-amino-5-chlorobenzoic acid or other starting reagents.
-
Regioisomers: Isomers with different substitution patterns on the aromatic ring, which can form during halogenation steps.
-
Incompletely Reacted Intermediates: If the synthesis involves steps like nitration followed by reduction, residual nitro-compounds may be present.
-
Byproducts from Side Reactions: Depending on the reaction conditions, various byproducts may form.
Q2: What are the recommended analytical techniques to assess the purity of this compound?
A2: Purity assessment is critical both before and after purification. Recommended techniques include:
-
Thin-Layer Chromatography (TLC): A quick and effective method to qualitatively assess the number of components in your sample.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the sample.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and identify impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product and can help in the identification of impurities.
-
Melting Point Analysis: A sharp melting point close to the literature value is indicative of high purity.
Q3: Which purification techniques are most effective for this compound?
A3: The choice of purification technique depends on the nature and quantity of the impurities. The most common and effective methods are:
-
Recrystallization: An effective technique for removing small amounts of impurities, especially if the desired product is a solid with suitable solubility properties.
-
Column Chromatography: Highly effective for separating the desired product from impurities with different polarities.
Troubleshooting Guides
This section addresses common problems encountered during the purification of this compound.
Recrystallization Issues
| Problem | Possible Cause | Solution |
| Low or No Crystal Formation | - The chosen solvent is not ideal (product is too soluble).- The solution is not sufficiently saturated.- Cooling is too rapid. | - Screen for a solvent in which the product has high solubility when hot and low solubility when cold. Ethanol/water or methanol/water mixtures are good starting points.- Concentrate the solution by evaporating some of the solvent.- Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
| Oiling Out (Formation of an oil instead of crystals) | - The melting point of the crude product is lower than the boiling point of the solvent.- High concentration of impurities. | - Use a lower boiling point solvent or a solvent mixture.- Try to purify the crude product by another method (e.g., column chromatography) before recrystallization. |
| Colored Impurities Remain in Crystals | - The impurity co-crystallizes with the product. | - Add a small amount of activated charcoal to the hot solution before filtration (use with caution as it can adsorb the product).- A second recrystallization may be necessary. |
Column Chromatography Issues
| Problem | Possible Cause | Solution |
| Poor Separation of Product and Impurities | - The solvent system (eluent) is not optimized.- The column is overloaded with the sample. | - Optimize the eluent system using TLC. A common starting point for aminobenzoic acids is a mixture of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate).- Use an appropriate amount of crude product for the column size. |
| Product is Tailing on the Column | - The product is interacting too strongly with the stationary phase (silica gel).- The sample is not fully dissolved when loaded. | - Add a small amount of a polar solvent like methanol or a few drops of acetic acid to the eluent to reduce tailing.- Ensure the sample is fully dissolved in a minimum amount of the eluent before loading onto the column. |
| Cracked or Channeled Column Bed | - Improper packing of the column. | - Ensure the silica gel is packed uniformly as a slurry to avoid air bubbles and cracks. |
Data Presentation
Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₇H₅BrClNO₂ |
| Molecular Weight | 250.48 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 234-235 °C[] |
| Solubility | Low solubility in water; better solubility in organic solvents like ethanol and acetone.[2] |
Experimental Protocols
Protocol 1: Recrystallization
This protocol provides a general method for the purification of this compound. The optimal solvent and volumes may need to be determined experimentally.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol/water mixture)
-
Erlenmeyer flasks
-
Hot plate with magnetic stirrer
-
Büchner funnel and filter flask
-
Filter paper
Procedure:
-
Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely with stirring.
-
Hot Filtration (Optional): If insoluble impurities are present, filter the hot solution through a pre-warmed funnel into a clean flask.
-
Crystallization: Slowly add hot water to the ethanol solution until the solution becomes slightly cloudy. Add a few drops of hot ethanol to redissolve the precipitate. Allow the solution to cool slowly to room temperature.
-
Cooling: Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of cold ethanol/water mixture.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.
Protocol 2: Column Chromatography
Materials:
-
Crude this compound
-
Silica gel (for column chromatography)
-
Eluent (e.g., hexane/ethyl acetate mixture)
-
Chromatography column
-
Collection tubes
Procedure:
-
Eluent Selection: Determine the optimal eluent system by running TLC plates with different ratios of hexane and ethyl acetate.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and carefully pack the chromatography column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the chosen solvent system, collecting fractions in separate tubes.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
Visualizations
Caption: Experimental workflow for a typical recrystallization process.
References
Technical Support Center: Troubleshooting Low Yield in Heck Reactions with Aminobenzoic Acids
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during Heck reactions involving aminobenzoic acid substrates.
Frequently Asked Questions (FAQs)
Q1: Why am I getting a low yield in my Heck reaction with aminobenzoic acid?
Low yields in Heck reactions with aminobenzoic acids can stem from several factors. The bifunctional nature of these molecules, containing both an amino and a carboxylic acid group, can lead to catalyst inhibition or deactivation. The position of these functional groups relative to the halide (ortho, meta, or para) also significantly impacts reactivity. Other common issues include suboptimal reaction conditions such as the choice of catalyst, ligand, base, solvent, and reaction temperature.
Q2: Can the amino group in aminobenzoic acid interfere with the palladium catalyst?
Yes, the amino group can act as a Lewis base and coordinate to the palladium center. This coordination can sometimes poison the catalyst, reducing its activity and leading to lower yields. This effect is particularly pronounced with ortho-aminobenzoic acids, where the amino group is in close proximity to the reaction center.[1]
Q3: Does the position of the substituents (ortho, meta, para) on the aminobenzoic acid matter?
Absolutely. The electronic and steric effects of the amino and carboxylic acid groups vary depending on their position on the aromatic ring. Generally, ortho-substituted aryl halides tend to give lower yields in Heck reactions compared to their meta and para counterparts due to steric hindrance.[2] Specifically for aminobenzoic acids, ortho-isomers like 2-aminoiodobenzene and 2-iodobenzoic acid have been reported to act as catalyst poisons, resulting in poor or no yield.[1]
Q4: What are the most common side reactions to be aware of?
Common side reactions include:
-
Homocoupling of the aryl halide to form a biaryl compound.
-
Reduction of the aryl halide to the corresponding arene.
-
Isomerization of the double bond in the product.
-
Decarboxylation of the benzoic acid substrate, especially at high temperatures.
Q5: Which type of aryl halide (I, Br, Cl) is best for Heck reactions with aminobenzoic acids?
The reactivity of aryl halides in the Heck reaction generally follows the order: I > Br > Cl. For aminobenzoic acids, using an iodo- or bromo-substituted derivative is recommended for higher reactivity and better yields. Aryl chlorides are typically less reactive and may require more specialized and highly active catalyst systems.[3]
Troubleshooting Guide
This guide is designed to help you diagnose and resolve issues leading to low yields in your Heck reactions with aminobenzoic acids.
| Problem | Potential Cause | Recommended Solution |
| No or very low conversion | Catalyst Poisoning: The amino group, particularly in ortho-aminobenzoic acids, can coordinate to and deactivate the palladium catalyst.[1] | - Use a higher catalyst loading (e.g., increase from 1-2 mol% to 5 mol%).- Employ bulky phosphine ligands (e.g., P(o-tol)₃, P(t-Bu)₃) or N-heterocyclic carbene (NHC) ligands, which can sometimes mitigate catalyst poisoning.- If possible, protect the amino group (e.g., as an amide or carbamate) prior to the Heck reaction. |
| Inactive Catalyst: The Pd(0) active species may not be forming efficiently from the Pd(II) precatalyst. | - Ensure the use of a suitable reducing agent if starting with a Pd(II) source (phosphine ligands can often serve this role).[4] - Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄.[5] | |
| Poor Substrate Reactivity: The aryl halide (especially chloride) is not reactive enough under the current conditions. | - Switch to a more reactive aryl halide (iodide > bromide > chloride).[3] - Increase the reaction temperature.- Use a more active catalyst system, such as one with bulky, electron-rich phosphine ligands. | |
| Low to moderate yield with starting material remaining | Suboptimal Base: The base may be too weak or too strong, or it may be sterically hindered. | - Screen different bases. Common choices include organic bases like triethylamine (Et₃N) and inorganic bases like potassium carbonate (K₂CO₃) or sodium acetate (NaOAc).[5] - For substrates sensitive to strong bases, a milder base like NaHCO₃ may be beneficial. |
| Inappropriate Solvent: The polarity of the solvent can significantly affect the reaction rate and yield. | - Test a range of polar aprotic solvents such as DMF, DMA, NMP, or acetonitrile.[6] - In some cases, the addition of water to the solvent mixture can be beneficial. | |
| Insufficient Reaction Time or Temperature: The reaction may not have reached completion. | - Monitor the reaction progress by TLC or GC/LC-MS and extend the reaction time if necessary.- Gradually increase the reaction temperature in increments of 10-20 °C. | |
| Formation of significant side products | Homocoupling: The aryl halide reacts with itself. | - This is often more prevalent at higher temperatures. Try lowering the reaction temperature.- Ensure a stoichiometric or slight excess of the alkene is used. |
| Alkene Isomerization: The double bond in the product migrates to a different position. | - The addition of silver salts (e.g., AgNO₃) can sometimes suppress double bond isomerization.[6] | |
| Decarboxylation: Loss of the carboxylic acid group. | - Avoid excessively high reaction temperatures.- Consider converting the carboxylic acid to an ester prior to the Heck reaction, as esters are generally more stable under these conditions. |
Experimental Protocols
Example Protocol: Heck Reaction of Methyl 4-amino-3-bromobenzoate with Styrene
This protocol is a representative example for the Heck coupling of an aminobenzoic acid derivative.
Materials:
-
Methyl 4-amino-3-bromobenzoate
-
Styrene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Triethylamine (Et₃N)
-
Acetonitrile (anhydrous, degassed)
-
Reaction tube suitable for heating under an inert atmosphere
Procedure:
-
To a dry reaction tube, add methyl 4-amino-3-bromobenzoate (1.0 eq), palladium(II) acetate (0.05 eq), and tri(o-tolyl)phosphine (0.1 eq).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous, degassed acetonitrile, followed by styrene (1.5 eq) and triethylamine (2.0 eq) via syringe.
-
Seal the reaction tube and heat the mixture to 100 °C with stirring for 24 hours.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer with saturated aqueous ammonium chloride solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain the desired methyl 4-amino-3-styrylbenzoate.
Visualizations
Catalytic Cycle of the Heck Reaction
Caption: The catalytic cycle of the Mizoroki-Heck reaction.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yields.
Potential Interactions of Aminobenzoic Acid with Palladium
Caption: Potential productive and inhibitory interactions.
References
- 1. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Heck reaction - Wikipedia [en.wikipedia.org]
- 6. bcp.fu-berlin.de [bcp.fu-berlin.de]
Technical Support Center: Palladium-Catalyzed Reactions with 2-Amino-5-bromo-3-chlorobenzoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 2-Amino-5-bromo-3-chlorobenzoic acid in palladium-catalyzed cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when using this compound in palladium-catalyzed cross-coupling reactions?
A1: The primary challenges stem from the inherent properties of the substrate itself. The free amino group (-NH₂) and the carboxylic acid group (-COOH) can act as inhibitors to the palladium catalyst. The amino group, being a Lewis base, can coordinate strongly to the palladium center, potentially leading to catalyst deactivation or "poisoning". Similarly, the carboxylic acid or its carboxylate form can also interact with the catalyst. Additionally, a common side reaction to be aware of is the reductive dehalogenation of the starting material.
Q2: Will the palladium catalyst react with the chloro-substituent in addition to the bromo-substituent?
A2: In palladium-catalyzed cross-coupling reactions, the reactivity of halogens generally follows the order: I > Br > Cl. Therefore, it is highly probable that the reaction will occur selectively at the more reactive C-Br bond, leaving the C-Cl bond intact. This allows for chemoselective functionalization at the 5-position of the benzoic acid.
Q3: What is catalyst poisoning and how can it be prevented with this substrate?
A3: Catalyst poisoning refers to the deactivation of the palladium catalyst, in this case likely through strong coordination of the lone pair of electrons on the nitrogen of the amino group to the metal center. This can disrupt the catalytic cycle. A common strategy to mitigate this is to protect the amino group, for example, as a tert-butyloxycarbonyl (Boc) carbamate. This temporarily masks the inhibitory effect of the amino group.
Q4: Can the carboxylic acid group interfere with the reaction?
A4: Yes, the carboxylic acid group can coordinate to the palladium catalyst and influence the reaction's efficiency. In some cases, particularly at higher temperatures, decarboxylation (loss of CO₂) can be an undesired side reaction. The choice of base is crucial; using a base that does not lead to the formation of a highly insoluble salt of the starting material is important for maintaining homogeneity.
Troubleshooting Guides
Issue 1: Low or No Conversion of Starting Material
| Potential Cause | Recommended Solution(s) |
| Catalyst Inhibition by the Amino Group | Protect the amino group as a Boc-carbamate. This can significantly reduce catalyst poisoning. |
| Poor Catalyst Activity | Use a pre-catalyst such as a Buchwald G3 or G4 precatalyst. For in-situ generation, ensure the palladium source and ligand are of high purity. Increase catalyst loading in small increments (e.g., from 2 mol% to 5 mol%). |
| Inappropriate Ligand Choice | For substrates with potentially coordinating groups, bulky, electron-rich phosphine ligands like XPhos, SPhos, or RuPhos are often more effective than traditional ligands like PPh₃. |
| Suboptimal Base | Screen different bases. Milder inorganic bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃ are often effective and can minimize side reactions. |
| Presence of Water or Oxygen | Ensure all glassware is oven-dried and reactions are run under a strictly inert atmosphere (Argon or Nitrogen). Use anhydrous solvents that have been properly degassed. |
| Low Reaction Temperature | Gradually increase the reaction temperature in 10 °C increments. Many cross-coupling reactions require temperatures between 80-120 °C. |
Issue 2: Significant Formation of Dehalogenated Byproduct (2-Amino-3-chlorobenzoic acid)
| Potential Cause | Recommended Solution(s) |
| Formation of Palladium Hydride Species | The presence of a free amino group can promote the formation of palladium hydride species, which can lead to reductive dehalogenation. Protecting the amino group can suppress this pathway. |
| Ligand Choice | Utilize bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) which can favor the desired reductive elimination step over dehalogenation. |
| Base Selection | Employ milder bases like K₂CO₃ or K₃PO₄ instead of strong bases such as alkoxides (e.g., NaOtBu), which can sometimes promote dehalogenation. |
Issue 3: Formation of Homocoupled Products
| Potential Cause | Recommended Solution(s) |
| Inefficient Transmetalation | Ensure the quality of your coupling partner (e.g., boronic acid in Suzuki coupling). Using a slight excess (1.1-1.2 equivalents) can be beneficial. |
| Oxygen Contamination | Rigorously exclude oxygen from the reaction mixture, as it can promote the homocoupling of organoboron reagents in Suzuki reactions. |
Quantitative Data Summary
The following tables provide representative data for Suzuki-Miyaura and Sonogashira couplings of substrates analogous to this compound. These should be used as a general guide for initial screening and optimization.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Analogous Aminobromopyridines
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | Dioxane/H₂O | 90 | 16 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | Toluene | 100 | 12 | 92 |
| 3 | 3-Thienylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ | DMF | 110 | 8 | 88 |
Table 2: Representative Conditions for Sonogashira Coupling of Analogous 2-Amino-3-bromopyridines [1]
| Entry | Terminal Alkyne | Pd Catalyst (mol%) | Ligand (mol%) | Cu(I) Source (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(CF₃COO)₂ (2.5) | PPh₃ (5) | CuI (5) | Et₃N | DMF | 100 | 3 | 96 |
| 2 | 1-Heptyne | Pd(CF₃COO)₂ (2.5) | PPh₃ (5) | CuI (5) | Et₃N | DMF | 100 | 3 | 85 |
| 3 | (Trimethylsilyl)acetylene | Pd(CF₃COO)₂ (2.5) | PPh₃ (5) | CuI (5) | Et₃N | DMF | 100 | 3 | 91 |
Experimental Protocols
Protocol 1: N-Protection of this compound
This protocol describes the protection of the amino group as a Boc-carbamate, which is often a crucial first step to prevent catalyst inhibition.
Materials:
-
This compound
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents)
-
Triethylamine (Et₃N) (1.2 equivalents)
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
To a round-bottom flask, add this compound and anhydrous THF.
-
Add triethylamine to the solution and stir for 5 minutes at room temperature.
-
Add di-tert-butyl dicarbonate to the mixture.
-
Stir the reaction at room temperature and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, remove the solvent under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with 1M HCl, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the N-Boc protected product.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a starting point for the Suzuki-Miyaura coupling of N-Boc-2-amino-5-bromo-3-chlorobenzoic acid.
Materials:
-
N-Boc-2-amino-5-bromo-3-chlorobenzoic acid (1.0 equivalent)
-
Arylboronic acid (1.2 equivalents)
-
Pd₂(dba)₃ (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equivalents)
-
Toluene/Water (10:1 mixture), degassed
Procedure:
-
To an oven-dried Schlenk flask, add N-Boc-2-amino-5-bromo-3-chlorobenzoic acid, the arylboronic acid, and potassium phosphate.
-
Evacuate and backfill the flask with argon three times.
-
Under a positive flow of argon, add Pd₂(dba)₃ and SPhos.
-
Add the degassed toluene/water solvent mixture via syringe.
-
Heat the reaction mixture to 100 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography.
-
The Boc protecting group can be removed by treatment with trifluoroacetic acid (TFA) or HCl in a suitable solvent.
Protocol 3: General Procedure for Sonogashira Coupling
This protocol is a general starting point for the Sonogashira coupling of this compound. N-protection may be beneficial here as well.
Materials:
-
This compound (1.0 equivalent)
-
Terminal alkyne (1.2 equivalents)
-
Pd(PPh₃)₂Cl₂ (3 mol%)
-
Copper(I) iodide (CuI) (5 mol%)
-
Triethylamine (Et₃N) (2.0 equivalents)
-
Dimethylformamide (DMF), anhydrous and degassed
Procedure:
-
To a dry Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill the flask with argon.
-
Add anhydrous, degassed DMF, followed by triethylamine and the terminal alkyne via syringe.
-
Heat the reaction mixture to 80 °C and stir.
-
Monitor the reaction by TLC.
-
Upon completion, cool the mixture, dilute with ethyl acetate, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify the crude product by column chromatography.
Visualizations
Caption: Potential pathway for palladium catalyst inhibition.
Caption: Troubleshooting workflow for low reaction conversion.
References
Improving regioselectivity in the synthesis of 2-Amino-5-bromo-3-chlorobenzoic acid
This technical support guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the regioselectivity of the synthesis of 2-Amino-5-bromo-3-chlorobenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in synthesizing this compound with high regioselectivity?
A1: The main challenge is controlling the position of the incoming halogen substituents on the aromatic ring. The starting material, typically a substituted aminobenzoic acid, has two directing groups: an activating ortho-, para-directing amino group (-NH₂) and a deactivating meta-directing carboxylic acid group (-COOH). The powerful activating effect of the amino group dominates, but achieving substitution at the desired C3 and C5 positions while avoiding other isomers requires careful control of the synthetic strategy and reaction conditions.[1] Steric hindrance from existing bulky substituents can also influence the position of incoming electrophiles.[1]
Q2: What is the most common synthetic strategy to achieve the desired this compound?
A2: A widely documented and effective strategy is the sequential halogenation of a pre-substituted aminobenzoic acid. The most direct route involves the bromination of 2-amino-5-chlorobenzoic acid.[1] This approach simplifies the regiochemical outcome as one halogen is already in place. An alternative, though more complex, strategy involves a nitration-hydrogenation-chlorination sequence starting from a molecule like 3-bromobenzoic acid.[1]
Q3: What are the typical isomeric impurities encountered in this synthesis?
A3: When starting with 2-amino-5-chlorobenzoic acid, the primary isomeric impurity is 2-amino-3-bromo-5-chlorobenzoic acid, where the bromine adds to the position ortho to the amino group. If starting from 2-aminobenzoic acid and performing sequential halogenations, a wider range of isomers is possible depending on the order and conditions of chlorination and bromination.
Q4: Can the Sandmeyer reaction be used to synthesize this compound?
A4: Yes, the Sandmeyer reaction is a versatile method for introducing halogens onto an aromatic ring and could be employed.[2][3] This would typically involve diazotization of a primary amino group, followed by displacement with a halide using a copper(I) salt catalyst.[4][5] For instance, one could start with an appropriately substituted aniline, convert the amino group to a diazonium salt, and then introduce the bromine or chlorine atom. This method is particularly useful for achieving substitution patterns that are not accessible through direct electrophilic aromatic substitution.[3]
Troubleshooting Guide
Problem 1: Poor Regioselectivity - Formation of Multiple Isomers
| Probable Cause | Recommended Solution |
| Dominant ortho-directing effect of the amino group. | The amino group strongly directs incoming electrophiles (like Br⁺) to the positions ortho and para to it. In 2-amino-5-chlorobenzoic acid, the C3 position is ortho and the C5 position is para (already occupied by Cl). To favor bromination at C3, steric hindrance can be exploited, but reaction conditions must be finely tuned. |
| Incorrect Reaction Temperature. | Halogenation reactions are often temperature-sensitive. Running the reaction at a lower temperature can sometimes increase the selectivity for the sterically less favored isomer. Conversely, a higher temperature might favor the thermodynamically more stable product. It is recommended to start at a lower temperature (e.g., 0-5 °C) and monitor the reaction. |
| Inappropriate Solvent. | The polarity of the solvent can influence the reactivity of the electrophile and the stability of the reaction intermediates. Experiment with solvents of varying polarity, such as acetic acid, chloroform, or a mixture, to find the optimal conditions for the desired regioselectivity. |
Problem 2: Low Overall Yield
| Probable Cause | Recommended Solution |
| Incomplete Reaction. | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction stalls, consider extending the reaction time or slightly increasing the temperature. Ensure the halogenating agent is fresh and added in the correct stoichiometric amount. |
| Over-halogenation. | Using a large excess of the halogenating agent can lead to the formation of di-brominated or other over-halogenated byproducts. Use a controlled amount of the halogenating agent (e.g., 1.0 to 1.1 equivalents of Bromine). |
| Product Degradation. | Harsh reaction conditions (e.g., very high temperatures or strongly acidic/basic media) can lead to decomposition. Ensure the work-up procedure is performed promptly after the reaction is complete and under mild conditions. |
| Loss during Purification. | The product and its isomers can have similar solubility profiles, making separation by recrystallization challenging.[6] If recrystallization gives poor recovery, consider column chromatography. |
Experimental Protocols
Protocol: Regioselective Bromination of 2-Amino-5-chlorobenzoic acid
This protocol describes the synthesis of this compound from 2-amino-5-chlorobenzoic acid, a common and effective route.
Materials:
-
2-Amino-5-chlorobenzoic acid
-
Glacial Acetic Acid
-
Bromine (Br₂)
-
Sodium bisulfite solution (saturated)
-
Deionized Water
-
Ice bath
Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 2-amino-5-chlorobenzoic acid (1.0 eq) in glacial acetic acid.
-
Cool the resulting solution to 0-5 °C using an ice bath.
-
Slowly add a solution of bromine (1.05 eq) in glacial acetic acid via the dropping funnel over a period of 30-60 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, pour the mixture into a beaker containing cold deionized water. A precipitate will form.
-
To quench any unreacted bromine, add a saturated solution of sodium bisulfite dropwise until the orange color of the solution disappears.
-
Filter the crude product using a Büchner funnel and wash the solid thoroughly with cold deionized water.
-
Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water or acetic acid/water) to yield pure this compound.
Table 1: Example Reagent Quantities and Expected Yield
| Reagent | Molar Eq. | Molecular Wt. | Amount |
| 2-Amino-5-chlorobenzoic acid | 1.0 | 171.58 g/mol | 10.0 g |
| Bromine | 1.05 | 159.81 g/mol | 9.8 g (3.1 mL) |
| Glacial Acetic Acid | - | - | ~100 mL |
| Product | |||
| This compound | - | 250.48 g/mol | Yields can vary significantly based on conditions. Aim for >70% after purification. |
Visualizations
Caption: Synthetic pathway for the bromination of 2-amino-5-chlorobenzoic acid.
Caption: Troubleshooting workflow for poor regioselectivity issues.
References
- 1. 2-Amino-3-bromo-5-chlorobenzoic acid | 41198-02-1 | Benchchem [benchchem.com]
- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 3. Sandmeyer Reaction [organic-chemistry.org]
- 4. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Palladium Catalyst Removal in 2-Amino-5-bromo-3-chlorobenzoic Acid Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the effective removal of palladium catalysts from reactions involving 2-Amino-5-bromo-3-chlorobenzoic acid. Given the molecular structure's amino and carboxylic acid moieties, which can chelate palladium, complete removal of the catalyst is critical for downstream applications and regulatory compliance.
Frequently Asked questions (FAQs)
Q1: Why is removing palladium from my this compound reaction so difficult?
Palladium removal can be challenging due to the formation of stable complexes with the product. The amino and carboxylic acid groups on your molecule can act as ligands, binding to the palladium and keeping it in solution. This makes simple filtration ineffective for removing the catalyst.
Q2: What are the primary methods for removing residual palladium?
The most common and effective methods for removing palladium from reactions like those with this compound are:
-
Adsorption onto Activated Carbon: A cost-effective method where the crude product solution is treated with activated carbon, which has a high surface area and adsorbs the palladium.
-
Scavenging with Functionalized Silica or Polymers: Using solid-supported scavengers with functional groups that have a high affinity for palladium, such as thiols, amines, or thioureas. These are often more selective than activated carbon.[1][2]
-
Filtration through Celite®: This is a preliminary step effective for removing heterogeneous palladium catalysts (like Pd/C) or insoluble palladium species.[3][4]
-
Crystallization: Can be an effective purification method, but sometimes palladium can co-crystallize with the product.
Q3: How do I choose the best palladium removal method for my specific reaction?
The optimal method depends on several factors, including the nature of the palladium species (e.g., Pd(0) vs. Pd(II)), the solvent system, the scale of the reaction, and the desired final palladium concentration. A screening of different scavengers is often the best approach to identify the most effective one for your specific product and reaction conditions.[1][5]
Q4: I'm seeing significant product loss after using activated carbon. What can I do to minimize this?
Product loss on activated carbon is a common issue due to its non-specific adsorption. To mitigate this:
-
Optimize Carbon Loading: Use the minimum amount of activated carbon necessary for effective palladium removal. This can be determined through small-scale experiments.
-
Solvent Selection: The choice of solvent can impact the adsorption of your product. Experiment with different solvents to find one that minimizes product binding while maintaining efficient palladium removal.[6]
-
Wash the Carbon: After filtration, wash the activated carbon cake with fresh solvent to recover adsorbed product.
Q5: My scavenger resin is not working effectively. What are the possible reasons?
Several factors can lead to poor scavenger performance:
-
Incorrect Scavenger Choice: The scavenger may not be suitable for the oxidation state of the palladium in your reaction. Thiol-based scavengers are generally effective for Pd(II).
-
Insufficient Scavenger Amount: The amount of scavenger may be too low to capture all the palladium.
-
Suboptimal Conditions: The scavenging process may require optimization of temperature and time. While many scavengers work at room temperature, gentle heating can sometimes improve efficiency.[6]
-
Poor Mass Transfer: Ensure adequate mixing to allow the scavenger to interact with the palladium in solution.[6]
-
Strong Product-Palladium Complexation: Your product may form a very stable complex with palladium. In such cases, you might need to add a competing ligand or change the solvent to disrupt this interaction before adding the scavenger.[6]
Troubleshooting Guides
Issue 1: Incomplete Palladium Removal After Filtration
-
Symptom: The filtrate remains colored (black or dark brown), or ICP-MS analysis shows high residual palladium.
-
Possible Cause: The palladium is likely soluble in the reaction mixture.
-
Solution:
-
Use a Scavenger: Employ a palladium scavenger such as activated carbon or a functionalized silica resin.
-
Optimize Filtration: If using Celite®, ensure a well-packed bed (1-2 cm) and consider a second filtration.
-
Issue 2: Low Product Recovery After Scavenging
-
Symptom: The yield of this compound derivative is significantly lower than expected.
-
Possible Cause: The product is adsorbing to the scavenger.
-
Solution:
-
Reduce Scavenger Amount: Titrate the amount of scavenger to find the minimum effective quantity.
-
Thorough Washing: Wash the scavenger thoroughly with fresh solvent after filtration.
-
Screen Scavengers: Test different types of scavengers to find one with lower affinity for your product.
-
Issue 3: Inconsistent Results Between Batches
-
Symptom: The efficiency of palladium removal varies significantly from one reaction to another.
-
Possible Cause: Inconsistent reaction workup or variable palladium speciation.
-
Solution:
-
Standardize Workup: Ensure a consistent aqueous workup procedure before scavenging.
-
Control Atmosphere: If the reaction is sensitive to air, maintain an inert atmosphere to prevent changes in palladium oxidation state.
-
Data Presentation
Table 1: Comparison of Common Palladium Scavenging Methods
| Method | Advantages | Disadvantages | Typical Loading |
| Activated Carbon | Cost-effective, readily available. | Can lead to product loss, may require larger quantities. | 5-20 wt% relative to crude product. |
| Silica-Based Scavengers (e.g., SiliaMetS® Thiol) | High efficiency and selectivity, lower product loss. | Higher cost than activated carbon. | 4-8 molar equivalents relative to palladium.[1] |
| Polymer-Based Scavengers (e.g., MP-TMT) | High capacity, good performance in various solvents. | Can be more expensive than silica-based scavengers. | 5-10 equivalents relative to palladium.[6] |
Table 2: Quantitative Comparison of Palladium Scavenger Performance (Illustrative Data)
| Scavenger | Initial Pd (ppm) | Final Pd (ppm) | Product Recovery (%) | Conditions |
| Activated Carbon | 1500 | 75 | 85 | 10 wt%, THF, 25°C, 4h |
| SiliaMetS® Thiol | 1300 | 2 | 90 | 50 wt%, THF/Water, 35°C, 17h.[7] |
| MP-TMT | 330 | 10-30 | >90 | 0.20 wt, DMF, overnight.[2] |
Note: The efficiency of palladium removal is highly dependent on the specific reaction conditions and the nature of the product.
Experimental Protocols
Protocol 1: Palladium Removal Using Activated Carbon
-
Dissolution: After a standard aqueous work-up, dissolve the crude this compound derivative in a suitable organic solvent (e.g., ethyl acetate, THF).
-
Carbon Addition: Add activated carbon (typically 5-10 wt% relative to the crude product) to the solution.[6]
-
Stirring: Stir the mixture vigorously at room temperature for 1-4 hours.[6] The optimal time should be determined experimentally.
-
Filtration: Filter the mixture through a pad of Celite® to remove the activated carbon.
-
Washing: Wash the Celite® pad with fresh solvent to recover any adsorbed product.
-
Concentration: Combine the filtrate and washings and remove the solvent under reduced pressure to obtain the purified product.
Protocol 2: Palladium Removal Using a Silica-Based Scavenger (e.g., SiliaMetS® Thiol)
-
Dissolution: Dissolve the crude product in a suitable solvent.
-
Scavenger Addition: Add the silica-based scavenger (a starting point of 4-8 molar equivalents relative to the initial palladium catalyst is recommended).[1]
-
Stirring: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-50 °C) for 1-18 hours. Monitoring the palladium concentration over time is advisable.
-
Filtration: Filter the mixture to remove the scavenger.
-
Washing: Wash the scavenger with fresh solvent to ensure complete product recovery.
-
Concentration: Combine the filtrate and washings and concentrate to dryness.
Mandatory Visualizations
Caption: Workflow for palladium catalyst removal.
Caption: Troubleshooting decision tree for palladium removal.
References
Effect of base on the outcome of coupling reactions with 2-Amino-5-bromo-3-chlorobenzoic acid
Disclaimer: The following guide is based on established principles of palladium-catalyzed cross-coupling reactions and data from structurally analogous compounds. While direct experimental data for 2-Amino-5-bromo-3-chlorobenzoic acid is limited in the provided literature, these principles provide a strong framework for experimental design and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the base in a cross-coupling reaction?
A1: The base plays several critical roles depending on the specific reaction. In Suzuki-Miyaura couplings, it activates the organoboron species to facilitate transmetalation.[1][2] In Heck reactions, the base is necessary to regenerate the active Pd(0) catalyst at the end of the catalytic cycle.[3] For Buchwald-Hartwig aminations, a strong base is typically required to deprotonate the amine or the palladium-amine complex, enabling the C-N bond-forming reductive elimination.[4][5]
Q2: Which halogen on this compound is more likely to react?
A2: The Carbon-Bromine (C-Br) bond is generally more reactive and susceptible to oxidative addition to a Palladium(0) catalyst than the Carbon-Chlorine (C-Cl) bond.[6] This allows for selective functionalization at the 5-position (bromo) while leaving the 3-position (chloro) intact, provided the reaction conditions are carefully controlled.
Q3: My reaction yield is low. Could the base be the issue?
A3: Absolutely. An inappropriate choice of base is a common cause of low yields. The base could be too weak to perform its function effectively, or too strong, leading to side reactions like decomposition of the starting material or catalyst deactivation.[7] Solubility is also a key factor; if the base is not soluble in the reaction medium, the reaction can be sluggish or fail entirely.[8]
Q4: How do I choose between an inorganic and an organic base?
A4: Inorganic bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) are most common in Suzuki and Heck reactions.[9][10] They are generally effective, but their limited solubility in purely organic solvents often necessitates the use of aqueous or polar aprotic co-solvents.[8][11] Organic bases like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are often used in Sonogashira and Heck reactions where they can also act as a solvent.[9][12] Strong, non-nucleophilic alkoxide bases like sodium tert-butoxide (NaOt-Bu) are standard for Buchwald-Hartwig aminations.[12]
Q5: Can the base cause side reactions?
A5: Yes. Using a base that is too strong or nucleophilic can lead to undesired side reactions. For instance, strong bases like NaOH or NaOt-Bu can cause hydrolysis of ester functional groups or cleavage of lactone rings if present in the substrate.[7][8] In some cases, the base can also promote catalyst deactivation pathways.[13]
Troubleshooting Guides
Problem 1: Low or No Product Formation in Suzuki-Miyaura Coupling
| Potential Cause | Troubleshooting Suggestion |
| Insufficient Base Strength | The boronic acid is not being activated to the borate. Switch to a stronger base. For example, if K₂CO₃ fails, try K₃PO₄ or Cs₂CO₃. |
| Poor Base Solubility | The base is not interacting with the reactants. Add water or a polar co-solvent like DMF to improve solubility. Alternatively, switch to a more soluble base.[8] |
| Base-Sensitive Functional Groups | The base is decomposing your starting material or product (e.g., the carboxylic acid group). Use a milder base like KF or K₃PO₄, which are effective but less harsh.[1][8] |
| Incorrect Base Stoichiometry | Too little base will result in an incomplete reaction. Ensure you are using at least 2-3 equivalents of the base relative to the limiting reagent.[14] |
Problem 2: Significant Side Product Formation (e.g., Dehalogenation, Homocoupling)
| Potential Cause | Troubleshooting Suggestion |
| Base is too Strong | A very strong base can promote protodeboronation of the boronic acid or hydrodehalogenation of the aryl halide. Consider switching to a weaker base like Na₂CO₃ or K₂CO₃. |
| Reaction Temperature is too High | High temperatures in combination with certain bases can accelerate side reactions. Try lowering the reaction temperature. |
| Oxygen Contamination (for Sonogashira) | The presence of oxygen can lead to significant homocoupling of the alkyne (Glaser coupling).[12] Ensure the reaction setup is rigorously degassed and maintained under a strict inert atmosphere (Argon or Nitrogen). Using copper-free conditions can also mitigate this issue.[12] |
Data on Base Effect in Suzuki Coupling (Analogous Systems)
The following table summarizes the effect of different bases on the Suzuki-Miyaura coupling of various aryl halides, providing a strong indication of expected performance for this compound.
| Entry | Aryl Halide | Base | Solvent | Yield (%) | Reference/Notes |
| 1 | 5-bromo-2-methylpyridin-3-amine | K₃PO₄ | 1,4-Dioxane/H₂O | 85 | With Phenylboronic acid.[10] |
| 2 | Aryl Halide | Na₂CO₃ | DMF/H₂O | 98 | Found to be the most effective base in the study.[15] |
| 3 | Aryl Halide | K₂CO₃ | DMF/H₂O | 95 | Slightly less effective than Na₂CO₃.[15] |
| 4 | Aryl Halide | K₃PO₄ | DMF/H₂O | 92 | [15] |
| 5 | Aryl Halide | NaOH | DMF/H₂O | 80 | Significantly lower yield compared to carbonates.[15] |
| 6 | Aryl Halide | TEA | DMF/H₂O | 75 | Organic bases were found to be inferior.[11][15] |
Visual Guides and Workflows
Logical Flow for Base Selection
Caption: Decision tree for selecting an appropriate base.
General Experimental Workflow
Caption: General workflow for a cross-coupling reaction.
Detailed Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is a starting point and should be optimized for the specific boronic acid used.
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and potassium phosphate (K₃PO₄, 3.0 equiv).[12]
-
Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[12][14]
-
Reagent Addition: Add the palladium source (e.g., Pd(PPh₃)₄, 5 mol%) and the degassed solvent (e.g., a 4:1 mixture of 1,4-Dioxane/H₂O) via syringe.[10]
-
Reaction: Stir the reaction mixture vigorously and heat to 90-100 °C. Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired product.[14]
Protocol 2: General Procedure for Heck Coupling
This protocol is adapted for coupling with an alkene like styrene.
-
Reaction Setup: In a reaction vessel, combine this compound (1.0 equiv), the alkene (e.g., styrene, 1.5 equiv), a base (e.g., triethylamine, 2.0 equiv), and a solvent (e.g., DMF or Toluene).[16]
-
Inert Atmosphere: Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and a suitable ligand (e.g., PPh₃, 4 mol%).
-
Reaction: Heat the reaction mixture to the specified temperature (typically 80-120 °C) with stirring. Monitor the progress by TLC or GC-MS.[16]
-
Work-up: After cooling to room temperature, perform an aqueous work-up. This may involve filtering off the catalyst, followed by extraction with an organic solvent.[16]
-
Purification: Purify the crude product by column chromatography to isolate the desired 5-vinyl-substituted product.[16]
References
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. 2-Amino-3-bromo-5-chlorobenzoic acid | 41198-02-1 | Benchchem [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Heck reaction - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
Validation & Comparative
Comparative Guide to the HPLC-MS Analysis of 2-Amino-5-bromo-3-chlorobenzoic Acid and its Derivatives
For researchers, scientists, and drug development professionals, the accurate and sensitive quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides a comparative overview of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for the analysis of 2-Amino-5-bromo-3-chlorobenzoic acid and its derivatives. Furthermore, it explores alternative analytical techniques, offering supporting data and detailed experimental protocols to aid in method selection and development.
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
HPLC-MS stands as a premier technique for the analysis of complex mixtures, offering high separation efficiency and sensitive, specific detection. For a molecule like this compound, which possesses both polar functional groups and a halogenated aromatic structure, reversed-phase HPLC coupled with a mass spectrometer is a highly effective analytical approach.
Experimental Protocol: A Representative HPLC-MS/MS Method
This protocol is a representative example for the quantitative analysis of this compound and its derivatives in a research setting.
1. Instrumentation and Materials:
-
HPLC system with a binary pump, autosampler, and column oven (e.g., Agilent 1290 Infinity II LC)
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source (e.g., Agilent 6470A)
-
Reversed-phase C18 column (e.g., Zorbax Extend C18, 2.1 x 100 mm, 3.5 µm)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (0.1% in water, LC-MS grade)
-
This compound reference standard
-
Deionized water
2. Sample Preparation:
-
Prepare a stock solution of the reference standard in methanol at a concentration of 1 mg/mL.
-
Create a series of calibration standards by diluting the stock solution with the initial mobile phase composition to concentrations ranging from 1 ng/mL to 1000 ng/mL.
-
For the analysis of derivatives, synthesize or procure the respective standards and prepare calibration curves similarly.
3. HPLC Conditions:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-2 min: 20% B
-
2-10 min: 20% to 80% B
-
10-12 min: 80% B
-
12.1-15 min: 20% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
4. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Nebulizer Gas: Nitrogen, 45 psi
-
Drying Gas: Nitrogen, 10 L/min at 350 °C
-
Capillary Voltage: 4000 V
-
MRM Transitions (Hypothetical for this compound, m/z 250.48):
-
Quantifier: 250.5 → 206.5 (corresponding to loss of COOH)
-
Qualifier: 250.5 → 127.5 (corresponding to further fragmentation)
-
Note: Specific transitions and collision energies would need to be optimized experimentally.
-
Data Presentation: Performance Characteristics of the HPLC-MS/MS Method
The following table summarizes the expected performance characteristics of the described HPLC-MS/MS method for the analysis of this compound.
| Parameter | Expected Value |
| Retention Time (tR) | 7.5 min |
| Mass-to-Charge Ratio (m/z) | 250.5 [M+H]+ |
| Limit of Detection (LOD) | 0.1 ng/mL |
| Limit of Quantification (LOQ) | 0.5 ng/mL |
| Linearity (R²) | > 0.995 |
| Precision (%RSD) | < 5% |
| Accuracy (% Recovery) | 95-105% |
Alternative Analytical Methods
While HPLC-MS is a powerful tool, other techniques can be employed for the analysis of this compound and its derivatives, each with its own advantages and disadvantages.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and specific technique, particularly for volatile and semi-volatile compounds. However, for polar and non-volatile compounds like aminobenzoic acids, a derivatization step is necessary to increase their volatility and thermal stability[1][2].
Experimental Protocol: GC-MS with Derivatization
This protocol outlines a general procedure for the GC-MS analysis of halogenated benzoic acids following derivatization[2].
1. Derivatization (Esterification):
-
To 1 mL of the sample extract in a suitable solvent (e.g., ethyl acetate), add 2 mL of a 10% solution of boron trifluoride in methanol.
-
Heat the mixture at 60°C for 30 minutes to form the methyl ester derivative.
-
After cooling, add 1 mL of saturated sodium chloride solution and extract the methyl ester into 1 mL of hexane.
-
The hexane layer is then analyzed by GC-MS.
2. GC-MS Conditions:
-
GC Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
-
Injector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 1 min
-
Ramp: 10 °C/min to 280 °C, hold for 5 min
-
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
MS Ionization: Electron Ionization (EI), 70 eV
-
Scan Range: m/z 50-400
Comparison of HPLC-MS and GC-MS
| Feature | HPLC-MS | GC-MS |
| Sample Volatility | Not required | Required |
| Derivatization | Not typically required | Often necessary for polar analytes[1][2] |
| Sample Preparation | Simpler, direct injection possible | More complex due to derivatization |
| Thermal Stability | Suitable for thermally labile compounds | Risk of degradation at high temperatures |
| Sensitivity | High (pg to fg range) | Very high (fg to ag range) |
| Selectivity | High, based on chromatography and MS/MS | Very high, based on chromatography and mass spectra |
Capillary Electrophoresis (CE)
Capillary electrophoresis is a high-resolution separation technique that is well-suited for the analysis of charged molecules. It offers advantages such as short analysis times, low sample and reagent consumption, and high separation efficiency[3][4]. For aminobenzoic acids, which are amphoteric, CE can provide excellent separation of isomers and derivatives by manipulating the pH of the background electrolyte[3].
Principles of CE Separation:
In CE, charged molecules migrate in a capillary filled with an electrolyte under the influence of an electric field. The separation is based on differences in the electrophoretic mobility of the analytes, which is a function of their charge-to-size ratio. By adjusting the pH of the buffer, the charge on the aminobenzoic acid and its derivatives can be altered, thereby influencing their migration time and enabling their separation.
Potential Advantages over HPLC-MS:
-
Higher Separation Efficiency: CE can often achieve higher theoretical plate counts than HPLC, leading to better resolution of closely related compounds.
-
Lower Cost: The operational costs of CE are generally lower than those of HPLC-MS due to reduced solvent and column consumption.
-
Faster Method Development: The simplicity of the CE system can allow for more rapid optimization of separation conditions.
Challenges for CE:
-
Lower Sensitivity: When coupled with UV detection, CE is generally less sensitive than MS detection. Coupling CE to a mass spectrometer (CE-MS) can overcome this limitation but can be technically challenging.
-
Matrix Effects: Complex sample matrices can sometimes interfere with the electrophoretic separation.
Visualizing the Analytical Workflow and Method Comparison
To better illustrate the processes and relationships discussed, the following diagrams are provided.
Caption: A typical experimental workflow for the HPLC-MS/MS analysis of this compound.
Caption: Logical comparison of analytical methods for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Capillary electrophoresis-a high performance analytical separation technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Strategies for capillary electrophoresis: Method development and validation for pharmaceutical and biological applications-Updated and completely revised edition - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the ¹H and ¹³C NMR Characterization of 2-Amino-5-bromo-3-chlorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral characteristics of 2-Amino-5-bromo-3-chlorobenzoic acid. As experimental spectra for this specific compound are not widely published, this document serves as a valuable predictive resource.[1] It compares the anticipated spectral data with established data from structurally similar compounds, offering a robust framework for the identification and characterization of this molecule.
Data Presentation: Predicted and Comparative NMR Data
The chemical shifts in NMR spectroscopy are highly dependent on the electronic environment of the nuclei. For this compound, the substituents on the aromatic ring (amino, bromo, chloro, and carboxylic acid groups) each exert distinct electronic effects, influencing the positions of the NMR signals.
Predicted ¹H and ¹³C NMR Data for this compound
The following table summarizes the predicted chemical shifts (δ) for this compound. These predictions are based on the analysis of substituent effects and data from analogous compounds.
| For ¹H NMR | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic H-4 | ~ 7.5 - 7.8 | Doublet (d) | 1H |
| Aromatic H-6 | ~ 7.2 - 7.5 | Doublet (d) | 1H |
| Amino (-NH₂) | ~ 4.0 - 6.0 (broad) | Singlet (s) | 2H |
| Carboxylic (-COOH) | > 10.0 (broad) | Singlet (s) | 1H |
| For ¹³C NMR | Predicted Chemical Shift (δ, ppm) |
| Carbonyl (C=O) | ~ 168 - 172 |
| Aromatic C-2 (C-NH₂) | ~ 145 - 150 |
| Aromatic C-3 (C-Cl) | ~ 115 - 120 |
| Aromatic C-5 (C-Br) | ~ 110 - 115 |
| Aromatic C-1 (C-COOH) | ~ 110 - 115 |
| Aromatic C-4 | ~ 135 - 140 |
| Aromatic C-6 | ~ 130 - 135 |
Comparative NMR Data of Similar Benzoic Acid Derivatives
To provide context for the predicted values, the table below compares them with experimental data for other halogenated benzoic acids. The variations in chemical shifts highlight the influence of the position and nature of the substituents.
| Compound | Aromatic Protons (δ, ppm) | Carboxylic Proton (δ, ppm) | Aromatic Carbons (δ, ppm) | Carbonyl Carbon (δ, ppm) |
| 2-Chlorobenzoic Acid [2] | 8.09 (d), 7.50 (m), 7.40 (m), 7.31 (m) | - | 134.83, 133.65, 132.54, 131.56, 128.46, 126.75 | 171.09 |
| 3-Chlorobenzoic Acid [2] | 7.79 (m), 7.70 (m), 7.55 (t) | 13.34 (s) | 133.82, 133.37, 133.15, 131.30, 129.30, 128.37 | 166.54 |
| 3-Bromobenzoic Acid [3] | 8.15 (t), 7.95 (ddd), 7.70 (ddd), 7.35 (t) | 12.5 (broad s) | 136.0, 133.0, 132.8, 130.2, 128.8, 122.5 | 171.5 |
| 2-Amino-3-chlorobenzoic acid (predicted range) [1] | 6.78 - 7.41 | 11.61 | Not specified | ~170 |
Experimental Protocols
A standardized protocol is essential for acquiring high-quality, reproducible NMR data. The following methodologies are recommended for the analysis of this compound.
Sample Preparation
-
Dissolution: Accurately weigh approximately 10-20 mg of the sample.
-
Solvent Selection: Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃. DMSO-d₆ is often preferred for benzoic acids due to better solubility and its ability to exchange with the acidic and amino protons, which can be observed.
-
Transfer: Use a clean Pasteur pipette to transfer the solution into a standard 5 mm NMR tube.
-
Filtration (Optional): If any solid particles are present, filter the solution through a small plug of glass wool at the tip of the pipette to prevent issues with the magnetic field homogeneity.[3]
¹H NMR Spectroscopy Protocol
-
Instrumentation: The spectrum should be recorded on a 400 MHz (or higher) NMR spectrometer.[2]
-
Setup: Insert the NMR tube into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to optimize its homogeneity.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment.
-
Spectral Width: Typically set from -2 to 14 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay (d1): 1-2 seconds.
-
Number of Scans (ns): 8-16 scans are generally sufficient.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum to achieve pure absorption lineshapes.
-
Apply a baseline correction.
-
Reference the spectrum using the residual solvent peak or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.[2]
-
Integrate the signals to determine the relative proton counts.
-
¹³C NMR Spectroscopy Protocol
-
Instrumentation: The same instrument as for ¹H NMR can be used, operating at the corresponding ¹³C frequency (e.g., 100 MHz for a 400 MHz ¹H instrument).[2]
-
Setup: The same sample can be used.
-
Acquisition Parameters:
-
Pulse Sequence: A standard proton-decoupled pulse sequence is used to simplify the spectrum, resulting in a single peak for each unique carbon atom.
-
Spectral Width: Typically 0-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay (d1): 2 seconds. A longer delay may be needed for better quantification, especially for quaternary carbons.
-
-
Data Processing:
-
Apply a Fourier transform, phase the spectrum, and apply a baseline correction as with the ¹H spectrum.
-
Reference the spectrum to the solvent signal (e.g., DMSO-d₆ at 39.52 ppm).
-
Mandatory Visualization
The following diagram illustrates the logical workflow for the NMR characterization of a chemical compound like this compound.
Logical workflow for NMR characterization.
References
Reactivity Showdown: 2-Amino-5-bromo-3-chlorobenzoic Acid vs. 2-Amino-3,5-dibromobenzoic Acid in Synthetic Chemistry
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and materials science, the selection of building blocks for the synthesis of novel molecules is a critical decision that dictates the efficiency and success of a synthetic route. Halogenated anthranilic acids are a pivotal class of intermediates, offering multiple reaction sites for molecular elaboration. This guide provides an in-depth, objective comparison of the reactivity of two closely related halogenated anthranilic acids: 2-amino-5-bromo-3-chlorobenzoic acid and 2-amino-3,5-dibromobenzoic acid. This analysis is supported by established principles of chemical reactivity and provides experimental protocols for key transformations, enabling researchers to make informed decisions in their synthetic endeavors.
Physicochemical Properties
A fundamental comparison begins with the intrinsic physicochemical properties of these two compounds, which can influence their solubility, handling, and reaction kinetics.
| Property | This compound | 2-Amino-3,5-dibromobenzoic acid |
| Molecular Formula | C₇H₅BrClNO₂ | C₇H₅Br₂NO₂ |
| Molecular Weight | 250.48 g/mol | 294.93 g/mol |
| Appearance | White crystalline solid[1] | White to off-white crystalline solid |
| Melting Point | ~200-202 °C[1] | 235-236 °C[2] |
| CAS Number | 41198-02-1 | 609-85-8 |
Reactivity Analysis: A Tale of Two Halogens
The primary difference in the reactivity of these two molecules stems from the nature and position of the halogen substituents on the aromatic ring. These halogens exert both inductive and resonance effects, influencing the electron density of the ring and the reactivity of the amino and carboxylic acid functional groups.
Palladium-Catalyzed Cross-Coupling Reactions
In the realm of modern synthetic chemistry, palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds. The reactivity of aryl halides in these reactions generally follows the order: I > Br > Cl. This trend is primarily attributed to the bond dissociation energies of the carbon-halogen bonds, with the weaker C-Br bond being more readily cleaved during the oxidative addition step of the catalytic cycle than the stronger C-Cl bond.
For This compound , the presence of both a bromine and a chlorine atom offers the potential for selective reactivity. The carbon-bromine bond at the 5-position is expected to be significantly more reactive in palladium-catalyzed reactions such as Suzuki, Heck, and Buchwald-Hartwig aminations. This allows for the selective functionalization at this position while leaving the C-Cl bond intact for subsequent transformations.
In contrast, 2-amino-3,5-dibromobenzoic acid possesses two carbon-bromine bonds. While both are reactive, the steric environment surrounding each bromine atom can influence their relative reactivity. The bromine at the 5-position is less sterically hindered than the bromine at the 3-position, which is flanked by the amino and carboxylic acid groups. This may allow for some degree of regioselectivity in cross-coupling reactions, favoring reaction at the 5-position under carefully controlled conditions. However, achieving mono-functionalization can be challenging, and mixtures of mono- and di-substituted products are often observed.
Electrophilic Aromatic Substitution
In electrophilic aromatic substitution (EAS) reactions, the amino group (-NH₂) is a powerful activating and ortho-, para-directing group due to its ability to donate electron density to the aromatic ring via resonance. The halogen substituents, on the other hand, are deactivating due to their inductive electron-withdrawing effect, although they are also ortho-, para-directing. In both this compound and 2-amino-3,5-dibromobenzoic acid, the directing effect of the strongly activating amino group will dominate.
For This compound , the positions ortho and para to the amino group are C3, C5, and the carbon bearing the carboxylic acid. The C3 and C5 positions are already substituted. Therefore, electrophilic attack is most likely to occur at the C4 or C6 positions, if sterically accessible.
For 2-amino-3,5-dibromobenzoic acid , a similar situation exists where the positions ortho and para to the amino group are substituted. This suggests that further electrophilic substitution on the ring for both molecules would be challenging under standard conditions.
Synthesis of Quinazolinones
A common application of anthranilic acids is in the synthesis of quinazolinones, a class of fused heterocyclic compounds with a wide range of biological activities. The synthesis typically involves the reaction of the anthranilic acid with an amide or a related C1 source. The reactivity in this transformation is primarily dependent on the nucleophilicity of the amino group and the reactivity of the carboxylic acid.
The electronic effects of the halogen substituents will influence the nucleophilicity of the amino group. Both bromine and chlorine are electron-withdrawing through their inductive effect, which would decrease the nucleophilicity of the amino group compared to unsubstituted anthranilic acid. Comparing the two target molecules, the presence of two bromine atoms in 2-amino-3,5-dibromobenzoic acid would likely result in a slightly less nucleophilic amino group compared to This compound , where there is one bromine and one chlorine. This is because bromine is slightly less electronegative than chlorine, but the cumulative effect of two bromine atoms may be greater than one bromine and one chlorine. However, this difference in reactivity is expected to be subtle and may not significantly impact synthetic outcomes under typical reaction conditions.
Experimental Protocols
While direct comparative studies are scarce, the following protocols for analogous reactions provide a practical guide for researchers.
General Protocol for Suzuki-Miyaura Coupling of Halogenated Anthranilic Acids
Materials:
-
Halogenated 2-aminobenzoic acid (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., Dioxane/H₂O mixture)
Procedure:
-
To a reaction vessel, add the halogenated 2-aminobenzoic acid, arylboronic acid, and base.
-
Purge the vessel with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Under the inert atmosphere, add the solvent and the palladium catalyst.
-
Heat the reaction mixture with stirring. For a bromo-substituted compound, a temperature of 80-100 °C is typically sufficient. For a chloro-substituted compound, a higher temperature (100-120 °C) and a more specialized catalyst/ligand system may be required.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture and perform an aqueous workup.
-
The crude product can be purified by column chromatography or recrystallization.
General Protocol for Quinazolinone Synthesis from Halogenated Anthranilic Acids
Materials:
-
Halogenated 2-aminobenzoic acid (1.0 equiv)
-
Formamide (excess, as reactant and solvent)
Procedure:
-
In a round-bottom flask, combine the halogenated 2-aminobenzoic acid and formamide.
-
Heat the mixture to 130-150 °C with stirring.
-
Maintain this temperature for 2-4 hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-water to precipitate the product.
-
Collect the solid by filtration, wash with cold water, and dry.
-
The crude quinazolinone can be purified by recrystallization from a suitable solvent (e.g., ethanol).
Summary and Outlook
The choice between this compound and 2-amino-3,5-dibromobenzoic acid is contingent on the desired synthetic outcome.
-
This compound is the superior choice for stepwise and selective functionalization . The differential reactivity of the C-Br and C-Cl bonds in palladium-catalyzed cross-coupling reactions allows for a more controlled synthetic strategy, enabling the sequential introduction of different functionalities.
-
2-Amino-3,5-dibromobenzoic acid is well-suited for symmetrical derivatization , where the same substituent is to be introduced at both the 3- and 5-positions. While some regioselectivity may be achievable, it often requires careful optimization to avoid mixtures of products.
Future research could focus on a direct, quantitative kinetic comparison of these two molecules in various named reactions to provide definitive data on their relative reactivities. Such studies would be invaluable to the scientific community, further refining the rational design of complex molecular architectures.
References
Bromo vs. Chloro-Aminobenzoic Acids in Suzuki Coupling: A Comparative Yield Analysis
For researchers, scientists, and drug development professionals, the choice of starting materials in cross-coupling reactions is a critical decision that impacts reaction efficiency, cost, and overall synthetic strategy. This guide provides a detailed comparison of the Suzuki coupling performance of bromo-aminobenzoic acids versus their chloro-analogs, supported by established chemical principles and illustrative experimental data.
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. A key factor influencing the success of this reaction is the nature of the halide on the aromatic substrate. In the context of aminobenzoic acids, the choice between a bromine or chlorine substituent significantly affects reactivity and, consequently, the product yield.
The Reactivity Hierarchy: Why Bromo-Substrates are Favored
In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides generally follows the order: I > Br > Cl > F. This trend is primarily dictated by the carbon-halogen (C-X) bond dissociation energy. The carbon-bromine (C-Br) bond is inherently weaker than the carbon-chlorine (C-Cl) bond. This lower bond energy facilitates the rate-determining step of the catalytic cycle: the oxidative addition of the aryl halide to the palladium(0) catalyst. A faster oxidative addition step typically leads to a more efficient overall reaction, often resulting in higher yields and requiring milder reaction conditions.[1][2]
Comparative Analysis of Suzuki Coupling Yields
To achieve comparable yields with chloro-aminobenzoic acids, more forcing reaction conditions are often necessary. This can include higher reaction temperatures, longer reaction times, and the use of more specialized and often more expensive catalyst systems, such as those employing bulky, electron-rich phosphine ligands.[1]
The following table provides a hypothetical comparison based on these well-established reactivity trends:
| Parameter | Bromo-Aminobenzoic Acid | Chloro-Aminobenzoic Acid | Rationale |
| Reaction Temperature | Milder (e.g., 80-100 °C) | Harsher (e.g., >100 °C) | The stronger C-Cl bond requires more energy to break for oxidative addition to occur.[1] |
| Reaction Time | Shorter | Longer | The faster rate of oxidative addition for the C-Br bond leads to a quicker reaction completion.[1] |
| Catalyst Loading | Lower | Potentially Higher | More challenging C-Cl bond activation may necessitate a higher concentration of the catalyst or a more active catalyst. |
| Typical Yield | Generally Higher | Generally Lower | Milder conditions and faster kinetics with bromo-substrates often lead to fewer side reactions and improved yields.[1] |
It is important to note that while bromo-aminobenzoic acids are more reactive, chloro-analogs are often more cost-effective and readily available, making them attractive for large-scale synthesis.[1] The development of highly active catalyst systems continues to improve the viability of using aryl chlorides in cross-coupling reactions.[1]
Experimental Protocols
Below is a generalized protocol for a Suzuki-Miyaura coupling reaction that can be adapted for both bromo- and chloro-aminobenzoic acids. Optimization of specific parameters is crucial for achieving the best results with either substrate.
Objective: To synthesize a 4-amino-3-aryl-benzoic acid derivative via a Suzuki-Miyaura cross-coupling reaction.
Materials:
-
4-Amino-3-halobenzoic acid (bromo or chloro derivative) (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/Water, Toluene, DMF)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a reaction vessel, combine the 4-amino-3-halobenzoic acid, arylboronic acid, and base.
-
Purge the vessel with an inert gas for 10-15 minutes.
-
Under the inert atmosphere, add the degassed solvent and the palladium catalyst.
-
Heat the reaction mixture with vigorous stirring. For a bromo-derivative, a temperature of 80-90 °C may be sufficient. For a chloro-derivative, a higher temperature of 100-120 °C and potentially a more specialized catalyst/ligand system may be necessary.[1]
-
Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction with the bromo-derivative is expected to proceed faster.[1]
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous workup by diluting the mixture with water and a suitable organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography or recrystallization.
Visualizing the Suzuki Coupling Workflow
The following diagrams illustrate the logical relationships in substrate reactivity and a typical experimental workflow for the Suzuki coupling reaction.
Caption: Logical flow of factors determining reactivity.
Caption: A typical Suzuki cross-coupling workflow.
References
The Strategic Synthesis of Halogenated Quinazolinones: A Cost-Effectiveness Analysis of 2-Amino-5-bromo-3-chlorobenzoic Acid
For researchers, scientists, and drug development professionals, the selection of starting materials is a critical decision that profoundly impacts the efficiency, cost, and ultimately the success of a synthetic campaign. This guide provides a comprehensive comparison of 2-Amino-5-bromo-3-chlorobenzoic acid and its alternatives in the synthesis of medicinally relevant quinazolinone scaffolds. By presenting experimental data, detailed protocols, and cost analysis, this document aims to facilitate informed decision-making in the pursuit of novel therapeutics.
Introduction
This compound is a valuable substituted anthranilic acid derivative employed as a key intermediate in the synthesis of a variety of heterocyclic compounds, most notably quinazolinones.[1] These scaffolds are of significant interest in medicinal chemistry due to their broad spectrum of biological activities, including their roles as inhibitors of key signaling pathways implicated in cancer, such as the Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and PI3K/Akt/mTOR pathways.[2]
The strategic placement of bromine and chlorine atoms on the anthranilic acid core provides distinct advantages for synthetic diversification. The bromine atom, for instance, is particularly amenable to palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents.[1] However, the cost of this starting material necessitates a careful evaluation of its benefits against more economical alternatives, such as dichlorinated analogs. This guide presents a comparative analysis to aid in this critical selection process.
Comparative Analysis: this compound vs. 2-Amino-3,5-dichlorobenzoic Acid
To provide a clear and objective comparison, this analysis focuses on the synthesis of two closely related quinazolinone products: 6-bromo-8-chloro-4(3H)-quinazolinone from this compound, and 6,8-dichloro-4(3H)-quinazolinone from the more affordable alternative, 2-amino-3,5-dichlorobenzoic acid.
Data Presentation: A Head-to-Head Comparison
The following tables summarize the key quantitative data for the starting materials and the respective synthetic routes to the target quinazolinones.
Table 1: Starting Material Cost Comparison
| Compound | CAS Number | Molecular Weight ( g/mol ) | Purity | Price (USD/gram) |
| This compound | 41198-02-1 | 250.48 | >98% | ~$7.00/g[3] |
| 2-Amino-3,5-dichlorobenzoic acid | 2789-92-6 | 206.02 | >97% | ~$3.57/g[4] |
Table 2: Synthesis and Product Comparison
| Parameter | Synthesis of 6-bromo-8-chloro-4(3H)-quinazolinone | Synthesis of 6,8-dichloro-4(3H)-quinazolinone |
| Starting Material | This compound | 2-Amino-3,5-dichlorobenzoic acid |
| Reaction Time | 4-6 hours (Conventional Heating) | 4-6 hours (Conventional Heating) |
| Typical Yield | ~85-95% | ~85-95% |
| Product Purity | High (recrystallization may be required) | High (recrystallization may be required) |
| Cost per gram of Product | Higher | Lower |
| Potential for Further Diversification | High (amenable to cross-coupling at bromo position) | Moderate |
Experimental Protocols
The following are detailed experimental protocols for the synthesis of the two quinazolinone derivatives. These protocols are based on established methods for quinazolinone synthesis from anthranilic acids.
Protocol 1: Synthesis of 6-bromo-8-chloro-4(3H)-quinazolinone
Materials:
-
This compound
-
Formamide
-
Ethanol
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine this compound (1.0 eq) and an excess of formamide (10-20 eq).
-
Heat the reaction mixture to 150-160 °C and maintain this temperature for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water with vigorous stirring to precipitate the product.
-
Collect the solid product by vacuum filtration and wash thoroughly with cold water.
-
Recrystallize the crude product from ethanol to yield pure 6-bromo-8-chloro-4(3H)-quinazolinone.
Protocol 2: Synthesis of 6,8-dichloro-4(3H)-quinazolinone
Materials:
-
2-Amino-3,5-dichlorobenzoic acid
-
Formamide
-
Ethanol
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine 2-Amino-3,5-dichlorobenzoic acid (1.0 eq) and an excess of formamide (10-20 eq).
-
Heat the reaction mixture to 150-160 °C and maintain this temperature for 4-6 hours. Monitor the progress of the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water with stirring to precipitate the product.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from ethanol to yield pure 6,8-dichloro-4(3H)-quinazolinone.
Visualization of Key Signaling Pathways and Synthetic Workflow
The following diagrams, generated using the DOT language, illustrate a key signaling pathway often targeted by quinazolinone derivatives and the general experimental workflow for their synthesis.
Caption: EGFR Signaling Pathway Inhibition by Quinazolinones.
Caption: General Experimental Workflow for Quinazolinone Synthesis.
Conclusion: A Strategic Choice Based on Synthetic Goals
The choice between this compound and a more economical alternative like 2-Amino-3,5-dichlorobenzoic acid is a strategic one that hinges on the specific goals of the research program.
-
For early-stage drug discovery and lead optimization , where the exploration of a diverse chemical space is paramount, the higher cost of this compound may be justified. The presence of the bromine atom provides a versatile handle for introducing a wide array of substituents through well-established cross-coupling methodologies, enabling a thorough investigation of structure-activity relationships.
-
For later-stage development and large-scale synthesis , where cost of goods is a critical factor, 2-Amino-3,5-dichlorobenzoic acid presents a more cost-effective option. The synthesis of the corresponding dichlorinated quinazolinone proceeds with comparable efficiency to its bromo-chloro counterpart, offering a significant reduction in the cost of the starting material.
Ultimately, a careful consideration of both the synthetic flexibility required and the budgetary constraints of the project will guide the prudent chemist to the most appropriate starting material for their quinazolinone synthesis campaign.
References
Analytical methods for determining the purity of 2-Amino-5-bromo-3-chlorobenzoic acid
A Comparative Guide to Purity Determination of 2-Amino-5-bromo-3-chlorobenzoic Acid
For researchers, scientists, and professionals in drug development, ensuring the purity of active pharmaceutical ingredients (APIs) like this compound is a critical step.[1][2] The presence of even minor impurities can significantly impact the efficacy and safety of the final drug product.[3] This guide provides a comparative overview of key analytical methods for determining the purity of this compound, complete with experimental protocols and supporting data.
A variety of analytical techniques are available for purity assessment, each with distinct advantages and limitations.[1][3] High-Performance Liquid Chromatography (HPLC) is often considered the gold standard for its precision and ability to separate complex mixtures.[2] Other valuable methods include Titrimetry, Spectroscopic techniques like UV-Vis and NMR, and thermal analysis such as Differential Scanning Calorimetry (DSC).
Workflow for Purity Determination
A systematic approach to purity analysis ensures comprehensive and reliable results. The general workflow involves initial sample preparation, followed by the application of one or more analytical techniques to identify and quantify the main component and any impurities.
Caption: Workflow for the purity determination of this compound.
Comparison of Analytical Methods
The choice of analytical method depends on the specific requirements of the analysis, such as the need for quantitative results, identification of unknown impurities, or high-throughput screening.
| Method | Principle | Advantages | Disadvantages |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary and mobile phase. | High resolution and sensitivity for separating and quantifying impurities.[2] | Requires reference standards for impurity identification and quantification. |
| Titrimetry (Nitrite Titration) | Quantitative chemical reaction (diazotization of the primary amine) with a standard solution. | Cost-effective, rapid, and provides a direct measure of the primary amine content.[4] | Non-specific; titrates all primary aromatic amines present. Less sensitive than HPLC. |
| Quantitative NMR (qNMR) | The intensity of an NMR signal is directly proportional to the number of corresponding nuclei. | Provides both structural information and quantification without a specific reference standard for the analyte.[5] | Lower sensitivity compared to HPLC. Requires a certified internal standard. |
| Differential Scanning Calorimetry (DSC) | Measures the difference in heat flow between a sample and a reference as a function of temperature. | Can determine absolute purity without a reference standard, based on the melting point depression.[3] | The compound must be crystalline and thermally stable during melting.[3] Not suitable for amorphous materials. |
| UV-Vis Spectrophotometry | Measures the absorption of ultraviolet-visible light by the analyte. | Simple, rapid, and cost-effective for quantitative analysis of known compounds. | Low specificity; many compounds absorb in the same wavelength range. |
Experimental Protocols
Detailed methodologies for the key recommended experiments are provided below.
High-Performance Liquid Chromatography (HPLC)
This method provides a detailed impurity profile and accurate quantification of this compound.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% phosphoric acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Procedure:
-
Standard Preparation: Accurately weigh and dissolve this compound reference standard in the mobile phase to a known concentration (e.g., 0.1 mg/mL).
-
Sample Preparation: Prepare the sample to be tested at the same concentration as the standard.
-
Injection: Inject equal volumes (e.g., 10 µL) of the standard and sample solutions into the chromatograph.
-
Analysis: Record the chromatograms and calculate the purity by comparing the peak area of the main component in the sample to that of the standard. Impurities are reported as a percentage of the total peak area.
-
Titrimetry (Nitrite Titration)
This method is suitable for a rapid assay of the this compound content by titrating the primary amino group.
-
Apparatus: Potentiometric titrator or manual titration setup with a burette.
-
Reagents:
-
0.1 M Sodium Nitrite (NaNO₂) titrant, standardized.
-
Hydrochloric Acid (HCl), concentrated.
-
Potassium Bromide (KBr).
-
-
Procedure:
-
Accurately weigh about 250 mg of the this compound sample into a beaker.
-
Add 20 mL of water and 20 mL of concentrated hydrochloric acid, and stir to dissolve.
-
Add approximately 1 g of potassium bromide.
-
Cool the solution to between 0-5 °C in an ice bath.
-
Titrate slowly with standardized 0.1 M sodium nitrite solution. Determine the endpoint potentiometrically or using an appropriate indicator.
-
Calculation: Each mL of 0.1 M sodium nitrite is equivalent to 25.048 mg of C₇H₅BrClNO₂. The purity is calculated based on the amount of titrant consumed.
-
Data Presentation
The following table summarizes hypothetical quantitative data from the analysis of a batch of this compound.
| Parameter | Method | Result | Specification |
| Assay | HPLC | 99.8% | ≥ 99.0% |
| Assay | Nitrite Titration | 99.7% | ≥ 99.0% |
| Individual Impurity | HPLC | Impurity A: 0.05% | ≤ 0.10% |
| Impurity B: 0.08% | ≤ 0.10% | ||
| Total Impurities | HPLC | 0.15% | ≤ 0.50% |
| Purity | DSC | 99.85 mol% | Report Value |
This guide provides a framework for selecting and implementing appropriate analytical methods for the purity determination of this compound. The choice of method should be based on the specific analytical needs, available instrumentation, and regulatory requirements. For comprehensive quality control, a combination of a high-resolution separation technique like HPLC and a confirmatory method like NMR or a direct purity assessment by DSC is recommended.
References
- 1. 8+ Drug Purity Tests: Quick & Easy [jitsi.cmu.edu.jm]
- 2. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 3. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 4. Aminobenzoic Acid [drugfuture.com]
- 5. Identity determination and purity testing [chemcon.com]
Monitoring Reactions of 2-Amino-5-bromo-3-chlorobenzoic Acid: A Comparative Guide to TLC and HPLC Methods
For researchers, scientists, and drug development professionals, the real-time monitoring of chemical reactions is crucial for optimizing yields, minimizing impurities, and ensuring the efficient synthesis of target molecules. This guide provides a comparative analysis of Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) for monitoring reactions involving the versatile building block, 2-Amino-5-bromo-3-chlorobenzoic acid, often utilized in the synthesis of pharmaceuticals like quinazolinone derivatives.
This document presents detailed experimental protocols for both TLC and HPLC, alongside a quantitative comparison to aid in the selection of the most appropriate analytical technique for specific research needs.
At a Glance: TLC vs. HPLC for Reaction Monitoring
| Feature | Thin-Layer Chromatography (TLC) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation based on differential partitioning of components between a solid stationary phase and a liquid mobile phase. | Separation based on differential partitioning of components between a solid stationary phase (in a column) and a liquid mobile phase under high pressure. |
| Speed | Rapid, with results typically obtained in 5-20 minutes.[1] | Analysis time can range from 5-30 minutes per sample, depending on the method's complexity.[1] |
| Cost | Significantly lower cost, estimated to be 10-50 times cheaper than HPLC.[1] | Higher initial instrument cost and ongoing expenses for solvents, columns, and maintenance. |
| Resolution | Lower resolving power, may not separate structurally very similar compounds. | High resolution, capable of separating complex mixtures and structurally similar compounds.[2] |
| Quantification | Primarily qualitative, but semi-quantitative or quantitative analysis is possible with additional equipment (e.g., densitometer) or software.[3] | Highly quantitative with excellent precision and accuracy.[4] |
| Sample Throughput | High, multiple samples can be analyzed simultaneously on a single plate. | Generally lower, samples are analyzed sequentially. |
| Sensitivity | Lower sensitivity compared to HPLC. | High sensitivity, capable of detecting trace amounts of compounds. |
Experimental Protocols
Thin-Layer Chromatography (TLC) Monitoring
This protocol is adapted for monitoring the synthesis of quinazolinone derivatives from this compound or its analogs.[5]
Materials:
-
TLC plates (silica gel 60 F254)
-
Developing chamber
-
Capillary tubes for spotting
-
Mobile phase (e.g., a mixture of ethyl acetate and hexane, the ratio must be determined experimentally)
-
UV lamp (254 nm) for visualization
-
Staining solution (e.g., iodine vapor or a suitable chemical stain if compounds are not UV-active)
Procedure:
-
Plate Preparation: Using a pencil, lightly draw a baseline approximately 1 cm from the bottom of the TLC plate.
-
Spotting:
-
Dissolve a small amount of the starting material (this compound) in a suitable solvent (e.g., methanol or ethyl acetate) to create a reference spot.
-
At various time intervals during the reaction (e.g., t=0, 1h, 2h, etc.), withdraw a small aliquot of the reaction mixture and dilute it with a suitable solvent.
-
Using a capillary tube, spot the starting material reference and the reaction mixture aliquots on the baseline of the TLC plate. It is also good practice to co-spot the starting material and the reaction mixture in one lane to aid in identification.[6]
-
-
Development: Place the TLC plate in the developing chamber containing the mobile phase, ensuring the baseline is above the solvent level. Cover the chamber and allow the solvent to ascend the plate by capillary action.
-
Visualization: Once the solvent front has nearly reached the top of the plate, remove the plate and immediately mark the solvent front with a pencil.[7] Visualize the separated spots under a UV lamp. Circle the spots with a pencil. If the compounds are not UV-active, use an appropriate staining method.[6]
-
Analysis: The disappearance of the starting material spot and the appearance of a new spot (the product) indicate the progress of the reaction. The relative intensity of the spots provides a qualitative measure of the reaction's conversion. The retention factor (Rf) for each spot can be calculated as the distance traveled by the spot divided by the distance traveled by the solvent front.[8]
High-Performance Liquid Chromatography (HPLC) Monitoring
This protocol provides a robust method for the quantitative analysis of reactions involving this compound derivatives.[4]
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV-Vis or Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both HPLC grade), often with a small amount of an acid like formic acid to improve peak shape. A typical gradient might start with a lower concentration of acetonitrile and ramp up to a higher concentration to elute more non-polar compounds.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: Determined by the UV absorbance maxima of the starting material and expected product. A Diode Array Detector is beneficial for confirming peak purity.[4]
Procedure:
-
Standard Preparation:
-
Prepare a stock solution of the starting material (this compound) of a known concentration in the mobile phase.
-
If available, prepare a stock solution of the purified product of a known concentration to serve as a reference standard.
-
Create a series of calibration standards by diluting the stock solutions to various known concentrations.
-
-
Sample Preparation:
-
At specified time intervals during the reaction, withdraw a small, accurately measured aliquot of the reaction mixture.
-
Quench the reaction in the aliquot (e.g., by rapid cooling or addition of a quenching agent). A critical step is to stop the reaction to get an accurate snapshot of the reaction progress.[4]
-
Dilute the quenched aliquot with the mobile phase to a concentration within the range of the calibration standards.
-
Filter the sample through a syringe filter (e.g., 0.45 µm) before injection.
-
-
Analysis:
-
Inject the prepared standards and samples onto the HPLC system.
-
Monitor the chromatogram for the peaks corresponding to the starting material and the product. The retention times should be consistent with the standards.
-
The area under each peak is proportional to the concentration of the corresponding compound. By comparing the peak areas of the reaction mixture samples to the calibration curve generated from the standards, the concentration of the starting material and product at each time point can be accurately determined.
-
Visualization of Workflows
Caption: Experimental workflow for TLC monitoring.
Caption: Experimental workflow for HPLC analysis.
Caption: Decision guide for selecting a monitoring technique.
Conclusion
Both TLC and HPLC are powerful techniques for monitoring reactions involving this compound. The choice between them depends on the specific requirements of the analysis. For rapid, cost-effective, and qualitative monitoring of reaction progress, TLC is an excellent first choice. When high-resolution separation of complex mixtures and precise, accurate quantification are necessary for kinetic studies, impurity profiling, or quality control, HPLC is the superior method.[2][9] By understanding the principles and protocols of each technique, researchers can make informed decisions to optimize their synthetic workflows.
References
- 1. imgroupofresearchers.com [imgroupofresearchers.com]
- 2. quora.com [quora.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. ocw.mit.edu [ocw.mit.edu]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. 薄层色谱法 [sigmaaldrich.com]
- 9. Comparison of HPLC, TLC and minicolumn for measuring the radiochemical purity of 99Tcm-Q12 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Aryl Halide Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and functional group tolerance. A critical factor influencing the success of these reactions is the choice of the aryl halide coupling partner. This guide provides an objective comparison of the reactivity of common aryl halides (iodides, bromides, and chlorides) and triflates in several widely used palladium-catalyzed cross-coupling reactions, supported by experimental data.
The Reactivity Trend: A Tale of Bond Strengths
The generally accepted order of reactivity for aryl halides in palladium-catalyzed cross-coupling reactions is:
Ar-I > Ar-Br > Ar-OTf > Ar-Cl
This trend is primarily dictated by the strength of the carbon-halogen (C-X) or carbon-oxygen (C-O) bond. The rate-determining step in many palladium-catalyzed cross-coupling reactions is the oxidative addition of the aryl halide to the palladium(0) catalyst.[1] A weaker C-X bond facilitates this step, leading to a faster reaction rate. The bond dissociation energies for halobenzenes follow the trend: C-I (281 kJ/mol) < C-Br (338 kJ/mol) < C-Cl (401 kJ/mol).
Comparative Performance in Key Cross-Coupling Reactions
The following sections provide a comparative analysis of aryl halide reactivity in five major palladium-catalyzed cross-coupling reactions, with quantitative data summarized in tables for easy comparison.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron compound and an organic halide or triflate. The reactivity of the aryl halide significantly impacts the reaction conditions required. While aryl iodides and bromides are highly reactive, recent advances in ligand design have enabled the efficient coupling of the more economical but less reactive aryl chlorides.[2]
| Aryl Halide | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 4-Iodoanisole | Phenylboronic acid | Pd/C (1.4 mol%) | K₂CO₃ | DMF | Reflux | 0.5-1.5 | ~90 | [3] |
| 4-Bromoanisole | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/Water | 80 | 1 | 95 | [4] |
| 4-Chloroanisole | Phenylboronic acid | Pd(OAc)₂ / XPhos | K₃PO₄ | t-BuOH/Water | 100 | 24 | 92 | [5] |
| 4-Chlorotoluene | Phenylboronic acid | Pd₂(dba)₃ / P(tBu)₃ | CsF | Dioxane | 80 | 16 | 98 | [2] |
Experimental Protocol: Suzuki-Miyaura Coupling of 4-Iodoanisole with Phenylboronic acid [3]
-
To a reaction vessel, add 4-iodoanisole (1.0 mmol), phenylboronic acid (1.5 mmol), and potassium carbonate (2.0 mmol).
-
Add 10 wt.% palladium on carbon (15 mg, 1.4 mol% Pd).
-
Add dimethylformamide (DMF) (8 mL).
-
The mixture is refluxed under air in an adapted domestic microwave oven for a specified time (e.g., 30-90 minutes).
-
After cooling, the reaction mixture is worked up to isolate the 4-methoxybiphenyl product.
Heck Reaction
The Heck reaction is a powerful tool for the arylation of alkenes. The choice of aryl halide directly influences the reaction temperature and catalyst loading required for efficient conversion. Aryl iodides are the most reactive substrates, often reacting at lower temperatures, followed by aryl bromides. Aryl chlorides typically require more forcing conditions and specialized catalyst systems.[6]
| Aryl Halide | Alkene | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| Iodobenzene | Styrene | Pd(OAc)₂ | Et₃N | DMF | 100 | >90 | [7] |
| Bromobenzene | Styrene | Pd(OAc)₂ | Et₃N | DMF | 120 | ~75 | [7] |
| Chlorobenzene | Styrene | Pd₂(dba)₃ / P(o-tol)₃ | K₂CO₃ | DMA | 135 | 85 | [6] |
Experimental Protocol: Heck Reaction of Iodobenzene with Styrene [8][9]
-
In a suitable reaction vessel, combine iodobenzene (1 equivalent) and styrene (1.1-1.2 equivalents).
-
Add a palladium catalyst, such as Pd(OAc)₂ (typically 0.5-2 mol%).
-
Add a base, commonly triethylamine (Et₃N) or potassium carbonate (K₂CO₃) (1-2 equivalents).
-
Add a solvent like dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).
-
Heat the reaction mixture, typically between 100-140°C, and monitor for completion.
-
Upon completion, the reaction is cooled and subjected to a standard workup procedure to isolate the stilbene product.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of C-N bonds between an aryl halide and an amine. The reactivity of the aryl halide is a key consideration, with aryl iodides generally being more reactive than bromides, and chlorides being the most challenging. The development of bulky, electron-rich phosphine ligands has been crucial for expanding the scope of this reaction to include less reactive aryl chlorides.[10][11]
| Aryl Halide | Amine | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| 4-Iodotoluene | Aniline | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | 100 | 98 | [12] |
| 4-Bromotoluene | Morpholine | Pd(OAc)₂ / XPhos | NaOtBu | Toluene | 100 | 96 | [13] |
| 4-Chlorotoluene | Morpholine | Pd₂(dba)₃ / BrettPhos | NaOtBu | Toluene | 100 | 94 | [14] |
Experimental Protocol: Buchwald-Hartwig Amination of 4-Bromotoluene with Morpholine [13]
-
To a reaction flask, add the palladium precatalyst (e.g., Pd(OAc)₂) and the phosphine ligand (e.g., XPhos).
-
Add the base, sodium tert-butoxide (NaOtBu).
-
Add the solvent, typically toluene or dioxane.
-
Add the aryl bromide (e.g., 4-bromotoluene) and the amine (e.g., morpholine).
-
The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) until the starting material is consumed.
-
After cooling, the reaction is quenched and worked up to isolate the desired arylamine product.
Sonogashira Coupling
The Sonogashira coupling is a reliable method for the synthesis of alkynes via the reaction of a terminal alkyne with an aryl or vinyl halide. The reactivity of the aryl halide follows the general trend, with aryl iodides reacting under milder conditions, often at room temperature, while aryl bromides require heating.[15] Aryl chlorides are generally poor substrates for this reaction unless specialized catalytic systems are employed.
| Aryl Halide | Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| Iodobenzene | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | RT | High | [7] |
| Bromobenzene | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 70 | Moderate-High | [7] |
| 4-Chlorotoluene | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Pyrrolidine | N/A | 100 | 85 | [15] |
Experimental Protocol: Sonogashira Coupling of Iodobenzene with Phenylacetylene [16][17]
-
A reaction flask is charged with the aryl iodide (e.g., iodobenzene), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂), and a copper(I) co-catalyst (e.g., CuI).
-
A solvent, such as THF or DMF, is added, followed by a base, typically an amine like triethylamine or diisopropylamine.
-
The terminal alkyne (e.g., phenylacetylene) is then added to the mixture.
-
The reaction is stirred at room temperature or with gentle heating until completion.
-
The product is isolated through a standard aqueous workup and purification.
Stille Coupling
The Stille coupling involves the reaction of an organotin compound with an organic electrophile, typically an aryl halide. Similar to other cross-coupling reactions, the reactivity of the aryl halide is dependent on the C-X bond strength. Aryl iodides and bromides are common substrates, while aryl chlorides are less reactive and require more active catalysts.[18]
| Aryl Halide | Organostannane | Catalyst System | Solvent | Temp. (°C) | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Iodobenzene | Tributyl(vinyl)tin | Pd(PPh₃)₄ | THF | 65 | 92 |[19] | | Bromobenzene | Tributyl(phenyl)tin | Pd(PPh₃)₄ | Toluene | 100 | 89 |[18] | | Chlorobenzene | Tributyl(phenyl)tin | Pd₂(dba)₃ / P(t-Bu)₃ | Dioxane | 100 | 95 |[20] |
Experimental Protocol: Stille Coupling of Bromobenzene with Tributyl(phenyl)tin [18]
-
In an inert atmosphere, a flask is charged with the aryl bromide (e.g., bromobenzene) and the organostannane (e.g., tributyl(phenyl)tin).
-
A palladium catalyst, such as Pd(PPh₃)₄, is added.
-
A suitable solvent, like toluene or THF, is introduced.
-
The reaction mixture is heated to reflux and monitored for progress.
-
Upon completion, the reaction is cooled, and the product is isolated and purified.
Visualizing the Catalytic Cycles
The following diagrams illustrate the fundamental steps in palladium-catalyzed cross-coupling reactions.
Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.
Caption: A generalized workflow for performing palladium-catalyzed cross-coupling reactions.
Conclusion
The choice of aryl halide is a critical parameter in planning and executing palladium-catalyzed cross-coupling reactions. Aryl iodides are the most reactive substrates, often allowing for milder reaction conditions. Aryl bromides offer a good balance of reactivity and cost. While historically challenging, the development of advanced catalyst systems has made aryl chlorides increasingly viable and economically attractive coupling partners. This guide provides a framework for selecting the appropriate aryl halide based on reactivity trends and offers a starting point for experimental design with detailed protocols and supporting data. For researchers in drug development and other scientific fields, a thorough understanding of these reactivity differences is essential for optimizing synthetic routes and achieving desired outcomes efficiently.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students [scielo.org.mx]
- 4. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. Heck reaction - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. Thermally accelerated Heck reaction under direct mechanocatalysis using palladium milling balls - RSC Mechanochemistry (RSC Publishing) DOI:10.1039/D5MR00032G [pubs.rsc.org]
- 9. Heck coupling reaction of iodobenzene and styrene using supercritical water in the absence of a catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. m.youtube.com [m.youtube.com]
- 12. organic-synthesis.com [organic-synthesis.com]
- 13. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 14. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 15. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 16. rsc.org [rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. Stille reaction - Wikipedia [en.wikipedia.org]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. researchgate.net [researchgate.net]
The Strategic Advantage of 2-Amino-5-bromo-3-chlorobenzoic Acid in Synthesizing Biologically Active Molecules
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of medicinal chemistry and drug discovery, the selection of appropriate building blocks is a critical determinant of synthetic efficiency and the ultimate biological activity of the target molecules. Substituted anthranilic acids are a cornerstone in the synthesis of a wide array of heterocyclic compounds, most notably quinazolinones, which exhibit a broad spectrum of pharmacological activities. This guide provides a comprehensive comparison of 2-Amino-5-bromo-3-chlorobenzoic acid with similar building blocks, highlighting its distinct advantages supported by experimental principles and representative data.
Superior Reactivity and Selectivity in Cross-Coupling Reactions
A primary advantage of this compound lies in the differential reactivity of its two halogen substituents. The carbon-bromine (C-Br) bond is significantly more reactive than the carbon-chlorine (C-Cl) bond in palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Heck couplings. This reactivity difference allows for selective functionalization at the 3-position of the aromatic ring, while leaving the less reactive chlorine atom at the 5-position untouched. This chemo-selectivity is a powerful tool for the controlled, stepwise introduction of molecular diversity, a crucial aspect in the construction of complex pharmaceutical intermediates.
For instance, in a Sonogashira coupling, an alkyne can be selectively coupled at the 3-position, followed by a subsequent, more forcing reaction at the 5-position if desired. This level of control is not readily achievable with building blocks containing identical halogens, such as 2-amino-3,5-dichlorobenzoic acid.
Impact on Biological Activity: A Structure-Activity Relationship (SAR) Perspective
The specific substitution pattern of this compound imparts unique electronic and steric properties to the resulting heterocyclic scaffolds, which can profoundly influence their biological activity. Structure-activity relationship (SAR) studies on halogenated quinazolinones have revealed that the nature and position of halogen substituents are critical for their interaction with biological targets.[1][2]
Derivatives of this compound have been investigated for various therapeutic applications, including as anticoccidial agents. The presence of a halogen at the 5-position and a different halogen at the 3-position can contribute to enhanced binding affinity and efficacy.
Comparative Synthetic Performance
While direct head-to-head comparative studies are not always available in the literature, we can construct a representative comparison based on typical reaction outcomes for the synthesis of a common quinazolinone scaffold. The following table illustrates the expected differences in performance when using this compound versus a di-chloro analog in a sequential, selective functionalization strategy.
Table 1: Representative Comparison of Building Blocks in a Sequential Palladium-Catalyzed Cross-Coupling Strategy
| Parameter | This compound | 2-Amino-3,5-dichlorobenzoic Acid |
| Reaction Step | Selective Sonogashira Coupling (at C3-Br) | Attempted Selective Sonogashira Coupling |
| Catalyst System | Pd(PPh₃)₄, CuI | Pd(PPh₃)₄, CuI |
| Reaction Temperature | 80 °C | 80-120 °C |
| Reaction Time | 4-6 hours | 12-24 hours |
| Yield of Mono-alkynylated Product | ~85% | Mixture of mono- and di-alkynylated products, lower yield of desired product |
| Purity of Mono-alkynylated Product | High | Low, requires extensive purification |
| Potential for Second Functionalization | Excellent (at C5-Cl under different conditions) | Limited by initial lack of selectivity |
This table presents representative data based on established principles of palladium-catalyzed cross-coupling reactions to illustrate the advantages of differential halogen reactivity. Actual results may vary depending on the specific substrates and reaction conditions.
Experimental Protocols
General Procedure for the Synthesis of 2,3-Disubstituted Quinazolin-4(3H)-ones
A common route to quinazolinones from anthranilic acids involves a two-step process: formation of a benzoxazinone intermediate followed by condensation with a primary amine.[3]
Step 1: Synthesis of 8-chloro-2-substituted-4H-benzo[d][1][4]oxazin-4-one
-
To a solution of 2-amino-3-chlorobenzoic acid (or its analog) (1.0 eq) in a suitable solvent (e.g., pyridine or DMF), add the desired acyl chloride (R¹COCl) (1.1 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to yield the crude benzoxazinone.
Step 2: Synthesis of 8-chloro-2,3-disubstituted-quinazolin-4(3H)-one
-
Dissolve the benzoxazinone intermediate from Step 1 (1.0 eq) in a suitable solvent (e.g., pyridine or DMF).
-
Add the desired primary amine (R²NH₂) (1.2 eq) to the solution.
-
Heat the reaction mixture to reflux (temperature will depend on the solvent) and stir for 6-12 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture and pour it into ice-cold water.
-
Collect the precipitated solid by filtration, wash with cold water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure quinazolinone derivative.
Visualizing the Rationale: Synthetic Strategy and Potential Biological Impact
The following diagrams illustrate the strategic advantage of using this compound and a potential signaling pathway influenced by its derivatives.
Caption: Selective functionalization workflow using this compound.
Caption: General experimental workflow for synthesis and evaluation.
Many biologically active quinazolinone derivatives are known to modulate inflammatory pathways. For example, some have been shown to inhibit the NF-κB signaling pathway, which plays a key role in the cellular response to stimuli such as stress, cytokines, and bacterial or viral antigens.[5]
Caption: Potential mechanism of action via inhibition of the NF-κB signaling pathway.
Conclusion
This compound offers significant advantages over similarly substituted building blocks for the synthesis of complex, biologically active molecules. Its key strengths lie in the differential reactivity of its halogen atoms, which enables selective and controlled functionalization, and the unique electronic properties it imparts to the final products, which can lead to enhanced biological activity. For researchers and professionals in drug development, the strategic choice of this building block can streamline synthetic routes, expand the accessible chemical space, and ultimately accelerate the discovery of novel therapeutic agents.
References
- 1. Halogen-based quinazolin-4(3H)-one derivatives as MCF-7 breast cancer inhibitors: Current developments and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Structure–Activity Relationship and Molecular Docking of Quinazolinones Inhibiting Expression of COX-2, IL-1β, iNOS, and TNF-α through NF-κB Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Characterization of Impurities in Commercial 2-Amino-5-bromo-3-chlorobenzoic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of potential impurities in commercially available 2-Amino-5-bromo-3-chlorobenzoic acid, a key intermediate in the synthesis of various pharmaceutical compounds. Understanding and controlling the impurity profile of this starting material is critical for ensuring the quality, safety, and efficacy of the final drug product. This document outlines potential impurities, presents a comparative analysis of hypothetical commercial batches, and provides detailed experimental protocols for their characterization.
Introduction to this compound and its Importance
This compound is a substituted anthranilic acid derivative widely used as a building block in the synthesis of pharmaceuticals. Its trifunctional nature, possessing amino, bromo, and chloro substituents on a benzoic acid core, makes it a versatile precursor for constructing complex molecular architectures. Notably, it serves as a crucial intermediate in the synthesis of certain kinase inhibitors and other therapeutic agents. Given its role in drug synthesis, the purity of this compound is of paramount importance, as impurities can potentially be carried through the synthetic route and compromise the safety and efficacy of the final active pharmaceutical ingredient (API).
Potential Impurities in Commercial this compound
Impurities in commercial this compound can originate from the synthetic route, degradation, or storage. The most common synthetic pathway involves the bromination of 2-amino-3-chlorobenzoic acid or the chlorination of 2-amino-5-bromobenzoic acid. Based on these routes, a range of process-related impurities can be anticipated.
Table 1: Potential Process-Related and Degradation Impurities
| Impurity Name | Structure | Potential Origin |
| 2-Amino-3-chlorobenzoic acid | Isomeric Impurity | Incomplete bromination of the starting material. |
| 2-Amino-5-bromobenzoic acid | Isomeric Impurity | Incomplete chlorination of the starting material. |
| 2-Amino-3,5-dibromobenzoic acid | Over-bromination by-product | Excess brominating agent or reaction time. |
| 2-Amino-3-chloro-5-iodobenzoic acid | Halogen exchange by-product | Presence of iodine impurities in the brominating agent. |
| Isomers of this compound | Positional Isomers | Non-selective halogenation. |
| Residual Solvents (e.g., DMF, Acetic Acid) | Process-related | Solvents used in synthesis and purification. |
| Decarboxylation products | Degradation | Thermal degradation.[1] |
Comparative Analysis of Hypothetical Commercial Batches
To illustrate the potential variability in impurity profiles between different commercial sources, the following table presents a hypothetical analysis of three batches of this compound. This data is for illustrative purposes and highlights the importance of thorough in-house analysis.
Table 2: Hypothetical Impurity Profile of Commercial Batches
| Impurity | Supplier A (Lot #12345) | Supplier B (Lot #67890) | Supplier C (Lot #ABCDE) | ICH Reporting Threshold |
| 2-Amino-3-chlorobenzoic acid | 0.08% | 0.15% | Not Detected | > 0.05% |
| 2-Amino-5-bromobenzoic acid | 0.12% | 0.06% | 0.20% | > 0.05% |
| 2-Amino-3,5-dibromobenzoic acid | 0.03% | Not Detected | 0.07% | > 0.05% |
| Unknown Impurity at RRT 1.2 | 0.06% | 0.04% | 0.09% | > 0.05% |
| Total Impurities | 0.29% | 0.25% | 0.36% | - |
| Residual DMF | 150 ppm | 300 ppm | 50 ppm | < 880 ppm (Class 2) |
| Residual Acetic Acid | 50 ppm | Not Detected | 100 ppm | < 5000 ppm (Class 3) |
RRT = Relative Retention Time ICH Thresholds are based on a maximum daily dose of < 2g/day for the final drug product.[2][3][4][5][6]
Experimental Protocols
The following are detailed methodologies for the key experiments required for the comprehensive characterization of impurities in this compound.
High-Performance Liquid Chromatography (HPLC) for Related Substances
This method is designed for the separation and quantification of process-related impurities and degradation products.
-
Instrumentation: HPLC with a UV detector.
-
Column: C18, 4.6 mm x 250 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
Time (min) % Mobile Phase B 0 20 25 80 30 80 31 20 | 35 | 20 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve 25 mg of the sample in 50 mL of a 50:50 mixture of acetonitrile and water.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification
This method is used to identify unknown impurities by determining their mass-to-charge ratio.
-
Instrumentation: LC-MS system with an electrospray ionization (ESI) source.
-
LC Conditions: Same as the HPLC method for related substances.
-
MS Conditions:
-
Ionization Mode: Positive and Negative ESI.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Scan Range: m/z 100-1000.
-
Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvents
This method is suitable for the identification and quantification of residual solvents from the manufacturing process.
-
Instrumentation: Headspace GC-MS.
-
Column: DB-624, 30 m x 0.32 mm, 1.8 µm film thickness (or equivalent).
-
Carrier Gas: Helium at a constant flow of 1.5 mL/min.
-
Oven Temperature Program:
-
Initial Temperature: 40 °C, hold for 5 minutes.
-
Ramp: 10 °C/min to 240 °C.
-
Hold: 5 minutes at 240 °C.
-
-
Injector Temperature: 250 °C.
-
Transfer Line Temperature: 250 °C.
-
MS Conditions:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Scan Range: m/z 35-500.
-
-
Headspace Parameters:
-
Oven Temperature: 80 °C.
-
Loop Temperature: 90 °C.
-
Transfer Line Temperature: 100 °C.
-
Equilibration Time: 15 minutes.
-
-
Sample Preparation: Accurately weigh 100 mg of the sample into a 20 mL headspace vial and add 5 mL of a suitable solvent (e.g., DMSO).
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR is a powerful tool for the definitive structural confirmation of the main component and the elucidation of the structure of unknown impurities if they can be isolated.
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the sample in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6).
-
Experiments:
-
¹H NMR
-
¹³C NMR
-
Correlation Spectroscopy (COSY)
-
Heteronuclear Single Quantum Coherence (HSQC)
-
Heteronuclear Multiple Bond Correlation (HMBC)
-
Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the experimental workflow for impurity characterization and a logical relationship for impurity identification.
References
- 1. Degradation of benzoic acid and its derivatives in subcritical water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. database.ich.org [database.ich.org]
- 3. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 5. pharma.gally.ch [pharma.gally.ch]
- 6. ikev.org [ikev.org]
Safety Operating Guide
Proper Disposal of 2-Amino-5-bromo-3-chlorobenzoic Acid: A Guide for Laboratory Professionals
Effective management and disposal of chemical waste are paramount for ensuring laboratory safety and environmental protection. For researchers, scientists, and professionals in drug development, handling halogenated aromatic compounds like 2-Amino-5-bromo-3-chlorobenzoic acid requires strict adherence to established safety protocols. This guide provides essential, step-by-step procedures for the proper disposal of this compound, ensuring compliance and minimizing risk.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). Based on safety data for structurally similar compounds, the following PPE is recommended:
| Protective Equipment | Specification |
| Hand Protection | Wear suitable protective gloves (e.g., nitrile rubber). |
| Eye/Face Protection | Use chemical safety goggles or a face shield. |
| Skin and Body Protection | Wear a lab coat, long-sleeved shirt, and pants. |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[1] |
Always work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[2] Avoid generating dust when handling the solid form of the compound.[1][3] In case of a spill, treat the spilled material and any cleanup supplies as hazardous waste.[4][5]
Step-by-Step Disposal Protocol
The disposal of this compound must be managed through your institution's Environmental Health and Safety (EHS) department as hazardous waste.[2] Never dispose of this chemical down the drain or in regular trash.[4][6]
-
Waste Segregation: this compound is a halogenated organic compound. It is critical to collect this waste separately from non-halogenated waste streams to prevent dangerous reactions and to facilitate proper disposal. Keep it segregated from incompatible materials such as strong oxidizing agents, strong bases, and strong acids.[1]
-
Containerization:
-
Use a designated, clearly labeled, and appropriate waste container. Plastic containers are often preferred.[7]
-
The container must be in good condition, with no leaks or cracks, and must be kept closed except when adding waste.[4]
-
Do not fill the container to more than 90% of its capacity to allow for expansion.[8]
-
-
Labeling:
-
Storage:
-
Store the waste container in a designated satellite accumulation area within the laboratory.[7]
-
Ensure the storage area is secure and that the container is stored with secondary containment to contain any potential leaks or spills.[4][5]
-
Keep the container in a cool, dry, and well-ventilated place.[9][11]
-
-
Disposal Request:
-
Once the container is full (or reaches your institution's time limit for storage), arrange for pickup through your EHS office.
-
Follow your institution's specific procedures for requesting a hazardous waste collection.
-
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific chemical hygiene plan and EHS guidelines for any additional requirements.
References
- 1. fishersci.com [fishersci.com]
- 2. benchchem.com [benchchem.com]
- 3. aksci.com [aksci.com]
- 4. ehs.stanford.edu [ehs.stanford.edu]
- 5. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 6. acs.org [acs.org]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. ethz.ch [ethz.ch]
- 9. campusoperations.temple.edu [campusoperations.temple.edu]
- 10. canterbury.ac.nz [canterbury.ac.nz]
- 11. fishersci.com [fishersci.com]
Personal protective equipment for handling 2-Amino-5-bromo-3-chlorobenzoic acid
Essential Safety and Handling Guide for 2-Amino-5-bromo-3-chlorobenzoic acid
This guide provides critical safety and logistical information for the handling, use, and disposal of this compound (CAS#: 58026-21-4). The following procedures are designed to ensure the safety of laboratory personnel and to minimize environmental impact.
Disclaimer: This document provides general guidance. Always consult the specific Safety Data Sheet (SDS) provided by the supplier for the most accurate and comprehensive safety information before handling this compound. Information for similar compounds has been used to supplement guidance where specific data for this compound is not available.
Immediate Safety Information
Based on data for structurally similar compounds like 2-Amino-3-bromo-5-chlorobenzoic acid and other halogenated benzoic acids, this compound should be handled as a hazardous substance.[1][2][3]
Hazard Statements: While a specific GHS classification for this compound is not readily available, similar compounds are associated with the following hazards[1][3][4][5]:
-
H302: Harmful if swallowed.
-
H312: Harmful in contact with skin.
-
H315: Causes skin irritation.
-
H317: May cause an allergic skin reaction.[6]
-
H319: Causes serious eye irritation.
-
H332: Harmful if inhaled.
-
H335: May cause respiratory irritation.
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1][6]
-
P264: Wash skin thoroughly after handling.[1]
-
P270: Do not eat, drink or smoke when using this product.[1]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[6]
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.[6]
-
P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
-
P501: Dispose of contents/container to an approved waste disposal plant.[6]
Operational Plans: Handling and Storage
Engineering Controls:
-
Use this compound only in a well-ventilated area, preferably within a certified chemical fume hood.[7]
-
Facilities should be equipped with an eyewash station and a safety shower in close proximity to the handling area.[7]
Personal Protective Equipment (PPE): The following table summarizes the recommended personal protective equipment for handling this compound.
| Protection Type | Equipment | Specifications and Use Case |
| Eye and Face Protection | Chemical splash goggles or safety glasses with side shields. | Goggles should be worn when there is a risk of splashing. A face shield provides additional protection, especially when handling larger quantities.[5][7] |
| Hand Protection | Chemical-resistant gloves. | Nitrile or neoprene gloves are generally recommended. Always check the glove manufacturer's compatibility chart for breakthrough time. Discard and replace gloves immediately if contaminated.[3][5] |
| Body Protection | Laboratory coat. | A standard lab coat should be worn. For larger quantities or tasks with a higher risk of spillage, a chemical-resistant apron is recommended. |
| Respiratory Protection | NIOSH-approved respirator. | A respirator with a particulate filter is necessary if handling outside of a fume hood or if dust is generated.[7] A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed whenever workplace conditions warrant a respirator's use.[7] |
Handling Procedures:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare your workspace within the chemical fume hood by covering the surface with absorbent, disposable bench paper.
-
Weighing: If weighing the solid, do so in a manner that minimizes dust generation. A weighing boat or enclosed balance is recommended.
-
Dissolving: When dissolving the solid, add the solvent to the solid slowly to avoid splashing.
-
Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water.[4] Decontaminate all surfaces and equipment.
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[6]
-
Store away from incompatible materials such as strong oxidizing agents.[8][9]
Disposal Plans
Waste Disposal:
-
Dispose of this compound and any contaminated materials as hazardous waste.
-
All waste must be placed in a clearly labeled, sealed container.
-
Do not dispose of this chemical down the drain or in regular trash.[7]
-
Consult with your institution's environmental health and safety (EHS) department for specific disposal protocols, as regulations may vary.[6]
Spill Response:
-
Evacuate: Immediately evacuate the area in case of a significant spill.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For small spills, and only if you are trained to do so, contain the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Clean-up: Carefully sweep or vacuum up the spilled material and place it into a sealed, labeled container for hazardous waste disposal.[6][7] Avoid generating dust.[7]
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.
-
Report: Report all spills to your supervisor and EHS department.
Visualized Workflow
Caption: Logical workflow for the safe handling of this compound.
References
- 1. 2-Amino-3-bromo-5-chlorobenzoic acid | 41198-02-1 [sigmaaldrich.com]
- 2. eCFR :: 40 CFR 721.11545 -- Halogenated benzoic acid (generic) (P-19-173). [ecfr.gov]
- 3. lobachemie.com [lobachemie.com]
- 4. fishersci.com [fishersci.com]
- 5. benchchem.com [benchchem.com]
- 6. aksci.com [aksci.com]
- 7. dept.harpercollege.edu [dept.harpercollege.edu]
- 8. 2-Amino-3-bromo-5-chlorobenzoic acid [chembk.com]
- 9. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
